Me-Tet-PEG2-NHS
Description
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Properties
Molecular Formula |
C23H28N6O7 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]butanoate |
InChI |
InChI=1S/C23H28N6O7/c1-16-25-27-23(28-26-16)18-6-4-17(5-7-18)15-24-19(30)10-12-35-14-13-34-11-2-3-22(33)36-29-20(31)8-9-21(29)32/h4-7H,2-3,8-15H2,1H3,(H,24,30) |
InChI Key |
OEEQATCXRQNWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Me-Tet-PEG2-NHS: A Technical Guide to a Versatile Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Me-Tet-PEG2-NHS, a heterobifunctional crosslinker integral to advancements in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs). This document details the core characteristics of the molecule, provides structured data for easy reference, and outlines experimental protocols for its use.
Core Chemical Properties and Structure
This compound is a versatile linker molecule featuring two key reactive functionalities: a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester. The molecule's structure is built around a short polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides spatial separation between conjugated molecules.
The methyltetrazine moiety enables rapid and highly specific bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO) functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is known for its exceptional kinetics and biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for a catalyst[1][2].
The NHS ester group provides a means for covalent attachment to primary amines (-NH2), which are readily available on biomolecules such as the side chains of lysine (B10760008) residues in proteins and antibodies[3][4]. This reaction forms a stable amide bond.
The incorporation of a PEG2 spacer offers several advantages, including increased hydrophilicity of the linker and the resulting conjugate, which can help to mitigate aggregation and improve pharmacokinetic properties[1].
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C23H28N6O7 | [5] |
| Molecular Weight | 500.50 g/mol | [5] |
| Purity | ≥95% | N/A |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage Conditions | -20°C, desiccated | [6] |
Reactivity and Stability
| Parameter | Description | Reference |
| Tetrazine Reactivity | Reacts with trans-cyclooctene (TCO) via IEDDA cycloaddition. This reaction is very fast, with second-order rate constants in the range of 10^3 to 10^6 M⁻¹s⁻¹. | [2] |
| NHS Ester Reactivity | Reacts with primary amines at pH 7-9 to form stable amide bonds. | [1] |
| Stability | The NHS ester is susceptible to hydrolysis in aqueous solutions, particularly at higher pH. Stock solutions should be prepared fresh in anhydrous solvents. The tetrazine moiety is generally stable under typical bioconjugation conditions. | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow.
Materials and Reagents
-
This compound
-
Protein or other amine-containing biomolecule
-
TCO-functionalized molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Protocol for Labeling a Protein with this compound
This protocol describes the modification of a protein with this compound to introduce the methyltetrazine functionality.
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.
-
Prepare the protein solution in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically depending on the protein and the desired degree of labeling.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours on ice.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound and the NHS byproduct using a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions. The protein is now functionalized with methyltetrazine and ready for the subsequent click reaction.
-
Protocol for the IEDDA Click Reaction
This protocol describes the reaction between the methyltetrazine-labeled protein and a TCO-functionalized molecule.
-
Reaction Setup:
-
Combine the methyltetrazine-labeled protein and the TCO-functionalized molecule in a reaction tube. A 1.5- to 5-fold molar excess of the TCO-containing molecule over the tetrazine-labeled protein is recommended to ensure complete reaction.
-
The reaction can be performed in a variety of biocompatible buffers, such as PBS.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics of the IEDDA reaction.
-
-
Purification of the Final Conjugate (if necessary):
-
If the TCO-functionalized molecule was used in excess, it may be necessary to purify the final conjugate. This can be achieved using size-exclusion chromatography (SEC) or other appropriate purification methods depending on the properties of the conjugate.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for a two-step bioconjugation process using this compound.
Caption: A two-step bioconjugation workflow.
References
An In-depth Technical Guide to Me-Tet-PEG2-NHS in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG2-NHS is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and targeted imaging agents. This linker is comprised of three key components: a methyl-tetrazine (Me-Tet) moiety, a two-unit polyethylene (B3416737) glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture enables a versatile, two-step conjugation strategy that combines the reliability of amine-reactive chemistry with the speed and specificity of bioorthogonal "click" chemistry.
The NHS ester facilitates the covalent attachment of the linker to biomolecules containing primary amines, such as the lysine (B10760008) residues on antibodies, forming a stable amide bond. The PEG2 spacer is a short, hydrophilic chain that can enhance the solubility and reduce the aggregation of the resulting conjugate.[1][2] The methyl-tetrazine group serves as a bioorthogonal handle, ready to react with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3] This reaction is exceptionally fast and proceeds with high selectivity in aqueous environments, making it ideal for in vivo applications.[4][5]
This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and quantitative data to inform experimental design.
Core Principles of this compound Chemistry
The utility of this compound lies in its ability to facilitate a two-stage bioconjugation process. This is particularly advantageous in scenarios such as pretargeted imaging and ADC development, where separating the targeting and payload delivery steps can significantly improve efficacy and reduce off-target toxicity.[6][7]
Step 1: NHS Ester-Amine Coupling
The initial step involves the reaction of the NHS ester moiety of this compound with primary amines on a biomolecule, typically an antibody. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.[8] This reaction is highly dependent on pH, with optimal conditions typically between pH 8.0 and 8.5 to ensure the amine is deprotonated and thus more nucleophilic.[9]
Step 2: Tetrazine-TCO Bioorthogonal Ligation
Once the biomolecule is functionalized with the methyl-tetrazine group, it can be selectively reacted with a molecule bearing a TCO group. This iEDDA reaction is characterized by its extremely rapid kinetics and high specificity, proceeding efficiently even at low concentrations in complex biological media without the need for a catalyst.[10][11] The reaction results in the formation of a stable dihydropyridazine (B8628806) linkage and the release of nitrogen gas.[4]
Quantitative Data
The efficiency and outcome of bioconjugation reactions with this compound are influenced by several factors. The following tables summarize key quantitative data related to the two reactive moieties of this linker. It is important to note that specific reaction kinetics and efficiencies can vary depending on the specific biomolecule, reaction conditions, and the nature of the TCO-containing partner.
Table 1: Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 8.0 | 25 | ~80 minutes |
| 8.5 | 25 | ~20 minutes |
| 9.0 | 25 | ~10 minutes |
Data is representative for NHS esters and highlights the competing hydrolysis reaction.[8][9][12][13][14]
Table 2: Reaction Kinetics of Tetrazine-TCO Ligation
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| 3,6-di(2-pyridyl)-s-tetrazine | TCO | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted Tetrazine | TCO | Generally fast, but slower than H-substituted | Aqueous buffers |
| Hydrogen-substituted Tetrazine | TCO | Up to 30,000 (can be >10-fold faster than methyl-substituted) | Aqueous buffers |
Reaction rates are highly dependent on the specific structure of the tetrazine and TCO derivatives.[4][5][15]
Table 3: Typical Parameters for Antibody Conjugation
| Parameter | Recommended Range or Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[9][16] |
| Molar Excess of this compound | 5 to 20-fold | The optimal ratio needs to be determined empirically to achieve the desired drug-to-antibody ratio (DAR).[16] |
| Reaction pH (NHS ester coupling) | 8.0 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis.[9] |
| Reaction Buffer (NHS ester coupling) | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction.[8] |
| Reaction Time (NHS ester coupling) | 1 - 4 hours at room temperature, or overnight at 4°C | Longer incubation at lower temperatures can sometimes improve yields and reduce protein degradation.[8] |
| Quenching Reagent | 1 M Tris-HCl or Glycine (final concentration 20-50 mM) | To stop the reaction by consuming unreacted NHS ester.[12] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a two-step bioconjugation strategy to generate an antibody-drug conjugate (ADC). Optimization will be required for specific antibodies and drug-TCO constructs.
Protocol 1: Modification of an Antibody with this compound
1. Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column, size-exclusion chromatography)
2. Procedure:
-
Antibody Preparation:
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess relative to the antibody.
-
While gently stirring the antibody solution, add the calculated volume of the this compound stock solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[16]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[16]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Tetrazine-Modified Antibody:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the purified tetrazine-modified antibody using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
The average number of tetrazine molecules per antibody (degree of labeling) can be determined by mass spectrometry.[18]
-
Protocol 2: Ligation of TCO-Modified Payload to Tetrazine-Modified Antibody
1. Materials:
-
Purified tetrazine-modified antibody
-
TCO-modified payload (e.g., drug, fluorophore)
-
Reaction Buffer: PBS, pH 7.4
2. Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the tetrazine-modified antibody with a 1.5 to 3-fold molar excess of the TCO-modified payload in the reaction buffer.
-
-
Ligation Reaction:
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the Final Conjugate (e.g., ADC):
-
Characterization:
-
Determine the final concentration of the purified conjugate.
-
The drug-to-antibody ratio (DAR) can be determined using HIC-HPLC or mass spectrometry.[19][20][21] HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug, allowing for the quantification of different drug-loaded species.[21]
-
Visualizations
Logical Relationship of this compound Components
Caption: Functional components of the this compound linker.
Experimental Workflow for ADC Synthesis
Caption: Two-step workflow for ADC synthesis.
Signaling Pathway for Pretargeted Imaging
Caption: Workflow for pretargeted in vivo imaging.
Conclusion
This compound offers a robust and efficient platform for the bioconjugation of proteins and other biomolecules. Its dual-reactive nature allows for a controlled, two-step process that leverages the strengths of both amine-reactive chemistry and bioorthogonal tetrazine ligation. This approach provides researchers with a high degree of control over the conjugation process, enabling the development of sophisticated bioconjugates such as ADCs with defined drug-to-antibody ratios and advanced pretargeted imaging systems with improved target-to-background signals. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers can effectively implement this compound in their drug development and molecular imaging workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrazine-PEG5-NHS ester = 95 1682653-80-0 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. researchgate.net [researchgate.net]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Technical Guide to Me-Tet-PEG2-NHS: Applications and Protocols in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Me-Tet-PEG2-NHS is a heterobifunctional linker that has become an invaluable tool in molecular biology and drug development. It leverages the power of bioorthogonal chemistry to facilitate the precise and efficient conjugation of biomolecules. This guide provides an in-depth overview of its core functionalities, quantitative data, and detailed experimental protocols for its application.
The structure of this compound consists of three key components:
-
Methyl-Tetrazine (Me-Tet) : A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry".
-
PEG2 : A short, hydrophilic diethylene glycol spacer that enhances solubility and reduces steric hindrance during conjugation.
-
NHS Ester (N-Hydroxysuccinimide ester) : An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1][][3]
This unique combination allows for a two-step bioconjugation strategy: first, the stable attachment of the linker to a protein or other amine-containing molecule via the NHS ester, followed by a rapid and highly specific "click" reaction of the tetrazine group with a trans-cyclooctene (B1233481) (TCO) tagged molecule.[4][5]
Core Mechanisms of Action
The utility of this compound is rooted in two distinct chemical reactions: the NHS ester acylation and the tetrazine-TCO ligation.
1. NHS Ester Reaction with Primary Amines The NHS ester is a popular amine-reactive functional group used for protein modification.[1] In buffers with a pH of 7-9, the primary amino group (-NH₂) found on lysine residues or the N-terminus of a polypeptide acts as a nucleophile, attacking the carbonyl of the NHS ester.[1][3][6] This reaction results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[6][7] This initial step is crucial for functionalizing the biomolecule of interest with the tetrazine moiety.
2. Tetrazine-TCO Ligation The cornerstone of this technology is the bioorthogonal reaction between tetrazine and trans-cyclooctene (TCO). This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is the fastest bioorthogonal reaction reported, characterized by exceptional kinetics and high specificity.[5][8] The reaction is biocompatible, requiring no catalyst, and proceeds rapidly in aqueous media, even at low reactant concentrations.[8][9] The ligation is an irreversible process that forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct.[8]
Quantitative Data Summary
The efficiency and conditions of the two-step conjugation process are summarized below.
Table 1: Reaction Conditions for NHS Ester Labeling
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Reaction pH | 7.0 - 9.0 | Optimal efficiency is typically between pH 8.3-8.5. | [1][3][9] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | Buffers like Tris or glycine (B1666218) contain primary amines and will compete with the reaction. | [9][10] |
| Reaction Temperature | 4°C or Room Temperature (25°C) | Lower temperatures may require longer incubation times. | [9][11] |
| Incubation Time | 30 - 60 minutes | Can be extended to 2 hours, especially when reacting on ice. | [9][11] |
| Solvent for Stock | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive and hydrolyze in aqueous solutions. |[9][10] |
Table 2: Quantitative Data for Tetrazine-TCO Ligation
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Second-Order Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | This is among the fastest bioorthogonal reactions. Rate can be up to 1000 M⁻¹s⁻¹ for ATTO-tetrazines with TCO. | [8][9][12] |
| Reaction pH | 6.0 - 9.0 | The reaction is highly efficient within a broad physiological pH range. | [8][9] |
| Reaction Temperature | Room Temperature (25°C) | Can also be performed at 4°C or 37°C depending on the application. | [9][12] |
| Incubation Time | 30 minutes - 2 hours | Reaction progress can be monitored by the disappearance of the tetrazine absorbance peak (510-550 nm). | [8][9] |
| Byproduct | Nitrogen Gas (N₂) | The reaction is clean, with N₂ as the only side product. | [8] |
| Stability | High | The resulting dihydropyridazine bond is stable under physiological conditions. |[8] |
Experimental Protocols
The following section provides detailed methodologies for a typical two-step conjugation experiment using this compound.
Protocol 1: Labeling a Protein with this compound
This protocol describes the modification of a protein with available primary amines.
-
Buffer Preparation : Exchange the protein into an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 8.0-8.5.[9] If the initial buffer contains Tris or glycine, removal is mandatory. Protein concentration should typically be 1-10 mg/mL.[9]
-
Reagent Preparation : Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[13] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[10]
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[13][14] Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.[10]
-
Incubation : Incubate the reaction mixture for 60 minutes at room temperature or 2 hours on ice, with gentle mixing.[9][11]
-
Quenching (Optional) : To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 5-10 minutes.[9]
-
Purification : Remove the excess, unreacted this compound reagent using a spin desalting column or dialysis, exchanging the buffer to a desired storage buffer (e.g., PBS pH 7.4).[8][9][13]
Protocol 2: Tetrazine-TCO Ligation
This protocol describes the "click" reaction between the newly formed tetrazine-labeled protein and a TCO-functionalized molecule.
-
Reactant Preparation : The tetrazine-labeled protein should be in a suitable reaction buffer (e.g., PBS, pH 7.4). The TCO-functionalized molecule (e.g., a TCO-dye, TCO-drug) is typically dissolved in a compatible solvent.
-
Ligation Reaction : Mix the tetrazine-labeled protein with the TCO-functionalized molecule. A 1:1 molar ratio is often sufficient, though a slight excess (1.05-1.5 molar equivalents) of one component can be used to drive the reaction to completion.[9]
-
Incubation : Incubate the mixture for 1 to 2 hours at room temperature with gentle rotation.[8][9] For applications involving live cells, incubation can be done at 37°C for 15-30 minutes.[12][13]
-
Monitoring (Optional) : The reaction can be monitored by following the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[8]
-
Final Purification : If necessary, the final conjugate can be purified from any unreacted components using an appropriate method such as size-exclusion chromatography (SEC).[9]
-
Storage : Store the final conjugate at 4°C or as appropriate for the specific biomolecule.[9]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. atto-tec.com [atto-tec.com]
- 13. benchchem.com [benchchem.com]
- 14. confluore.com [confluore.com]
A Technical Guide to Me-Tet-PEG2-NHS for Inverse Electron Demand Diels-Alder (IEDDA) Reactions
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction has become a cornerstone of bioorthogonal chemistry, enabling the precise and efficient ligation of molecules in complex biological systems.[1][2] Among the reagents facilitating this powerful chemistry, Me-Tet-PEG2-NHS ester has emerged as a valuable tool for conjugating molecules to primary amines. This technical guide provides an in-depth exploration of the core principles of the this compound-mediated IEDDA reaction, detailed experimental protocols, and a summary of key quantitative data to empower researchers in its application.
Core Principles
The this compound reagent is a heterobifunctional linker designed for a two-step conjugation strategy. It comprises three key components:
-
Methyltetrazine (Me-Tet): An electron-deficient diene that is highly reactive in IEDDA reactions.[3][4][5]
-
PEG2 Spacer: A short polyethylene (B3416737) glycol linker that enhances water solubility and can reduce steric hindrance during conjugation.[6][7]
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[8]
The overall process involves two distinct chemical reactions:
-
NHS Ester-Amine Coupling: The NHS ester of the this compound reagent reacts with a primary amine on a target molecule (e.g., a protein, antibody, or amine-modified surface) to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5).[9][10]
-
Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition: The methyltetrazine moiety, now attached to the target molecule, serves as the electron-poor diene. It rapidly and specifically reacts with an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO), to form a stable dihydropyridazine (B8628806) linkage.[4][11][12] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in biological media without interfering with native cellular processes.[4][13][14]
The driving force of the IEDDA reaction is the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine diene.[1][15][16] The reaction is further propelled by the release of nitrogen gas (N2) in a subsequent retro-Diels-Alder step, which makes the reaction irreversible.[11][12]
Quantitative Data
The kinetics of the IEDDA reaction are a key advantage, with second-order rate constants (k) often being exceptionally high. The specific rate is dependent on the tetrazine and dienophile pairing, as well as reaction conditions like solvent and temperature.[17]
| Diene | Dienophile | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Notes |
| Methyl-substituted tetrazines | trans-cyclooctene (TCO) | ~1,000 | General value for this class of reaction.[18] |
| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Demonstrates the influence of tetrazine substituents on reaction rate.[18] |
| Dipyridal tetrazine | trans-cyclooctene (TCO) | 2,000 (±400) | |
| General Tetrazines | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | Broad range reported for various tetrazine-TCO pairs.[12][18] |
| Tetrazines | Norbornene | 2 | Slower than with TCO, but still effective.[19] |
| Reaction Parameter | Value/Condition | Notes |
| NHS Ester Reaction pH | 7.2 - 9.0 | Optimal for reaction with primary amines.[9][18] Hydrolysis of the NHS ester increases at higher pH.[9] |
| IEDDA Reaction pH | 6.0 - 9.0 | The IEDDA reaction itself is tolerant of a wide pH range.[12][18] |
| NHS Ester Reaction Temperature | 4°C - Room Temperature | Lower temperatures can be used to slow hydrolysis and control the reaction.[9][18] |
| IEDDA Reaction Temperature | 4°C, 25°C, or 37°C | Reaction is rapid even at low temperatures.[18] |
| NHS Ester Reaction Time | 30 minutes - 4 hours | Dependent on concentration and temperature.[9] |
| IEDDA Reaction Time | 10 minutes - 2 hours | Typically very fast, often complete within 30-60 minutes.[11][18] |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with the methyltetrazine moiety.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Spin desalting columns for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer. If the storage buffer contains primary amines, exchange it for PBS using a spin desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction Setup:
-
To your protein solution, add a small volume of 1 M NaHCO₃ to adjust the pH to 8.3-8.5.[8] For example, add 5 µL of 1 M NaHCO₃ to 100 µg of protein in 100 µL of PBS.[12][18]
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[20] The optimal ratio may need to be determined empirically.
-
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[18] Gentle mixing during incubation is recommended.
-
Purification: Remove the unreacted this compound and the NHS byproduct using a spin desalting column equilibrated with the desired storage buffer.
-
Characterization: The successful labeling of the protein with the tetrazine can be confirmed by mass spectrometry (increase in molecular weight) or by monitoring the disappearance of the tetrazine's characteristic UV-Vis absorbance between 510 and 550 nm upon reaction with a dienophile.[12][18]
Protocol 2: IEDDA Ligation of a Tetrazine-Labeled Protein with a TCO-Containing Molecule
This protocol outlines the reaction between the newly synthesized tetrazine-labeled protein and a molecule functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
Tetrazine-labeled protein (from Protocol 1)
-
TCO-functionalized molecule (e.g., a fluorescent probe, a small molecule drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare solutions of the tetrazine-labeled protein and the TCO-functionalized molecule in the reaction buffer.
-
Reaction Setup: Mix the tetrazine-labeled protein and the TCO-functionalized molecule in a 1:1 to 1:1.5 molar ratio.[18] A slight excess of the TCO-containing molecule can be used to ensure complete consumption of the labeled protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[11] The reaction is often complete in a shorter time frame due to the fast kinetics. The reaction can also be performed at 4°C or 37°C.[18]
-
Analysis and Purification (if necessary): The progress of the reaction can be monitored by the disappearance of the tetrazine's color or by analytical techniques such as SDS-PAGE (for protein conjugates) or LC-MS. If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or other appropriate methods.[18]
Visualizations
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Methyltetrazine-NHS ester, 1644644-96-1 | BroadPharm [broadpharm.com]
- 6. medium.com [medium.com]
- 7. NHS-PEG2-NHS | CAS:65869-63-8 | Biopharma PEG [biochempeg.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AT [thermofisher.com]
- 10. neb.com [neb.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 14. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 15. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. Diels-Alder Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Mechanism of Action of Me-Tet-PEG2-NHS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Me-Tet-PEG2-NHS, detailing its mechanism of action, experimental protocols, and relevant quantitative data. This linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction to this compound
This compound is a chemical linker that enables the covalent attachment of two different molecules. It is composed of three key functional components:
-
Methyl-tetrazine (Me-Tet): A highly reactive diene that participates in bioorthogonal "click chemistry" reactions.
-
Polyethylene glycol (PEG): A short, two-unit PEG spacer (PEG2) that enhances the hydrophilicity of the linker and the resulting conjugate.[1]
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that readily forms stable amide bonds with primary amines.[2]
The strategic combination of these components allows for a two-step conjugation process that is both efficient and highly specific.
Core Mechanism of Action
The utility of this compound lies in its dual reactivity, enabling a sequential and controlled conjugation strategy. This process involves two distinct chemical reactions: an amine acylation followed by a bioorthogonal cycloaddition.
Step 1: Amine Acylation via NHS Ester Reaction
The initial step in the conjugation process involves the reaction of the NHS ester moiety with primary amines.[2] These amines are readily available on the surface of proteins, most notably on the side chain of lysine (B10760008) residues and the N-terminus of polypeptide chains.
The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[3] This reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5.[3]
Step 2: Bioorthogonal Tetrazine-TCO Ligation
Following the initial conjugation of the this compound linker to a biomolecule, the tetrazine group is then available for a highly specific and rapid bioorthogonal reaction. This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, occurs between the tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[4][5]
This "click chemistry" reaction is characterized by its exceptional speed and selectivity, proceeding efficiently under mild, physiological conditions without the need for a catalyst.[5][6] The reaction is irreversible and forms a stable dihydropyridazine (B8628806) linkage, with the release of nitrogen gas as the only byproduct.[5] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine and a decrease in absorbance around 520-540 nm.[5][7]
Quantitative Data
The efficiency and kinetics of the two reaction steps are critical for successful bioconjugation. The following tables summarize key quantitative data for the NHS ester reaction and the tetrazine-TCO ligation.
Table 1: NHS Ester Reaction Parameters
| Parameter | Value | Conditions |
| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer (e.g., PBS)[3] |
| Reaction Time | 30 - 60 minutes | Room temperature[8] |
| Reaction Temperature | 4°C or Room Temperature | [3] |
| Half-life of Hydrolysis | ~10 minutes | pH 8.6, 4°C[3] |
Table 2: Tetrazine-TCO Ligation (iEDDA) Kinetics
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Methyl-tetrazine and TCO | ~1,000[4] |
| Dipyridyl-tetrazine and TCO | 2,000 (±400)[4][6] |
| Hydrogen-substituted tetrazines and TCO | up to 30,000[4] |
Experimental Protocols
The following are generalized protocols for a two-step bioconjugation using this compound. Optimization may be required for specific biomolecules and payloads.
Protocol 1: Labeling a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[8]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column to obtain the tetrazine-modified protein.
Protocol 2: Tetrazine-TCO Ligation
Materials:
-
Tetrazine-modified protein (from Protocol 1)
-
TCO-functionalized molecule (e.g., a drug, a fluorescent dye)
-
PBS buffer, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Ligation Reaction: Add the TCO-functionalized molecule to the solution of the tetrazine-modified protein. A 1.5- to 3-fold molar excess of the TCO-functionalized molecule is often used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's pink color.
-
Purification: If necessary, purify the final conjugate from excess TCO-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.
Visualizations
The following diagrams illustrate the chemical structures, reaction mechanisms, and experimental workflow associated with this compound.
Caption: Structure of the this compound linker.
Caption: NHS ester reaction with a protein's primary amine.
Caption: Bioorthogonal tetrazine-TCO ligation reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Role of Me-Tet-PEG2-NHS in Bioorthogonal Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl-Tetrazine-PEG2-N-hydroxysuccinimidyl ester (Me-Tet-PEG2-NHS), a key reagent in the field of bioorthogonal click chemistry. We will delve into its mechanism of action, provide quantitative data on its reactivity, and present detailed experimental protocols for its application in bioconjugation, particularly in the context of antibody-drug conjugate (ADC) development and cellular imaging.
Introduction to this compound and Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained alkene, most notably trans-cyclooctene (B1233481) (TCO).[1][2][3] This reaction is renowned for its exceptionally fast reaction kinetics and high specificity, making it an invaluable tool for selectively labeling and conjugating biomolecules in complex biological environments.[2]
This compound is a heterobifunctional linker that leverages this powerful chemistry. It consists of three key components:
-
Methyl-Tetrazine (Me-Tet): The bioorthogonal reactive group that specifically and rapidly reacts with a TCO-modified molecule. The methyl group provides a balance of stability and reactivity.
-
Polyethylene Glycol (PEG) Spacer (PEG2): A two-unit PEG linker that enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance during conjugation.
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the covalent attachment of the Me-Tet-PEG2 moiety to primary amines (e.g., lysine (B10760008) residues) on proteins, peptides, or other biomolecules.
This trifunctional design makes this compound a versatile tool for a two-step bioconjugation strategy. First, a biomolecule of interest is functionalized with the tetrazine group using the NHS ester. Then, this tetrazine-modified biomolecule can be "clicked" to a second molecule bearing a TCO group.
The Tetrazine-TCO Ligation: A Quantitative Perspective
The reaction between tetrazine and TCO is the fastest known bioorthogonal reaction, with second-order rate constants orders of magnitude higher than other click chemistry reactions. This high reaction rate allows for efficient labeling at low concentrations of reactants, which is crucial for in vivo applications and for labeling sensitive biomolecules.
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Tetrazine-TCO Ligation | up to 1 x 10⁶ | Extremely fast, catalyst-free, highly specific, forms a stable covalent bond. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Copper-free but significantly slower than Tetrazine-TCO ligation. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ | Fast and efficient but requires a cytotoxic copper catalyst, limiting its in vivo applications. |
Table 1: Comparison of common bioorthogonal click chemistry reactions. The data for the Tetrazine-TCO ligation is representative of the general reaction class to which this compound belongs.
The progress of the tetrazine-TCO ligation can be monitored spectrophotometrically by the disappearance of the characteristic absorbance of the tetrazine moiety between 510 and 550 nm.
Experimental Protocols
Here, we provide detailed protocols for the use of this compound in a typical bioconjugation workflow.
Protein Modification with this compound
This protocol describes the labeling of a protein with this compound via its primary amines.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns or dialysis equipment for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the NHS ester reaction.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.
-
-
Storage:
-
Store the tetrazine-modified protein under the same conditions as the unlabeled protein.
-
Tetrazine-TCO Click Reaction
This protocol describes the "click" reaction between the tetrazine-modified protein and a TCO-containing molecule.
Materials:
-
Tetrazine-modified protein
-
TCO-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.2)
Procedure:
-
Reactant Preparation:
-
Prepare the tetrazine-modified protein and the TCO-modified molecule in the reaction buffer.
-
-
Click Reaction:
-
Mix the tetrazine- and TCO-containing molecules in a 1:1 to 1:1.5 molar ratio.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is typically complete within this timeframe due to the fast kinetics.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
-
Visualization of Workflows and Pathways
General Workflow for Antibody-Drug Conjugate (ADC) Development
The following diagram illustrates the general workflow for creating an ADC using this compound.
Caption: Workflow for ADC synthesis using this compound.
Bioorthogonal Reaction Mechanism
The core of this technology is the inverse-electron-demand Diels-Alder reaction.
Caption: The inverse-electron-demand Diels-Alder reaction.
Pre-targeted Cellular Imaging Workflow
This diagram illustrates how this compound can be used in a pre-targeting strategy for cellular imaging.
Caption: Pre-targeted cellular imaging workflow.
Applications in Drug Development and Research
The unique properties of the tetrazine-TCO ligation have led to its widespread adoption in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): The high efficiency and specificity of the reaction allow for the precise attachment of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.
-
Live-Cell and In Vivo Imaging: The bioorthogonality and fast kinetics of the reaction enable the real-time visualization of biological processes in living cells and whole organisms without causing significant perturbation.
-
Cell and Gene Therapy: This chemistry is being explored for tracking and modifying cells for therapeutic purposes.
-
Theranostics: The combination of therapeutic and diagnostic capabilities is facilitated by the ability to conjugate imaging agents and therapeutic molecules to the same targeting moiety.
-
Targeted Drug Delivery: The selective nature of the click reaction allows for the targeted release of drugs at specific sites within the body.
Conclusion
This compound is a powerful and versatile reagent that has significantly advanced the field of bioconjugation. Its ability to facilitate the rapid, specific, and catalyst-free ligation of biomolecules through the tetrazine-TCO click reaction has made it an indispensable tool for researchers and drug developers. The applications of this technology continue to expand, promising further innovations in targeted therapies, diagnostics, and our fundamental understanding of biological systems.
References
An In-Depth Technical Guide to Me-Tet-PEG2-NHS for Protein Labeling
For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, Me-Tet-PEG2-NHS emerges as a powerful and versatile tool. This guide provides a comprehensive overview of its core principles, practical applications, and detailed protocols to facilitate its effective use in protein labeling for beginners.
Introduction to this compound
This compound is a bifunctional linker that incorporates three key chemical entities: a methyl-tetrazine (Me-Tet) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination enables a two-step, bioorthogonal labeling strategy, offering high specificity and efficiency in conjugating proteins to a wide range of molecules.
The NHS ester moiety allows for the covalent attachment of the linker to primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, through a stable amide bond. This reaction is most efficient at a pH range of 7-9. The tetrazine group, on the other hand, participates in an exceptionally fast and selective inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) derivative. This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes. The PEG2 spacer enhances the solubility of the molecule in aqueous buffers and reduces potential steric hindrance during the conjugation reactions.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its successful application. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Weight | 500.51 g/mol [1] |
| Chemical Formula | C23H28N6O7[1] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3] The hydrophilic PEG spacer increases solubility in aqueous media.[3] |
| Stability | The NHS ester is moisture-sensitive and should be stored in a dry environment, typically at -20°C. Solutions in anhydrous DMSO can be stored at -20°C for short periods. The tetrazine moiety is stable in a variety of buffers (pH 3-8) and organic solvents. |
| Reactivity | The NHS ester reacts with primary amines at pH 7-9 to form a stable amide bond. The tetrazine group reacts with TCO derivatives via a rapid iEDDA reaction. |
Experimental Protocols
This section provides detailed protocols for the two-stage labeling of a protein using this compound.
Stage 1: Labeling of Protein with this compound via NHS Ester Reaction
This protocol outlines the initial conjugation of the this compound linker to the target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers like Tris or glycine, as they will compete with the labeling reaction. If necessary, exchange the buffer to PBS or a similar amine-free buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer. Higher protein concentrations generally lead to higher labeling efficiency.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of 10- to 20-fold molar excess of the linker to the protein is recommended for protein concentrations of 1-5 mg/mL. More dilute protein solutions may require a higher molar excess.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the final application involves fluorescence.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Tetrazine-Labeled Protein:
-
Remove the unreacted this compound and byproducts using a desalting column or size-exclusion chromatography.
-
Collect the fractions containing the labeled protein. The protein concentration and degree of labeling (DOL) can be determined using a suitable method (e.g., UV-Vis spectroscopy).
-
Stage 2: Bioorthogonal Ligation of Tetrazine-Labeled Protein with a TCO-Containing Molecule
This protocol describes the "click" reaction between the tetrazine-functionalized protein and a TCO-modified molecule (e.g., a fluorescent dye, biotin, or drug).
Materials:
-
Purified tetrazine-labeled protein from Stage 1
-
TCO-containing molecule of interest (e.g., TCO-dye)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).
-
In a reaction tube, combine the tetrazine-labeled protein with the TCO-containing molecule. A 1.5- to 5-fold molar excess of the TCO-reagent over the tetrazine-labeled protein is a good starting point.
-
-
Ligation Reaction:
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast.
-
-
Purification of the Final Conjugate:
-
Remove the excess unreacted TCO-containing molecule using a desalting column, size-exclusion chromatography, or dialysis, depending on the properties of the final conjugate.
-
Quantitative Data and Considerations
Achieving the desired degree of labeling (DOL) is critical for the success of subsequent experiments. The following table provides general guidelines for molar excess ratios of NHS esters to protein. However, optimal ratios for this compound should be determined empirically for each specific protein and application.
| Protein Concentration | Recommended Molar Excess of NHS Ester |
| > 5 mg/mL | 5-10 fold |
| 1-5 mg/mL | 10-20 fold |
| < 1 mg/mL | 20-50 fold |
Factors Influencing Labeling Efficiency:
-
pH: The reaction of the NHS ester with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.
-
Protein Concentration: Higher protein concentrations generally lead to more efficient labeling.
-
Molar Ratio: The ratio of this compound to the protein directly influences the DOL.
-
Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester and should be avoided.
-
Stability of the Reagent: NHS esters are susceptible to hydrolysis. It is crucial to use anhydrous solvents and prepare the stock solution immediately before use.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable for understanding complex biological processes and experimental designs. The following sections provide examples using the DOT language for Graphviz.
Two-Step Protein Labeling Workflow
This diagram illustrates the overall workflow for labeling a protein with this compound and a subsequent TCO-dye.
Investigating the NF-κB Signaling Pathway
Bioorthogonal labeling can be used to track proteins within signaling pathways. This diagram illustrates a conceptual experiment to study the translocation of the NF-κB p65 subunit upon TNF-α stimulation.
This conceptual diagram shows how a labeled p65 subunit can be tracked from its inactive state in the cytoplasm to its translocation into the nucleus and subsequent activation of gene expression upon stimulation of the NF-κB pathway. The labeling of p65 would be achieved using the two-step method described previously, allowing for visualization via a fluorescent TCO-dye.
Conclusion
This compound provides a robust and efficient method for protein labeling, leveraging the specificity of NHS ester chemistry and the rapid, bioorthogonal nature of the tetrazine-TCO ligation. By following the detailed protocols and considering the key quantitative parameters outlined in this guide, even researchers new to bioconjugation can successfully implement this powerful tool in their studies. The ability to precisely attach a wide variety of functionalities to proteins opens up new avenues for investigating complex biological systems, from tracking signaling pathways to developing novel therapeutic and diagnostic agents.
References
Me-Tet-PEG2-NHS: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the product specifications, data, and experimental considerations for Me-Tet-PEG2-NHS, a bifunctional linker instrumental in the field of bioconjugation and antibody-drug conjugate (ADC) development.
Core Product Specifications
This compound is a chemical linker featuring a methyltetrazine (Me-Tet) group and an N-hydroxysuccinimide (NHS) ester, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on proteins and other biomolecules, while the tetrazine group enables a highly specific and rapid bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) tagged molecules.
| Property | Specification |
| Molecular Weight | 500.50 g/mol |
| Chemical Formula | C₂₃H₂₈N₆O₇ |
| CAS Number | 2740357-12-2 |
| Purity | >95% (Typically, check Certificate of Analysis) |
| Appearance | Solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. |
| Storage Conditions | Store at -20°C for long-term stability. |
Chemical Reactivity and Applications
The utility of this compound lies in its dual reactivity, enabling the precise assembly of complex biomolecular conjugates.
Amine Conjugation via NHS Ester
The NHS ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form stable amide bonds. This reaction is typically carried out in a buffer with a pH of 7-9.
Bioorthogonal Ligation via Tetrazine
The methyltetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a TCO-functionalized molecule. This "click chemistry" reaction is known for its high speed, specificity, and biocompatibility, proceeding rapidly under physiological conditions without the need for a catalyst.[1][2]
This dual functionality makes this compound a valuable tool for:
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1][2]
-
Protein-Protein Conjugation: Creating well-defined protein complexes.
-
Surface Modification: Attaching biomolecules to surfaces for diagnostic and research applications.
-
Fluorescent Labeling: Conjugating fluorophores to proteins or other molecules for imaging studies.
Experimental Protocols
The following are general protocols for the use of this compound. Optimization may be required for specific applications.
Preparation of Reagent Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution by dissolving the reagent in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared.
-
Store the stock solution at -20°C, protected from moisture. For long-term storage, consider aliquoting and storing under an inert gas like argon or nitrogen.
General Protocol for Protein Labeling with this compound
This protocol is a starting point for the conjugation of this compound to a protein containing primary amines.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound stock solution (e.g., 10 mM in DMF or DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling. The final concentration of the organic solvent from the stock solution should ideally be kept below 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Characterization: The degree of labeling can be determined using various analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the linker or the subsequent conjugate has a chromophore.
Visualizing Workflows and Reactions
The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.
Caption: Two-step bioconjugation using this compound.
Caption: Experimental workflow for protein labeling.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of Me-Tet-PEG2-NHS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of Me-Tet-PEG2-NHS, a heterobifunctional linker vital in the field of bioconjugation. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles safety, handling, and storage information from available data on similar PEG-NHS esters and tetrazine-containing molecules. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.
Introduction to this compound
This compound is a valuable tool in bioconjugation, featuring two key functional groups: a methyltetrazine (Me-Tet) moiety and an N-hydroxysuccinimide (NHS) ester, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The NHS ester facilitates covalent linkage to primary amines on biomolecules such as proteins, antibodies, and peptides, forming stable amide bonds.[2] The methyltetrazine group enables a highly efficient and specific "click chemistry" reaction, the inverse electron demand Diels-Alder (iEDDA) reaction, with trans-cyclooctene (B1233481) (TCO) modified molecules.[1][3] This dual functionality allows for the precise and modular construction of complex bioconjugates, including antibody-drug conjugates (ADCs).
Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment can be made based on the reactivity of its functional groups.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.[4]
Known Hazards of Similar Compounds:
-
NHS Esters: Can be irritating to the skin, eyes, and respiratory tract. They are moisture-sensitive and can hydrolyze, releasing N-hydroxysuccinimide.
-
Tetrazines: While generally stable, some tetrazine derivatives can be sensitive to heat and light.
-
PEG: Polyethylene glycol is generally considered to be of low toxicity.
Incompatible Materials:
-
Strong Oxidizing Agents: May react with the tetrazine ring.
-
Strong Acids and Bases: Can promote the hydrolysis of the NHS ester.
-
Primary Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the intended conjugation reaction.
Handling and Storage
Proper handling and storage are paramount to maintain the reactivity and stability of this compound.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Minimizes degradation of the NHS ester and tetrazine moieties. |
| Moisture | Store in a desiccated environment. | The NHS ester is highly susceptible to hydrolysis. |
| Light | Protect from light. | Tetrazine compounds can be light-sensitive. |
| Inert Atmosphere | For stock solutions, store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation and hydrolysis. |
Handling Procedures:
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture inside the container.
-
Stock Solutions:
-
Prepare stock solutions in anhydrous, amine-free organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Due to the viscosity of some PEG reagents, making a stock solution facilitates accurate dispensing.
-
Stock solutions, when handled properly, can be stable for up to three months at -20°C under an inert atmosphere.
-
-
Weighing: Weigh out only the required amount of reagent for immediate use to minimize exposure to atmospheric moisture.
Experimental Protocols
This compound is a bifunctional linker used in a two-step conjugation strategy. First, the NHS ester is reacted with a primary amine-containing molecule. Second, the tetrazine moiety is reacted with a TCO-containing molecule.
NHS Ester Conjugation to a Primary Amine-Containing Protein
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific application.
-
Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.
Tetrazine-TCO Ligation (Click Chemistry)
This protocol describes the reaction of the tetrazine-modified protein with a TCO-modified molecule.
Materials:
-
Tetrazine-modified protein (from section 4.1)
-
TCO-modified molecule
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants: Dissolve the TCO-modified molecule in a compatible solvent.
-
Ligation Reaction:
-
Mix the tetrazine-modified protein and the TCO-modified molecule in the reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of one reactant can be used to drive the reaction to completion.
-
The reaction is typically rapid and can be incubated at room temperature for 1-2 hours.
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
-
Purification: If necessary, purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography) to remove any unreacted components.
Visualizations
Experimental Workflow: Two-Step Bioconjugation
Caption: Workflow for a two-step bioconjugation using this compound.
Logical Relationship: Factors Affecting NHS Ester Conjugation
Caption: Key factors influencing the efficiency of NHS ester conjugation.
References
Solubility and Stability of Me-Tet-PEG2-NHS in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methyl-Tetrazine-PEG2-N-hydroxysuccinimidyl ester (Me-Tet-PEG2-NHS) in aqueous buffers. Understanding these core characteristics is critical for the successful design and execution of bioconjugation reactions, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document offers quantitative data on the stability of the NHS ester, detailed experimental protocols, and visual representations of key chemical pathways to guide researchers in the effective use of this reagent.
Core Concepts: Solubility and Stability
This compound is a heterobifunctional linker composed of a methyltetrazine moiety for bioorthogonal "click" chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The successful conjugation of this linker to proteins, antibodies, or other amine-containing biomolecules is critically dependent on its solubility and the stability of the NHS ester in the chosen aqueous reaction environment.
Solubility refers to the maximum concentration of a solute that can dissolve in a solvent to create a homogeneous solution. While the PEG spacer in this compound enhances hydrophilicity, non-sulfonated NHS esters generally exhibit limited direct solubility in aqueous buffers.[1] Therefore, a common practice is to first dissolve the reagent in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction mixture.[1]
Stability in this context primarily relates to the hydrolytic stability of the NHS ester. The ester bond is susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the linker inactive for conjugation.[2] The rate of this hydrolysis is highly dependent on the pH and temperature of the buffer.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the stability of the NHS ester functional group, which is directly applicable to this compound.
| Table 1: Hydrolytic Stability of NHS Esters in Aqueous Buffers | |
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours[3][4] |
| 8.0 (at 4°C) | 1 hour[2] |
| 8.6 (at 4°C) | 10 minutes[2][3][4] |
| Data is for general NHS esters and is representative of the stability of the NHS ester moiety in this compound. |
| Table 2: Recommended Conditions for this compound Usage | |
| Parameter | Recommendation |
| Storage | -20°C with desiccant[1] |
| Initial Solvent | DMSO, DMF, or DCM[1][5] |
| Aqueous Reaction pH | 7.2 - 8.5[2][3] |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, glycine)[1] |
| Quenching Agents | Tris, glycine, or other amine-containing buffers[3] |
Reaction Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental steps is crucial for understanding and optimizing the use of this compound. The following diagrams, generated using Graphviz, illustrate the key processes.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the solubility and stability of this compound and for its use in a typical bioconjugation reaction.
Protocol for Determining Aqueous Solubility
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
In a series of microcentrifuge tubes, add increasing volumes of the stock solution to a fixed volume of the aqueous buffer.
-
Vortex each tube thoroughly for 1-2 minutes.
-
Allow the solutions to equilibrate at the desired temperature for 30 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved precipitate.
-
Carefully remove the supernatant and measure its absorbance at a wavelength appropriate for the tetrazine moiety (around 520 nm) or the NHS group (around 260 nm).
-
The highest concentration that does not show a pellet and results in a clear supernatant is the approximate aqueous solubility under those conditions.
Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)
This protocol allows for the determination of the hydrolysis rate of the NHS ester in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer at the desired pH (e.g., phosphate (B84403) buffer at pH 7.0, 7.5, 8.0, 8.5)
-
UV-Vis Spectrophotometer
-
Temperature-controlled incubator or water bath
Methodology:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add a small volume of the stock solution to the pre-warmed aqueous buffer to achieve the desired final concentration.
-
Immediately measure the absorbance at 260 nm (A_initial). N-hydroxysuccinimide, the byproduct of hydrolysis, absorbs at this wavelength.[3]
-
Incubate the solution at a constant temperature.
-
At regular time intervals, take an aliquot and measure the absorbance at 260 nm.
-
Continue taking measurements until the absorbance plateaus, indicating complete hydrolysis (A_final).
-
The half-life of the NHS ester can be calculated by determining the time it takes for the absorbance to reach the midpoint between A_initial and A_final.
General Protocol for Protein Conjugation
This protocol provides a general workflow for the conjugation of this compound to a protein.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein to be labeled
-
Amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Methodology:
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6]
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.5. If the protein is in a buffer containing primary amines, such as Tris, perform a buffer exchange.
-
Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[6]
-
Incubation: Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[6]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM.[5]
-
Purification: Remove unreacted this compound and byproducts by dialysis, desalting, or size-exclusion chromatography.[6]
-
Storage: Store the purified conjugate under conditions appropriate for the protein.
Conclusion
The successful use of this compound in bioconjugation is highly achievable with a clear understanding of its solubility and stability. While direct aqueous solubility is limited, a straightforward dissolution in an organic solvent like DMSO or DMF facilitates its use in aqueous reaction mixtures. The primary stability concern is the hydrolysis of the NHS ester, which is significantly influenced by pH and temperature. By working within the recommended pH range of 7.2-8.5 and being mindful of the hydrolysis half-life, researchers can maximize conjugation efficiency and achieve robust and reproducible results in the development of novel bioconjugates.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Methyltetrazine-NHS ester, 1644644-96-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 化合物 this compound|T87830|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 5. Methyltetrazine-amido-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Me-Tet-PEG2-NHS Reaction with Primary Amines
This guide provides a comprehensive overview of the Me-Tet-PEG2-NHS ester, a heterobifunctional linker, and its reaction with primary amines. It is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.
Introduction to this compound
This compound is a versatile chemical tool used to link molecules together. It is composed of three key functional components:
-
Methyl-tetrazine (Me-Tet): A highly reactive dienophile that participates in bioorthogonal "click chemistry" reactions. Specifically, it undergoes a rapid and highly selective inverse electron demand Diels-Alder (iEDDA) reaction with strained alkenes like trans-cyclooctene (B1233481) (TCO).[1] This allows for the specific coupling of two molecules in a complex biological environment.
-
PEG2: A short polyethylene (B3416737) glycol linker consisting of two ethylene (B1197577) glycol units. This spacer is hydrophilic, which can increase the water solubility and reduce aggregation of the labeled molecule.[2][3] It also provides spatial separation between the conjugated molecules.
-
N-hydroxysuccinimide (NHS) Ester: A highly efficient amine-reactive functional group.[4][5] It is one of the most common reagents used to create stable covalent bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.
This trifunctional structure makes this compound an ideal ADC linker, enabling a two-step conjugation strategy where an antibody is first modified with the tetrazine moiety, followed by the attachment of a drug molecule.
The Core Reaction: NHS Ester Aminolysis
The fundamental reaction involves the covalent modification of a primary amine with the NHS ester. This process, known as aminolysis or acylation, proceeds via a nucleophilic acyl substitution mechanism.
The primary amine (R-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the target molecule and the Me-Tet-PEG2 linker, with N-hydroxysuccinimide released as a byproduct. The resulting amide linkage is highly stable.
Quantitative Data and Key Reaction Parameters
The success of the conjugation is highly dependent on carefully controlled reaction conditions. The primary competing reaction is the hydrolysis of the NHS ester, which renders the linker inactive. The rate of this hydrolysis increases dramatically with pH.
Table 1: Optimal Conditions for NHS Ester-Amine Conjugation
| Parameter | Recommended Value/Condition | Rationale & Notes | Citations |
|---|---|---|---|
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester stability. At low pH, amines are protonated and non-reactive. At high pH, hydrolysis is rapid. | |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) slow the rate of hydrolysis, requiring longer incubation times. Room temperature reactions are faster. | |
| Incubation Time | 30 minutes - 4 hours (Room Temp)2 hours - Overnight (4°C) | Time depends on temperature, pH, and concentration of reactants. | |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines. | |
| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines that will compete with the target molecule for reaction with the NHS ester. | |
| Reagent Solvent | Anhydrous DMSO or DMF | NHS esters often have poor aqueous solubility and must be dissolved in a dry organic solvent immediately before addition to the aqueous reaction. | |
| Molar Excess | 10- to 50-fold molar excess of NHS ester | A significant excess is used to ensure efficient labeling and outcompete the competing hydrolysis reaction. |
| Quenching Agent | 1 M Tris or Glycine buffer | Can be added to stop the reaction by consuming any unreacted NHS ester. | |
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution
| pH | Temperature | Half-life | Citations |
|---|---|---|---|
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes | |
Experimental Workflow: Two-Step Antibody-Drug Conjugation
The this compound linker is central to a powerful two-step bioconjugation strategy. This method provides exceptional control and specificity.
-
Step 1: Antibody Labeling. An antibody (or another protein) is reacted with this compound under optimal conditions (see Table 1). The NHS ester targets primary amines on lysine residues, covalently attaching the Tetrazine-PEG2 moiety to the antibody. The resulting tetrazine-modified antibody is then purified to remove excess linker and byproducts.
-
Step 2: Bioorthogonal "Click" Reaction. A second molecule of interest (e.g., a cytotoxic drug, a fluorescent dye) that has been pre-functionalized with a trans-cyclooctene (TCO) group is added to the purified tetrazine-antibody conjugate. The tetrazine and TCO groups undergo a rapid, specific, and high-yielding iEDDA reaction, forming a stable covalent bond and completing the Antibody-Drug Conjugate.
Generalized Experimental Protocol for Protein Labeling
This protocol provides a general procedure for labeling an IgG antibody with this compound. Optimization may be required for different proteins.
A. Materials and Preparation
-
Antibody Preparation: The antibody solution should be free of amine-containing stabilizers like Tris, glycine, or BSA. If present, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) using dialysis or a desalting column. Adjust the final protein concentration to 2.5 - 10 mg/mL for optimal labeling efficiency.
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can cause hydrolysis. Prepare a stock solution (e.g., 10 mg/mL) by dissolving the reagent in fresh, anhydrous DMSO or DMF immediately before use. Do not store the reagent in solution.
B. Labeling Reaction
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-20 fold excess over the antibody).
-
While gently stirring or vortexing the antibody solution, add the NHS ester stock solution dropwise. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.
C. Purification and Storage
-
Following incubation, quench the reaction by adding a small amount of an amine-containing buffer (e.g., 1 M Tris to a final concentration of 20-50 mM) and incubating for an additional 15 minutes.
-
Remove unreacted this compound and the NHS byproduct from the labeled antibody conjugate using a desalting column (gel filtration) or dialysis.
-
Determine the concentration and degree of labeling of the final conjugate using spectrophotometry.
-
Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C to -80°C for long-term storage.
References
The Strategic Role of the PEG2 Spacer in Me-Tet-PEG2-NHS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Me-Tet-PEG2-NHS, represents a sophisticated tool in the field of bioconjugation, enabling the precise and stable connection of molecules. Its architecture, comprising a methyl-tetrazine (Me-Tet) moiety, a discrete two-unit polyethylene (B3416737) glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester, is meticulously designed for controlled, multi-step conjugation strategies. This technical guide provides an in-depth analysis of the core functions of each component, with a particular focus on the pivotal role of the PEG2 spacer. We will delve into the quantitative aspects of its impact on bioconjugate properties, provide detailed experimental protocols, and visualize the underlying chemical and logical workflows.
Core Components and Their Functions
The this compound linker is a tripartite molecule, with each segment possessing a distinct and crucial function in the bioconjugation process.
-
Methyl-Tetrazine (Me-Tet): The Bioorthogonal Handle: The methyl-tetrazine group is the bioorthogonal reactive partner in the inverse electron demand Diels-Alder (iEDDA) reaction.[1] This "click chemistry" reaction is exceptionally fast and highly specific for trans-cyclooctene (B1233481) (TCO) dienophiles, proceeding rapidly in aqueous environments without the need for a catalyst.[1] The high degree of bioorthogonality ensures that the tetrazine moiety will not react with other functional groups typically found in biological systems, thus enabling highly specific labeling and conjugation.[1]
-
N-Hydroxysuccinimide (NHS) Ester: The Amine-Reactive Anchor: The NHS ester is a highly reactive functional group that readily and specifically couples with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides.[2][3] This reaction forms a stable and irreversible amide bond under mild pH conditions (typically pH 7-9).[3] The NHS ester serves as the initial anchor point for attaching the linker to a biomolecule of interest.
-
PEG2 Spacer: The Physicochemical Modulator: The discrete polyethylene glycol spacer, consisting of two ethylene (B1197577) glycol units, is positioned between the Me-Tet and NHS ester functionalities. While short, this hydrophilic spacer plays a critical role in modulating the physicochemical properties of the resulting bioconjugate.
The Multifaceted Function of the PEG2 Spacer
The inclusion of the PEG2 spacer, though seemingly a minor structural element, imparts several significant advantages to the this compound linker and the subsequent bioconjugates.
-
Enhanced Solubility: Many therapeutic payloads and organic dyes are hydrophobic. The hydrophilic nature of the PEG2 spacer increases the overall water solubility of the linker and the final conjugate, which can prevent aggregation and improve handling in aqueous buffers.[][5] This is particularly crucial in the development of antibody-drug conjugates (ADCs), where aggregation can lead to loss of efficacy and increased immunogenicity.[5][6]
-
Reduced Steric Hindrance: The PEG2 spacer provides spatial separation between the conjugated biomolecule and the methyl-tetrazine group. This separation minimizes steric hindrance, ensuring that both the biomolecule (e.g., an antibody) and the tetrazine remain accessible for their respective binding and reaction partners.[7]
-
Improved Pharmacokinetics: PEGylation, even with short PEG chains, is known to influence the pharmacokinetic properties of bioconjugates.[][8] The hydrophilic PEG spacer can create a "hydration shell" around the molecule, which can reduce renal clearance and prolong circulation half-life.[9]
-
Reduced Immunogenicity: By masking potential epitopes on the conjugated molecule, the PEG spacer can help to reduce the immunogenicity of the final bioconjugate.[]
Quantitative Impact of PEG Spacers
The length of the PEG spacer can have a quantifiable impact on the properties of the resulting bioconjugate. While direct data for a PEG2 spacer in the context of Me-Tet-NHS is limited, data from related studies on antibody-drug conjugates and other bioconjugates provide valuable insights into the expected effects.
| Property | Effect of Increasing PEG Spacer Length | Quantitative Example | Reference |
| Solubility | Increases | Hydrophilic PEG linkers enable higher drug-to-antibody ratios (DARs) by solubilizing hydrophobic payloads. | [6] |
| Pharmacokinetics (Clearance) | Decreases | In a study of non-binding IgG conjugated to MMAE (DAR of 8), a PEG8 linker decreased the clearance rate by 1.6-fold compared to a non-PEGylated linker. | [10] |
| Binding Affinity (IC50) | Can decrease with longer spacers | For a natGa-NOTA-PEGn-RM26 conjugate, the IC50 for GRPR binding increased from 3.1 ± 0.2 nM with a PEG2 spacer to 5.8 ± 0.3 nM with a PEG6 spacer, indicating slightly lower affinity with the longer spacer. | [11] |
| In Vivo Half-Life | Increases | In a study on affibody-based drug conjugates, a 10 kDa PEG spacer extended the in vivo half-life by 11.2-fold compared to a non-PEGylated version. | [8] |
Experimental Protocols
The following protocols provide a general framework for the two-step conjugation of a protein (e.g., an antibody) with a TCO-modified molecule using this compound. Optimization will be required for specific applications.
Step 1: Conjugation of this compound to a Primary Amine-Containing Protein
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable conjugation buffer.[12][13]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.[13] Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.[13]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[12] The optimal molar ratio should be determined empirically for the specific protein and desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove excess, unreacted this compound and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
Step 2: Bioorthogonal Ligation of the Tetrazine-Modified Protein with a TCO-Containing Molecule
Materials:
-
Purified tetrazine-modified protein from Step 1
-
TCO-modified molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the tetrazine-modified protein and the TCO-modified molecule in the reaction buffer.
-
Ligation Reaction: Add the TCO-modified molecule to the tetrazine-modified protein. A slight molar excess (1.1 to 2-fold) of the TCO-reagent is often used to ensure complete reaction of the tetrazine.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or at 4°C overnight. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted TCO-modified molecule using an appropriate method such as size-exclusion chromatography or affinity chromatography, depending on the nature of the conjugate.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and the logical workflow of using this compound.
Caption: NHS Ester Reaction with a Primary Amine.
Caption: Tetrazine-TCO Bioorthogonal Ligation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NHS-PEG-NHS [nanocs.net]
- 3. precisepeg.com [precisepeg.com]
- 5. adcreview.com [adcreview.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols: Step-by-Step Me-Tet-PEG2-NHS Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with Methyl-Tetrazine-PEG2-NHS ester (Me-Tet-PEG2-NHS). This process is fundamental for advanced biological applications, particularly in the realm of bioorthogonal chemistry. The N-Hydroxysuccinimide (NHS) ester group of the reagent reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody, forming a stable amide bond. This introduces a tetrazine moiety onto the antibody, which can then be used in highly specific and rapid inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with a trans-cyclooctene (B1233481) (TCO) tagged molecule.[1][2] This "click chemistry" approach is a cornerstone of pre-targeted imaging and drug delivery strategies, allowing for the uncoupling of the antibody's long circulation time from the rapid clearance of a therapeutic or imaging agent.[3][4][5]
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a PEG2 unit, offers several advantages. It enhances the hydrophilicity of the conjugate, which can help to mitigate aggregation issues that may arise from hydrophobic payloads. Furthermore, PEGylation can improve the pharmacokinetic profile of the antibody conjugate by increasing its hydrodynamic size, potentially leading to a longer circulation half-life.
This protocol will guide you through the essential steps of antibody preparation, the labeling reaction, purification of the conjugate, and characterization to determine the degree of labeling (DOL).
Principle of this compound Antibody Labeling
The labeling reaction is a two-step process. First, the antibody is prepared in an amine-free buffer at a slightly alkaline pH to ensure that the lysine residues are deprotonated and thus nucleophilic. Second, the this compound, dissolved in an anhydrous organic solvent like DMSO, is added to the antibody solution. The NHS ester reacts with the primary amines on the antibody surface to form a stable amide linkage, covalently attaching the Me-Tet-PEG2 moiety.
Materials and Equipment
Reagents:
-
Antibody of interest (e.g., IgG)
-
This compound ester
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)
-
Sodium Bicarbonate buffer (1 M, pH 8.3-8.5) or equivalent amine-free buffer for pH adjustment
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10 or Zeba™ Spin Desalting Columns, 7K MWCO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) - Optional
Equipment:
-
UV-Vis Spectrophotometer
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Reaction tube rotator or shaker
Experimental Protocols
Part 1: Antibody Preparation
It is critical to remove any substances from the antibody solution that contain primary amines, as these will compete with the antibody for reaction with the NHS ester.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA), a buffer exchange into an amine-free buffer such as PBS is necessary. This can be achieved using desalting columns or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS. A concentration of 2 mg/mL is a common starting point.
-
pH Adjustment: For the labeling reaction, the pH should be between 7.2 and 9.0, with an optimal range of 8.3-8.5 to balance reaction efficiency and NHS ester hydrolysis. Add a calculated volume of 1 M Sodium Bicarbonate buffer to the antibody solution to achieve the desired pH.
Part 2: this compound Labeling Reaction
The molar ratio of this compound to the antibody will determine the degree of labeling (DOL). A molar excess of the NHS ester is required. The optimal ratio should be determined empirically for each antibody, but a starting point of 10- to 20-fold molar excess is recommended.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a stock concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Calculate Reagent Volume: Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess.
-
Volume (µL) = (Molar Excess × [Antibody in mg/mL] × 1000) / (MW of Antibody in kDa × [NHS Ester in mM])
-
-
Reaction Incubation: Add the calculated volume of the this compound solution to the pH-adjusted antibody solution. Gently vortex to mix. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light. Longer incubation times at lower temperatures can sometimes improve labeling efficiency and reduce the risk of antibody denaturation.
Part 3: Purification of the Antibody-Tetrazine Conjugate
Purification is necessary to remove unreacted this compound and any reaction byproducts.
-
Desalting Column Equilibration: Equilibrate a desalting column with PBS according to the manufacturer's instructions.
-
Sample Loading and Elution: Apply the reaction mixture to the equilibrated column. Elute the labeled antibody with PBS. The larger antibody conjugate will elute first, while the smaller, unreacted NHS ester will be retained.
-
Fraction Collection: Collect the purified antibody-tetrazine conjugate. If the antibody is colored, the first colored fraction will contain the labeled antibody.
Part 4: Characterization of the Labeled Antibody
The degree of labeling (DOL), which is the average number of tetrazine molecules per antibody, can be determined using UV-Vis spectrophotometry.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A280), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the methyl-tetrazine moiety. The characteristic absorbance for tetrazines is typically in the range of 520-540 nm. A more specific absorbance peak for some tetrazine derivatives has been noted around 380-390 nm. It is crucial to obtain the exact λmax and extinction coefficient (ε) from the certificate of analysis for the specific this compound reagent used. For the purpose of this protocol, we will use an example λmax of 520 nm.
-
-
Degree of Labeling (DOL) Calculation:
-
Protein Concentration (M):
-
First, correct the A280 reading for the absorbance of the tetrazine at 280 nm. A correction factor (CF) is needed, which is the ratio of the tetrazine's absorbance at 280 nm to its absorbance at λmax. This should also be provided by the reagent supplier.
-
Corrected A280 = A280 - (A_λmax × CF)
-
Protein Concentration (M) = Corrected A280 / ε_protein
-
(ε for a typical IgG is ~210,000 M⁻¹cm⁻¹)
-
-
-
Tetrazine Concentration (M):
-
Tetrazine Concentration (M) = A_λmax / ε_tetrazine
-
(An example extinction coefficient for a tetrazine derivative at 520 nm is ~430 M⁻¹cm⁻¹. Note: This value is an example; use the value provided by your reagent supplier for accurate calculations.)
-
-
-
DOL Calculation:
-
DOL = Tetrazine Concentration (M) / Protein Concentration (M)
-
An optimal DOL for most applications is typically between 2 and 8.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 2 mg/mL | 2 mg/mL | 5 mg/mL |
| Molar Excess of NHS Ester | 10x | 20x | 20x |
| Reaction pH | 8.3 | 8.3 | 8.5 |
| Incubation Time (RT) | 60 min | 60 min | 45 min |
| Result | |||
| A280 (uncorrected) | TBD | TBD | TBD |
| Aλmax (e.g., 520 nm) | TBD | TBD | TBD |
| Calculated DOL | TBD | TBD | TBD |
TBD: To be determined experimentally.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound antibody labeling.
Pre-targeting Signaling Pathway for In Vivo Imaging
Caption: Pre-targeting workflow for in vivo imaging.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | 1. Hydrolyzed NHS Ester: Reagent was exposed to moisture. 2. Suboptimal pH: pH of the reaction was too low. 3. Competing Amines: Buffer contained Tris, glycine, or other primary amines. 4. Insufficient Molar Excess: The ratio of NHS ester to antibody was too low. | 1. Prepare the NHS ester solution in anhydrous DMSO immediately before use. 2. Ensure the reaction pH is between 8.3 and 8.5. 3. Perform a thorough buffer exchange into an amine-free buffer like PBS. 4. Increase the molar excess of the this compound ester in increments (e.g., 30x, 40x). |
| Antibody Aggregation/Precipitation | 1. High DOL: Too many lysine residues have been modified, altering the protein's isoelectric point and solubility. 2. Organic Solvent: The concentration of DMSO in the final reaction mixture was too high (e.g., >10%). | 1. Reduce the molar excess of the NHS ester to achieve a lower DOL. 2. Ensure the volume of the DMSO stock solution does not exceed 10% of the total reaction volume. |
| Inconsistent Results | 1. Variable Reagent Quality: NHS ester has degraded over time. 2. Inaccurate Concentration Measurements: Protein or NHS ester concentrations are incorrect. | 1. Aliquot and store the solid NHS ester in a desiccator at -20°C. Avoid repeated freeze-thaw cycles of the DMSO stock solution. 2. Accurately determine the antibody concentration using A280 before labeling. Prepare the NHS ester stock solution carefully. |
References
- 1. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 5. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Me-Tet-PEG2-NHS in Protein and Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of proteins and peptides using the bifunctional linker, Me-Tet-PEG2-NHS ester. This reagent facilitates the covalent attachment of a methyl-tetrazine (Me-Tet) moiety to primary amines on biomolecules via a polyethylene (B3416737) glycol (PEG) spacer. The incorporated tetrazine group enables highly specific and efficient bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO)-modified molecules through an inverse electron demand Diels-Alder (iEDDA) reaction. This two-step conjugation strategy is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced bioconjugates.
Introduction to this compound Chemistry
This compound is a hetero-bifunctional linker possessing two key reactive groups:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins and peptides.[1][2][3] The reaction is most efficient at a slightly basic pH (7.2-8.5).[4]
-
Methyl-Tetrazine (Me-Tet): This moiety is a key component for bioorthogonal "click chemistry".[5] It reacts specifically and rapidly with strained alkenes, most notably trans-cyclooctene (TCO), in an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][6] This reaction is highly selective and can be performed in complex biological media without interfering with native cellular processes.[5][7]
The PEG2 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers.[8]
Applications
The unique properties of this compound make it a versatile tool for various bioconjugation applications, including:
-
Pre-targeted Therapy and Imaging: A primary application involves the creation of a two-step targeting system.[6][9][10] First, a tetrazine-modified antibody (or other targeting protein) is administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a TCO-labeled therapeutic agent (e.g., a potent cytotoxin) or imaging probe (e.g., a radionuclide or fluorophore) is administered.[6][10][11] The rapid iEDDA reaction localizes the payload to the target, enhancing efficacy and minimizing off-target toxicity.[10]
-
Antibody-Drug Conjugate (ADC) Development: this compound is an integral component in the construction of ADCs.[1][8]
-
Development of Probes for Cellular Imaging: Fluorophores or other imaging agents can be conjugated to proteins or peptides for in vitro and in vivo tracking.
-
Immobilization of Biomolecules: Proteins and peptides can be functionalized with tetrazine for subsequent immobilization on TCO-modified surfaces.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein (e.g., an Antibody)
This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible primary amines. Optimization of the molar ratio of the linker to the protein is recommended to achieve the desired degree of labeling.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5, or 100 mM Sodium Bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system: Dialysis cassette (e.g., 10K MWCO), or size-exclusion chromatography (SEC) column.
Procedure:
-
Protein Preparation:
-
If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be purified prior to conjugation.[2]
-
Buffer exchange the protein into the Reaction Buffer using a dialysis cassette or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Important: this compound is moisture-sensitive.[2][3] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[2][3]
-
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess. A starting point of a 20-fold molar excess of the linker to the protein is recommended.[3][12] This typically results in 4-6 linkers per antibody.[3][12]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF in the reaction mixture should not exceed 10%.[3]
-
Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours on ice.[3][12] Protect from light if the conjugate is light-sensitive.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by dialysis against PBS at 4°C with several buffer changes, or by using a size-exclusion chromatography (SEC) column.
-
-
Characterization and Storage:
-
Determine the concentration of the purified conjugate using a protein assay (e.g., BCA).
-
Characterize the degree of labeling (linker-to-protein ratio) using mass spectrometry (LC-MS).
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Conjugation of this compound to a Peptide
This protocol is suitable for peptides with at least one primary amine.
Materials:
-
Peptide with a free primary amine
-
This compound ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
A molar excess of 1.5 to 5 equivalents of this compound over the peptide is a good starting point. The optimal ratio should be determined empirically.
-
Add the calculated volume of the this compound stock solution to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Monitor the reaction progress by LC-MS or RP-HPLC.
-
-
Purification of the Conjugate:
-
Purify the tetrazine-modified peptide from unreacted starting materials using RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the conjugation of PEG-NHS esters to proteins, which can be used as a starting point for optimizing the conjugation of this compound.
| Parameter | Recommended Value/Range | Notes |
| Molar Excess of Linker (Protein) | 5 to 20-fold | A 20-fold excess typically yields 4-6 linkers per antibody.[3][12] The optimal ratio depends on the protein and desired degree of labeling and should be determined empirically. |
| Molar Excess of Linker (Peptide) | 1.5 to 5-fold | The optimal ratio is dependent on the peptide sequence and should be optimized. |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to higher conjugation efficiency.[3] |
| Reaction pH | 7.2 - 8.5 | A slightly basic pH is required for the efficient reaction of the NHS ester with primary amines.[4] |
| Reaction Time | 30 - 60 minutes at RT, or 2 hours on ice | Longer incubation times do not always lead to higher conjugation efficiency due to hydrolysis of the NHS ester. |
| Organic Solvent Concentration | < 10% (v/v) | High concentrations of organic solvents can denature proteins.[3] |
Visualizations
Experimental Workflow
Caption: Workflow for protein modification with this compound.
Pre-targeting Strategy using iEDDA
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | ADC Linker | 2740357-12-2 | Invivochem [invivochem.com]
- 9. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 10. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for In Vivo Click Chemistry Using Me-Tet-PEG2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioorthogonal Chemistry in Vivo
Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] Among these, the inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), has emerged as a powerful tool for in vivo applications.[2][3][4] This "click chemistry" ligation is exceptionally fast and highly selective, enabling the covalent linking of two molecules at low concentrations within a complex biological environment.[1]
A key application of this technology is in pre-targeting strategies for molecular imaging (e.g., PET) and targeted radionuclide therapy. In this approach, a targeting vector, such as a monoclonal antibody (mAb) modified with a bioorthogonal handle (e.g., tetrazine), is administered first. After this mAb has accumulated at the target site (e.g., a tumor) and cleared from general circulation, a second, smaller molecule carrying a complementary handle (e.g., TCO) and a payload (e.g., a radiolabel or drug) is administered. The two components then "click" together in vivo, concentrating the payload at the target site. This method significantly improves the target-to-background ratio and reduces off-target toxicity compared to conventional methods using directly labeled antibodies.
The reagent Me-Tet-PEG2-NHS is a bifunctional linker designed to facilitate this process. It contains:
-
Methyltetrazine (Me-Tet): The reactive group for the bioorthogonal IEDDA click reaction with a TCO-modified molecule.
-
PEG2: A two-unit polyethylene (B3416737) glycol spacer that enhances water solubility.
-
NHS ester (N-Hydroxysuccinimide): An amine-reactive group for stable covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies.
These application notes provide a detailed protocol for using this compound to create a tetrazine-modified antibody and its subsequent use in an in vivo pre-targeting workflow.
Experimental Workflow and Chemical Principle
The overall strategy involves two main stages: the initial ex vivo conjugation of the antibody with the this compound linker, followed by the sequential in vivo administration of the modified antibody and the TCO-labeled probe.
Protocol 1: Antibody Conjugation with this compound
This protocol details the modification of a targeting antibody with the this compound linker. The goal is to attach the tetrazine moiety to the antibody via a stable amide bond.
Materials:
-
Targeting antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound (store desiccated at -20°C).
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.5-8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Purification System: Desalting columns (e.g., Zeba Spin) or dialysis cassettes appropriate for the antibody size.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Reagent Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. This stock solution should be used immediately.
-
-
Conjugation Reaction:
-
Add a calculated volume of the 10 mM this compound stock solution to the antibody solution. The amount to add depends on the desired degree of labeling. A 10- to 20-fold molar excess of the NHS ester reagent over the antibody is a good starting point for optimization.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification:
-
Remove unreacted this compound and reaction byproducts (NHS) by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein fractions and pool them.
-
-
Characterization (Optional but Recommended):
-
Determine the final concentration of the conjugated antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
Assess the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the tetrazine group (typically ~520-540 nm) and the protein (280 nm).
-
Confirm the integrity and immunoreactivity of the conjugated antibody using SDS-PAGE and an ELISA or flow cytometry-based binding assay.
-
Quantitative Parameters for Antibody Conjugation
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer pH | 7.5 - 8.5 | NHS ester reaction with primary amines is most efficient in this range. |
| Molar Excess of Reagent | 10-20 fold | This is a starting point; optimize for desired degree of labeling. |
| Reaction Time | 30-60 min (Room Temp) or 2h (on ice) | Longer times or higher temperatures can increase hydrolysis of the NHS ester. |
| Quenching (Optional) | Add 50 mM Tris or Glycine | Can be used to stop the reaction before purification. |
Protocol 2: In Vivo Pre-targeting and Click Reaction
This protocol describes the use of the newly synthesized mAb-Tetrazine conjugate in a mouse model for pre-targeted imaging. This example uses a TCO-modified PET imaging agent.
Materials:
-
mAb-PEG2-Tetrazine conjugate (from Protocol 1).
-
TCO-modified imaging probe (e.g., 64Cu-NOTA-TCO or 18F-TCO).
-
Tumor-bearing animal model (e.g., athymic nude mice with xenografts).
-
Sterile, pyrogen-free saline or PBS for injections.
-
Imaging modality (e.g., PET/CT scanner).
Experimental Workflow Diagram
Procedure:
-
Administration of mAb-Tetrazine:
-
Administer the mAb-PEG2-Tetrazine conjugate to tumor-bearing mice via intravenous (IV) injection (e.g., through the tail vein). The dose will depend on the antibody, but a typical starting point is 50-100 µg per mouse.
-
-
Accumulation and Clearance Period:
-
Allow 24 to 72 hours for the antibody to accumulate at the tumor site and for the unbound conjugate to clear from the bloodstream. The optimal time depends on the pharmacokinetics of the specific antibody and should be determined empirically.
-
-
Administration of TCO-Probe:
-
After the clearance period, administer the TCO-modified imaging probe intravenously. The rapid pharmacokinetics of this small molecule will allow it to distribute throughout the body and react quickly with the tetrazine-modified antibody localized at the tumor.
-
-
Imaging:
-
Perform imaging (e.g., PET/CT) at various time points after the injection of the TCO-probe (e.g., 4, 12, 24 hours). This will allow for the visualization of probe accumulation at the target site. The rapid clearance of the unreacted TCO-probe leads to high tumor-to-background contrast.
-
-
Biodistribution Analysis (Optional):
-
After the final imaging session, animals can be euthanized, and tissues of interest (tumor, blood, muscle, liver, kidneys, etc.) can be harvested, weighed, and counted in a gamma counter to quantitatively determine the percent injected dose per gram (%ID/g).
-
Quantitative Parameters for In Vivo Pre-targeting
| Parameter | Typical Range | Notes |
| mAb-Tetrazine Dose | 50 - 100 µ g/mouse | Dependent on antibody affinity and target expression. |
| Pre-targeting Interval | 24 - 72 hours | Optimize based on antibody pharmacokinetics. |
| TCO-Probe Dose (PET) | 5 - 15 MBq/mouse | Dependent on the radioisotope and imaging system. |
| Imaging Time Points | 4 - 48 h post-probe injection | Allows for visualization of clearance and target retention. |
| Expected Tumor Uptake | 4 - 7 %ID/g | Varies significantly with the model system. |
Conclusion
The use of this compound provides a robust and efficient method for preparing tetrazine-functionalized proteins and antibodies for in vivo click chemistry applications. The pre-targeting strategy enabled by this technology holds immense promise for developing next-generation diagnostics and therapeutics in oncology and other fields, offering the potential for highly specific payload delivery with minimized systemic exposure.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Streamlined Cell Surface Labeling via Bioorthogonal Click Chemistry
Application Notes and Protocols for Pre-targeting Strategy with Me-Tet-PEG2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pre-targeting strategy represents a significant advancement in targeted therapy and diagnostics, aiming to improve the therapeutic index of potent payloads such as radionuclides, cytotoxic drugs, and imaging agents. This approach decouples the targeting vehicle (e.g., a monoclonal antibody) from the therapeutic or diagnostic agent. The two components are administered sequentially, allowing the antibody to first accumulate at the target site and clear from circulation before the delivery of a fast-clearing, bioactive payload. This temporal separation minimizes off-target toxicity and enhances the target-to-background ratio.[1]
At the heart of modern pre-targeting strategies is the bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO).[2] This reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without interfering with biological processes.[3]
Me-Tet-PEG2-NHS is a key reagent in this methodology. It is a hydrophilic linker containing a methyl-tetrazine moiety for the IEDDA reaction, a two-unit polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetics, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on antibodies or other proteins.[4][5] This document provides a detailed overview of the experimental setup, protocols, and relevant biological pathways for implementing a pre-targeting strategy using this compound.
Principle of the Pre-targeting Strategy
The pre-targeting workflow using this compound-conjugated antibodies and TCO-modified payloads can be summarized in the following steps:
-
Antibody-Tetrazine Conjugation: A tumor-targeting monoclonal antibody (mAb) is conjugated with this compound, resulting in a tetrazine-modified antibody (mAb-Tz).
-
Administration and Targeting: The mAb-Tz is administered to the subject. The antibody circulates and accumulates at the tumor site by binding to its specific antigen. A sufficient waiting period allows for the clearance of unbound mAb-Tz from the bloodstream, minimizing off-target reactions.
-
Payload Administration and In Vivo Click Reaction: A small molecule carrying a trans-cyclooctene (TCO) moiety and the therapeutic or diagnostic payload (e.g., a radionuclide, a drug, or a fluorophore) is administered.
-
Targeted Effect: The TCO-payload rapidly circulates, and upon reaching the tumor microenvironment, it undergoes a highly efficient and irreversible IEDDA click reaction with the pre-localized mAb-Tz. This leads to the specific accumulation and retention of the payload at the tumor site, while any unbound TCO-payload is quickly cleared from the body.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of this compound to a monoclonal antibody via its primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (stored at -20°C, desiccated)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified. Buffer exchange into PBS (pH 7.4) can be performed using spin desalting columns or dialysis.[6]
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[6]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. For example, dissolve 1 mg of this compound (MW ~400 g/mol , check the specific MW on the product sheet) in the appropriate volume of DMSO.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding the Reaction Buffer. A final bicarbonate concentration of around 100 mM is recommended.[6]
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess. A starting point is a 10-20 fold molar excess of the linker to the antibody.
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.[6]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and other small molecules by using spin desalting columns according to the manufacturer's instructions.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the purified mAb-Tz conjugate by measuring the absorbance at 280 nm.
-
The degree of labeling (DOL), i.e., the number of tetrazine molecules per antibody, can be determined using mass spectrometry (LC-MS) after deglycosylation of the antibody.[7]
-
Protocol 2: In Vitro Pre-targeting and Fluorescence Imaging
This protocol details the assessment of the pre-targeting strategy in a cell-based assay using fluorescence microscopy.
Materials:
-
Cancer cell line overexpressing the target antigen (e.g., SKOV-3 for HER2)
-
Complete cell culture medium
-
mAb-Tz conjugate (from Protocol 1)
-
TCO-functionalized fluorescent dye (e.g., TCO-Cy5)
-
Control antibody (isotype control) conjugated with tetrazine
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Paraformaldehyde (PFA) for cell fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the target cells onto glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.
-
-
Pre-targeting Step:
-
Prepare a solution of the mAb-Tz conjugate in cell culture medium (e.g., 10 µg/mL). Include a negative control with the tetrazine-conjugated isotype control antibody.
-
Wash the cells once with PBS.
-
Incubate the cells with the mAb-Tz solution for 1 hour at 37°C.
-
-
Washing Step:
-
Remove the antibody solution and wash the cells three times with cold PBS containing 1% BSA to remove unbound antibody.
-
-
Click Reaction Step:
-
Prepare a solution of the TCO-fluorophore in cell culture medium (e.g., 10 µM).
-
Incubate the cells with the TCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.
-
-
Final Wash and Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining and Imaging:
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and the chosen fluorophore. A strong fluorescent signal on the cell membrane of cells treated with the target-specific mAb-Tz is expected, while minimal fluorescence should be observed in the isotype control group.[8]
Protocol 3: In Vivo Pre-targeting in a Xenograft Mouse Model
This protocol outlines a typical in vivo pre-targeting experiment for tumor imaging in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for xenograft establishment (e.g., BxPC3 for CA19.9-positive pancreatic cancer)[2]
-
mAb-Tz conjugate (from Protocol 1)
-
TCO-labeled imaging agent (e.g., a TCO-DOTA chelator for radiolabeling with a PET isotope like ⁶⁴Cu or ⁸⁹Zr)
-
Saline or other appropriate vehicle for injection
-
Imaging modality (e.g., PET/CT scanner)
Procedure:
-
Xenograft Model Establishment:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Pre-targeting Step:
-
Administer the mAb-Tz conjugate to the tumor-bearing mice via intravenous (e.g., tail vein) injection. The dose will depend on the antibody, but a typical dose is around 100 µg per mouse.[2]
-
Allow the mAb-Tz to circulate and accumulate at the tumor site for a predetermined period (e.g., 24, 48, or 72 hours). This time interval needs to be optimized for each antibody to ensure maximal tumor accumulation and blood clearance.
-
-
Payload Administration:
-
Prepare the TCO-payload. If using a radiolabeled agent, perform the radiolabeling and purification shortly before injection.
-
Inject the TCO-payload intravenously into the mice. The molar ratio of the TCO-payload to the injected mAb-Tz is a critical parameter to optimize.
-
-
Imaging:
-
At various time points after the TCO-payload injection (e.g., 1, 4, 24, and 48 hours), perform imaging using the appropriate modality (e.g., PET/CT).
-
-
Biodistribution (Optional but Recommended):
-
After the final imaging time point, euthanize the mice.
-
Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Measure the amount of payload in each tissue (e.g., using a gamma counter for radioactivity).
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Data Presentation
Quantitative data from pre-targeting experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Pre-targeting Efficiency
| Cell Line | Targeting Antigen | Antibody Conjugate | TCO-Payload | Mean Fluorescence Intensity (a.u.) |
| SKOV-3 | HER2 | Anti-HER2-Tz | TCO-Cy5 | 15,000 ± 1,200 |
| SKOV-3 | HER2 | Isotype-Tz | TCO-Cy5 | 800 ± 150 |
| MDA-MB-231 | (HER2-low) | Anti-HER2-Tz | TCO-Cy5 | 1,200 ± 200 |
Table 2: In Vivo Biodistribution of TCO-Payload in Xenograft Model (%ID/g)
Data is presented as mean ± SD. Time is post-injection of the TCO-payload.
| Tissue | 1 h | 4 h | 24 h | 48 h |
| Blood | 5.2 ± 0.8 | 1.5 ± 0.3 | 0.3 ± 0.1 | 0.1 ± 0.05 |
| Tumor | 8.5 ± 1.2 | 12.3 ± 2.1 | 10.5 ± 1.8 | 8.7 ± 1.5 |
| Liver | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2 |
| Kidneys | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.05 | 0.1 ± 0.03 |
Table 3: Tumor-to-Tissue Ratios
| Ratio | 1 h | 4 h | 24 h | 48 h |
| Tumor:Blood | 1.6 | 8.2 | 35.0 | 87.0 |
| Tumor:Liver | 4.0 | 6.8 | 7.0 | 7.3 |
| Tumor:Muscle | 17.0 | 41.0 | 105.0 | 87.0 |
Mandatory Visualizations
Signaling Pathways
The antibodies used in pre-targeting often target key signaling pathways involved in cancer cell proliferation and survival. Below are diagrams for the HER2 and EGFR signaling pathways, common targets in oncology.
Caption: HER2 Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video of concept | click-it-imaging.eu [click-it-imaging.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ADC Linker | 2740357-12-2 | Invivochem [invivochem.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Site-Specific Bioconjugation via Tetrazine-TCO Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of a methyl-tetrazine-PEG2-NHS (Me-Tet-PEG2-NHS) ester to a trans-cyclooctene (B1233481) (TCO)-modified biomolecule. This powerful bioorthogonal reaction, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a TCO, offers exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for conjugating biomolecules in complex biological environments.[1][2][3][4] The reaction proceeds rapidly without the need for a catalyst and forms a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the only byproduct.[1] This methodology is particularly suited for applications in drug development, such as the construction of antibody-drug conjugates (ADCs), in vivo imaging, and the development of targeted therapies.
The overall process involves two key steps:
-
Modification of the Biomolecule with a TCO-NHS ester: An NHS ester functionalized with a TCO group is reacted with primary amines (e.g., lysine (B10760008) residues) on the biomolecule of interest.
-
Tetrazine-TCO Ligation: The TCO-modified biomolecule is then reacted with the this compound ester.
Data Presentation
Quantitative Data on Tetrazine-TCO Ligation
The Tetrazine-TCO ligation is renowned for its exceptional reaction speed, which is a significant advantage for bioconjugation reactions, especially with sensitive biomolecules or in in-vivo applications.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k) | 1 - 1x10^6 M⁻¹s⁻¹ | This is one of the fastest bioorthogonal reactions reported, allowing for efficient conjugation even at low concentrations. The rate can be influenced by the specific tetrazine and TCO derivatives used. |
| Reaction Time | Seconds to 1-2 hours | The reaction is often complete within minutes at room temperature. |
| Optimal pH Range | 6.0 - 9.0 | The reaction is robust and proceeds efficiently in a variety of aqueous buffers within this pH range. |
| Temperature | 4°C to 37°C | The reaction readily proceeds at room temperature (20-25°C). Incubation at 37°C can further accelerate the reaction. |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight molar excess of the tetrazine-functionalized molecule is generally recommended to ensure complete reaction of the TCO-modified biomolecule. |
Quantitative Data on NHS Ester Reactions
The efficiency of the initial TCO modification step is dependent on the reaction conditions for the NHS ester coupling to primary amines.
| Parameter | Value | Notes |
| Optimal pH Range | 8.3 - 8.5 | At this pH, the primary amino groups are sufficiently deprotonated to be nucleophilic, while minimizing the hydrolysis of the NHS ester. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Incubation time can be adjusted based on the reactivity of the biomolecule and the desired degree of labeling. |
| Molar Excess of NHS Ester | 10 to 20-fold | The optimal molar excess should be determined empirically to achieve the desired degree of labeling without compromising the biomolecule's activity. |
| Common Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer | Amine-free buffers are crucial to prevent reaction with the NHS ester. Tris-based buffers are generally not recommended. |
Experimental Protocols
Protocol 1: Modification of a Biomolecule with TCO-PEG-NHS Ester
This protocol describes the labeling of a protein with a TCO-PEG-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
The protein concentration should ideally be between 1-5 mg/mL.
-
-
TCO-PEG-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column according to the manufacturer's instructions.
-
Protocol 2: Reaction of this compound with TCO-modified Biomolecule
This protocol describes the reaction between the TCO-modified biomolecule and the this compound ester. In this step, the NHS ester functionality of the this compound is not intended to react with the biomolecule but rather the tetrazine will react with the TCO. For applications where the NHS ester is intended for a secondary labeling, the protocol would need to be adapted. Assuming the primary goal is the Tet-TCO ligation, the NHS ester part of the this compound can be ignored or hydrolyzed prior to the reaction. For simplicity, this protocol will focus on the Tet-TCO ligation.
Materials:
-
TCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
The TCO-modified biomolecule should be in an amine-free buffer to avoid any potential side reactions with the NHS ester of the tetrazine reagent, although the primary reaction will be the much faster Tet-TCO ligation.
-
-
Ligation Reaction:
-
Add a 1.1 to 1.5 molar excess of the this compound solution to the TCO-modified biomolecule solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any excess this compound reagent using size-exclusion chromatography or dialysis.
-
Mandatory Visualization
Caption: Experimental workflow for the two-step conjugation of a biomolecule.
Caption: Reaction mechanisms for NHS ester coupling and Tetrazine-TCO ligation.
References
Application Notes and Protocols for the Functionalization of Nanoparticles using Me-Tet-PEG2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of simple nanostructures into highly specific therapeutic and diagnostic agents. Me-Tet-PEG2-NHS is a heterobifunctional linker designed for this purpose. It comprises three key components:
-
Methyl-Tetrazine (Me-Tet): The reactive moiety for bioorthogonal "click chemistry." It participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group. This reaction is exceptionally fast, highly specific, and biocompatible, making it ideal for in vivo applications[1][2][3].
-
Polyethylene Glycol (PEG): A short, hydrophilic PEG2 spacer enhances the solubility and stability of the functionalized nanoparticles in biological media. PEGylation is a well-established strategy to reduce non-specific protein binding (biofouling) and can improve the pharmacokinetic profile of nanoparticles[4][5].
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (-NH2) on the nanoparticle surface to form stable amide bonds.
This document provides detailed protocols for using this compound to functionalize amine-bearing nanoparticles and subsequently conjugate them to TCO-modified molecules.
Key Applications
Nanoparticles functionalized with this compound serve as a versatile platform for numerous advanced biomedical applications:
-
Pre-targeted Therapy and Imaging: This is a powerful two-step strategy. First, a tetrazine-functionalized nanoparticle, often conjugated to a targeting ligand like an antibody, is administered and allowed to accumulate at the target site (e.g., a tumor). After unbound nanoparticles have cleared from circulation, a second, smaller, TCO-modified therapeutic or imaging agent is administered. This agent rapidly "clicks" onto the pre-localized nanoparticles, concentrating the payload at the target and minimizing off-target toxicity or improving the signal-to-noise ratio.
-
Modular Drug Delivery Systems: Nanoparticles can be loaded with a therapeutic agent and then surface-functionalized with tetrazine. These "universal" nanoparticles can then be easily conjugated to a variety of TCO-modified targeting ligands (antibodies, peptides, etc.), allowing for the rapid development and testing of different targeted formulations.
-
Controlled Release Mechanisms: Some advanced systems use the tetrazine-TCO reaction as a trigger. For example, nanoparticles can be engineered to disassemble or release their cargo only after the click reaction occurs, providing an external stimulus for drug activation.
-
Advanced Diagnostics and Biosensing: The high specificity of the IEDDA reaction can be leveraged to create sensitive diagnostic platforms where tetrazine-nanoparticles are used to capture TCO-labeled analytes.
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol details the covalent attachment of the this compound linker to nanoparticles presenting primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes, polymeric NPs, silica (B1680970) NPs).
-
This compound Ester.
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)).
-
Reaction Buffer: Amine-free buffer such as 100 mM MES or 50 mM Borate Buffer, pH 7.5-8.5. Phosphate-buffered saline (PBS) can also be used.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification system: Size exclusion chromatography (SEC), dialysis cassettes (appropriate MWCO), or ultracentrifugation equipment.
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL).
-
Linker Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10-50 mM stock solution. NHS esters are moisture-sensitive; handle the stock solution quickly and with care.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the stirred nanoparticle dispersion. The optimal ratio depends on the density of surface amines and the desired degree of functionalization, which should be determined empirically.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker and quenching agent byproducts.
-
For larger NPs (>30 nm): Repeated cycles of centrifugation and resuspension in fresh buffer.
-
For smaller NPs: Size exclusion chromatography (SEC) is highly effective. Alternatively, dialyze against the desired storage buffer for 24-48 hours with several buffer changes.
-
-
Characterization & Storage: Characterize the purified tetrazine-functionalized nanoparticles (see Data Presentation section). Store the nanoparticles in an appropriate buffer (e.g., PBS) at 4°C.
Protocol 2: Bioorthogonal Conjugation with a TCO-Modified Molecule
This protocol describes the IEDDA click reaction between the newly synthesized tetrazine-nanoparticles and a molecule functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
Purified tetrazine-functionalized nanoparticles.
-
TCO-functionalized molecule (e.g., TCO-antibody, TCO-peptide, TCO-fluorophore).
-
Reaction Buffer: PBS, pH 7.4 or other physiologically compatible buffer.
Procedure:
-
Reactant Preparation:
-
Disperse the tetrazine-functionalized nanoparticles in the Reaction Buffer.
-
Dissolve the TCO-functionalized molecule in the same buffer.
-
-
Click Reaction:
-
Add the TCO-functionalized molecule to the nanoparticle dispersion. A 1.5- to 5-fold molar excess of the TCO-molecule relative to the calculated surface tetrazine groups is recommended to ensure complete reaction.
-
Incubate the mixture for 30-60 minutes at room temperature or 37°C. The reaction is typically very rapid.
-
-
Purification: Remove the excess, unreacted TCO-molecule using a suitable method as described in Protocol 1 (SEC, dialysis, or centrifugation), depending on the size difference between the nanoparticle conjugate and the TCO-molecule.
-
Characterization & Storage: Characterize the final conjugated nanoparticles and store under appropriate conditions.
Data Presentation
Quantitative characterization at each step is critical for reproducibility. Data should be collected and organized for clear comparison.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Bare Nanoparticles | Tetrazine-Functionalized NPs | Final TCO-Molecule Conjugate |
| Hydrodynamic Diameter (nm) [DLS] | |||
| Polydispersity Index (PDI) [DLS] | |||
| Zeta Potential (mV) | |||
| Tetrazine Content (nmol/mg NP) | N/A | ||
| Final Ligand Content (µg/mg NP) | N/A | N/A |
Characterization methods for ligand content include quantitative NMR (qNMR), UV-Vis spectroscopy, or fluorescence assays if a fluorescently tagged molecule is used.
Table 2: Summary of Reaction Conditions and Efficiency
| Parameter | Functionalization (Protocol 1) | Click Conjugation (Protocol 2) |
| Molar Ratio (Linker:Target) | ||
| Reaction Time (hours) | ||
| Reaction Temperature (°C) | ||
| Conjugation Efficiency (%) | ||
| Final Yield (%) |
Visualized Workflows and Pathways
Caption: Workflow for nanoparticle functionalization with this compound.
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Modular Workflow for PROTAC Development Using Me-Tet-PEG2-NHS
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs trigger the complete removal of the target protein, offering potential advantages in efficacy, selectivity, and the ability to target previously "undruggable" proteins.[2][3][4] This application note details a comprehensive and modular workflow for the development of PROTACs, featuring the versatile Me-Tet-PEG2-NHS linker for efficient synthesis via click chemistry. We provide detailed protocols for synthesis, in vitro evaluation, and in vivo characterization, designed for researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5][6] By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[2][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the POI's surface, marking it for degradation by the 26S proteasome.[3][4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[2][3]
The modular nature of PROTACs allows for rational design and optimization.[8] The choice of POI ligand determines target specificity, while the E3 ligase ligand hijacks the degradation machinery.[][10] The linker is a critical component, as its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency.[11]
This workflow utilizes this compound, a linker that facilitates a modular "click chemistry" approach. It contains:
-
An NHS ester: An amine-reactive group for straightforward conjugation to a ligand containing a primary amine.[12]
-
A PEG2 spacer: A short, hydrophilic polyethylene (B3416737) glycol unit to improve solubility.[13][14]
-
A Methyl-Tetrazine (Me-Tet) group: A highly reactive dienophile for inverse electron-demand Diels-Alder (iEDDA) reactions with a trans-cyclooctene (B1233481) (TCO) group.[15][16]
This allows for the separate synthesis and subsequent rapid conjugation of POI and E3 ligase modules, accelerating the design-make-test cycle.[17]
The PROTAC Development Workflow
The development of a novel PROTAC is a multi-stage process that begins with rational design and synthesis, followed by rigorous in vitro and in vivo evaluation to determine its efficacy, selectivity, and drug-like properties.
PROTAC Mechanism of Action
The fundamental mechanism involves hijacking the cell's ubiquitin-proteasome system. The PROTAC acts as a bridge, bringing the target protein and an E3 ligase into close proximity to form a ternary complex, leading to ubiquitination and subsequent degradation of the target.[6]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow Overview
A successful PROTAC development campaign follows a structured, iterative process. The workflow begins with the synthesis of a library of PROTAC candidates, which are then subjected to a cascade of in vitro assays to identify potent and selective degraders. Promising candidates are then advanced to in vivo models for pharmacokinetic, pharmacodynamic, and efficacy studies.
Caption: High-level workflow for PROTAC development and evaluation.
Protocols and Methodologies
Protocol 1: Modular PROTAC Synthesis via iEDDA Click Chemistry
This protocol describes the synthesis of a PROTAC by conjugating a TCO-modified POI ligand with a Tetrazine-functionalized E3 ligase ligand, prepared using this compound.
Step 1: Preparation of Amine-Functionalized Ligand Ensure your POI ligand or E3 ligase ligand possesses a primary or secondary amine for reaction with the NHS ester. If not, a suitable linker with a terminal amine must be synthetically incorporated.
Step 2: Synthesis of Tetrazine-Functionalized Ligand Module
-
Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF or DMSO.
-
Add this compound (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS. The NHS ester reacts with the amine to form a stable amide bond.[12]
-
Upon completion, purify the Tetrazine-functionalized ligand by reverse-phase HPLC.
-
Confirm the product identity and purity via LC-MS and NMR.
Step 3: Synthesis of TCO-Functionalized Ligand Module
-
Synthetically modify the second ligand (the one without the free amine) to incorporate a TCO (trans-cyclooctene) moiety. This typically involves reacting a hydroxyl or amine group on the ligand with a TCO-NHS ester or other activated TCO reagent.
-
Purify the TCO-functionalized ligand by an appropriate method (e.g., column chromatography or HPLC) and confirm its structure.
Step 4: Final PROTAC Assembly via iEDDA Reaction
-
Dissolve the purified Tetrazine-functionalized ligand (1.0 eq) and the TCO-functionalized ligand (1.0-1.2 eq) in a suitable solvent like DMSO or a PBS/DMSO mixture.
-
The iEDDA reaction is typically fast and proceeds at room temperature without a catalyst.[15][16] Stir for 1-2 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Perform full analytical characterization (¹H NMR, ¹³C NMR, HRMS) to confirm the structure, purity, and identity of the PROTAC.[18]
Caption: Modular synthesis workflow using this compound linker.
Protocol 2: In Vitro Evaluation Cascade
a. Binary Binding Affinity Assays
-
Objective: To confirm the PROTAC binds independently to the POI and the E3 ligase.
-
Method (Surface Plasmon Resonance - SPR): Immobilize the purified His-tagged POI or E3 ligase complex (e.g., VCB) on an NTA sensor chip. Flow increasing concentrations of the PROTAC over the surface and measure the binding affinity (KD).[19] Repeat with the other protein partner.
b. Ternary Complex Formation Assays
-
Objective: To demonstrate the formation of the POI-PROTAC-E3 ligase complex and measure its stability.
-
Method (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET): Use an antibody against the POI labeled with a donor fluorophore (e.g., Tb) and an antibody or tag on the E3 ligase labeled with an acceptor fluorophore (e.g., FITC). In the presence of a functional PROTAC, the proteins are brought into proximity, resulting in a FRET signal.[20] This assay can quantify the concentration-dependent formation of the ternary complex.
c. Target Ubiquitination Assays
-
Objective: To verify that ternary complex formation leads to POI ubiquitination.
-
Method (Immunoprecipitation-Western Blot):
-
Treat cells with the PROTAC for a short period (e.g., 1-4 hours) along with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.
-
Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Run the immunoprecipitate on an SDS-PAGE gel and perform a Western Blot.
-
Probe the blot with an anti-ubiquitin antibody to visualize the polyubiquitin (B1169507) chains on the POI.[20][]
-
d. Protein Degradation Assays
-
Objective: To quantify the PROTAC-induced reduction of POI levels in cells.
-
Method (Western Blot):
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a set time (e.g., 18-24 hours).
-
Lyse the cells, quantify total protein, and run equal amounts on an SDS-PAGE gel.
-
Perform a Western Blot using a primary antibody specific for the POI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantify band intensity to determine the percentage of remaining POI at each concentration. Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved).[8][22]
-
e. Cellular Function and Cytotoxicity Assays
-
Objective: To assess the downstream functional consequences of POI degradation and evaluate off-target toxicity.
-
Method (Cell Viability - CTG): Use a CellTiter-Glo® (CTG) luminescent assay to measure ATP levels, which correlate with the number of viable cells. Treat cells with the PROTAC for an extended period (e.g., 72 hours) to determine its effect on cell proliferation and viability.[]
Protocol 3: In Vivo Evaluation
a. Pharmacokinetics (PK) and Pharmacodynamics (PD) Study
-
Objective: To assess the PROTAC's stability and exposure in an animal model and correlate it with target degradation in relevant tissues.
-
Method:
-
Administer a single dose of the PROTAC to a cohort of mice (e.g., via intravenous or oral route).
-
Collect blood samples at various time points to measure plasma concentrations of the PROTAC via LC-MS/MS (PK analysis).
-
At terminal time points, collect tissues of interest (e.g., tumor, liver).
-
Prepare tissue lysates and measure POI levels via Western Blot or mass spectrometry to assess target degradation over time (PD analysis).[22][23]
-
b. Efficacy Study in a Disease Model
-
Objective: To determine if POI degradation leads to a therapeutic effect.
-
Method (Tumor Xenograft Model):
-
Implant human cancer cells into immunocompromised mice.
-
Once tumors are established, randomize mice into vehicle and treatment groups.
-
Dose the mice with the PROTAC according to a predetermined schedule.
-
Measure tumor volume regularly and monitor animal body weight.
-
At the end of the study, excise tumors to confirm target degradation.[24][25]
-
Data Presentation and Interpretation
Quantitative data from in vitro and in vivo experiments should be summarized to facilitate comparison between different PROTAC molecules and guide the optimization process.
Table 1: Summary of In Vitro Characterization of PROTAC Candidates
| PROTAC ID | Binary Binding (KD, nM) | Ternary Complex (EC50, nM) | Degradation (DC50, nM) | Max Degradation (Dmax, %) | Cell Viability (GI50, µM) |
| POI | E3 Ligase | TR-FRET | Western Blot | Western Blot | |
| PROTAC-01 | 15 | 120 | 55 | 25 | >95% |
| PROTAC-02 | 18 | 115 | 48 | 15 | >95% |
| PROTAC-03 | 25 | 135 | 150 | 85 | 80% |
| Control | >10,000 | 140 | >10,000 | No degradation | No degradation |
Data are hypothetical and for illustrative purposes only.
Table 2: Summary of In Vivo Properties of Lead PROTAC
| Parameter | Value | Method |
| Pharmacokinetics | ||
| Cmax (ng/mL) | 1500 | LC-MS/MS (Plasma) |
| T½ (hours) | 6.5 | LC-MS/MS (Plasma) |
| Oral Bioavailability (%) | 35% | PK Analysis |
| Pharmacodynamics | ||
| Max Tumor Degradation | 90% at 24h | Western Blot (Tumor) |
| Efficacy | ||
| Tumor Growth Inhibition (%) | 75% (at 30 mpk, daily) | Xenograft Model |
Data are hypothetical and for illustrative purposes only.
Conclusion
The workflow presented provides a robust framework for the design, synthesis, and evaluation of novel PROTACs using the modular this compound linker. This click chemistry-based approach accelerates the synthesis of diverse PROTAC libraries, enabling rapid exploration of structure-activity relationships.[17] The detailed protocols for the in vitro and in vivo evaluation cascade ensure that lead candidates are thoroughly characterized for their binding, degradation, and therapeutic potential. By following this comprehensive strategy, researchers can efficiently advance their targeted protein degradation programs from concept to a preclinical candidate.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. NHS-PEG2-NHS | CAS:65869-63-8 | Biopharma PEG [biochempeg.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. o2hdiscovery.co [o2hdiscovery.co]
- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 24. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Me-Tet-PEG2-NHS Labeled Antibodies and Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the purification of antibodies and other proteins after labeling with Me-Tet-PEG2-NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for conjugating molecules to primary amines on proteins, such as lysine (B10760008) residues. The Methyl-Tetrazine (Me-Tet) moiety is a key component for bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner.[1][2][3] Proper purification is a critical step to remove unreacted label and byproducts, ensuring the quality and reliability of downstream applications.[4][5] This note details the use of size-exclusion chromatography (SEC), particularly desalting columns, for efficient purification.
Principle of Labeling and Purification
The overall process involves two key stages: the labeling reaction and the subsequent purification.
1.1. Labeling Reaction: The primary amine groups on the protein (e.g., the ε-amine of lysine residues or the N-terminus) react with the this compound ester. The NHS ester is a highly reactive group that forms a stable, covalent amide bond with the amine. This reaction is pH-dependent, with an optimal range of pH 8.3-8.5 to ensure the amine group is deprotonated and reactive while minimizing hydrolysis of the NHS ester.
1.2. Post-Labeling Purification: After the reaction, the mixture contains the desired labeled protein, as well as impurities such as unreacted or hydrolyzed this compound and N-hydroxysuccinimide byproduct. Purification is essential to remove these small molecules, which could interfere with subsequent experiments. The most common and effective method for this is size-exclusion chromatography (SEC), which separates molecules based on their size. Desalting columns are a rapid form of SEC ideal for this purpose.
Visualization of Workflows and Reactions
Overall Experimental Workflow
The diagram below outlines the complete process from preparing the unlabeled antibody to obtaining the final, purified conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCO | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Creating Antibody-Drug Conjugates with Me-Tet-PEG2-NHS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Me-Tet-PEG2-NHS is a hetero-bifunctional linker designed for the two-step construction of ADCs. It features a methyl-tetrazine (Me-Tet) group for bioorthogonal "click" chemistry and an N-hydroxysuccinimide (NHS) ester for covalent attachment to amine groups on the antibody.[1][2]
This linker enables a versatile and modular approach to ADC development.[3] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, to form a stable amide bond.[][5] The tetrazine group then allows for a highly efficient and specific inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-modified payload. This "click" chemistry approach offers high reaction rates under mild, biocompatible conditions. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
This document provides detailed application notes and experimental protocols for the creation, purification, and characterization of ADCs using the this compound linker.
Experimental Data Summary
The following tables summarize typical quantitative data obtained during the development of ADCs using a this compound linker. Please note that these values are illustrative and will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Conjugation Efficiency and Drug-to--Antibody Ratio (DAR)
| Parameter | Value | Method of Determination |
| Molar Ratio (Linker:Antibody) | 5:1 - 20:1 | --- |
| Conjugation Efficiency (Linker) | >95% | UV-Vis Spectroscopy |
| Average DAR | 3.5 - 4.5 | HIC-HPLC, RP-HPLC-MS |
| % Unconjugated Antibody | <5% | HIC-HPLC |
| % Aggregation | <2% | Size Exclusion Chromatography (SEC) |
Table 2: In Vitro Stability
| Matrix | Incubation Time (days) | % Intact ADC Remaining | Method of Determination |
| Human Plasma | 7 | >90% | ELISA, LC-MS |
| Murine Plasma | 7 | >85% | ELISA, LC-MS |
| PBS (pH 7.4) | 14 | >95% | HIC-HPLC |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen Expression | Payload | IC50 (ng/mL) |
| SK-BR-3 | High HER2 | MMAE | 15 - 50 |
| BT-474 | High HER2 | MMAE | 20 - 60 |
| NCI-N87 | High HER2 | DM1 | 10 - 40 |
| MDA-MB-468 | Low HER2 | MMAE | >1000 |
| MCF-7 | Low HER2 | DM1 | >1000 |
Experimental Protocols
Protocol 1: Preparation of TCO-Modified Payload
The first step in this ADC conjugation strategy is to obtain a payload that has been functionalized with a trans-cyclooctene (TCO) group. TCO-modified payloads such as TCO-PEG4-VC-PAB-MMAE or TCO-DM1 can be commercially sourced or synthesized. The synthesis typically involves the reaction of a payload containing a reactive handle (e.g., an amine) with a TCO-linker that has a corresponding reactive group (e.g., an NHS ester).
Materials:
-
Cytotoxic Payload (e.g., MMAE, DM1)
-
TCO-PEGn-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve the cytotoxic payload in anhydrous DMF or DMSO.
-
Add a 1.1 to 1.5 molar excess of the TCO-PEGn-NHS ester to the payload solution.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the TCO-payload conjugate by RP-HPLC.
-
Combine and lyophilize the pure fractions to obtain the TCO-modified payload as a solid.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Antibody Modification with this compound
This protocol describes the conjugation of the this compound linker to the antibody.
Materials:
-
Monoclonal Antibody (mAb) at 2-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), perform a buffer exchange into PBS, pH 7.4 using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 by adding the Reaction Buffer.
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by buffer exchange into PBS, pH 7.4 using a desalting column.
-
Characterization: Determine the concentration of the tetrazine-modified antibody (mAb-Tet) by measuring the absorbance at 280 nm.
Protocol 3: ADC Formation via iEDDA Click Chemistry
This protocol details the final "click" reaction between the tetrazine-modified antibody and the TCO-modified payload.
Materials:
-
Tetrazine-modified antibody (mAb-Tet) from Protocol 2
-
TCO-modified payload from Protocol 1
-
PBS, pH 7.4
-
Anhydrous DMSO
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF))
Procedure:
-
Payload Preparation: Prepare a 10 mM stock solution of the TCO-modified payload in anhydrous DMSO.
-
Click Reaction:
-
To the mAb-Tet solution in PBS, add a 1.5 to 3-fold molar excess of the TCO-payload stock solution.
-
Gently mix and incubate at room temperature for 1-4 hours. The reaction is typically rapid.
-
-
Purification: Purify the resulting ADC from unreacted payload and byproducts using SEC, HIC, or TFF.
-
Characterization:
-
Determine the final ADC concentration using a UV-Vis spectrophotometer.
-
Analyze the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or RP-HPLC-MS.
-
Assess the percentage of aggregates by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes how to evaluate the potency of the newly synthesized ADC in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
Synthesized ADC and unconjugated antibody (as a control)
-
Free payload (as a control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubation: Incubate the plates for 72-120 hours, depending on the payload's mechanism of action.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the viability data against the log of the concentration and fitting to a four-parameter logistic curve.
Visualizations
Caption: Experimental workflow for creating and evaluating ADCs using this compound.
Caption: Signaling pathway of an MMAE-based ADC leading to apoptosis.
Caption: Signaling pathway of a DM1-based ADC leading to apoptosis.
Conclusion
The this compound linker provides a robust and efficient platform for the development of next-generation antibody-drug conjugates. The two-step conjugation process, combining stable amide bond formation with highly specific click chemistry, allows for the creation of well-defined ADCs with controlled drug-to-antibody ratios. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of targeted cancer therapeutics. Successful ADC development will depend on the careful optimization of each step, from payload modification to final ADC characterization and in vitro evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Me-Tet-PEG2-NHS Labeling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the labeling of biomolecules with Me-Tet-PEG2-NHS.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my labeling efficiency with this compound unexpectedly low?
Low labeling efficiency, often observed as a low Degree of Labeling (DOL), can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks & Potential Causes:
-
Suboptimal pH of the reaction buffer: The reaction between the NHS ester of this compound and primary amines (e.g., lysine (B10760008) residues on proteins) is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2] At lower pH values, the primary amines are protonated and less available for reaction.[1][3] Conversely, at a pH higher than optimal, the hydrolysis of the this compound ester accelerates significantly, reducing the amount of reagent available to label the target molecule.[1]
-
Presence of primary amine-containing substances in the protein buffer: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or the presence of additives like glycine (B1666218) or ammonium (B1175870) salts will compete with the target protein for reaction with the this compound ester, thereby significantly lowering the labeling efficiency.
-
Inactive this compound reagent: The NHS ester is moisture-sensitive. Improper storage or handling can lead to hydrolysis, rendering the reagent inactive. It is crucial to use anhydrous solvents like DMSO or DMF for preparing the stock solution and to use the stock solution promptly.
-
Low protein concentration: The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 2 mg/mL can lead to reduced labeling efficiency due to competition from hydrolysis.
-
Inappropriate molar ratio of this compound to protein: An insufficient amount of the labeling reagent will naturally result in a low DOL. Conversely, an excessive amount does not always lead to a higher DOL and can cause protein aggregation or modification of non-target sites.
Question 2: How can I optimize the reaction conditions for better labeling efficiency?
Optimizing your reaction setup is key to achieving a higher DOL.
-
Buffer Selection: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer adjusted to a pH between 7.2 and 8.5. 0.1 M sodium bicarbonate at pH 8.3-8.5 is a common choice.
-
Reagent Preparation and Handling: Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
-
Molar Ratio: As a starting point, use a 5- to 20-fold molar excess of this compound for proteins at concentrations of 2-10 mg/mL. This ratio may need to be optimized depending on the protein and desired DOL.
-
Reaction Time and Temperature: Labeling is typically carried out for 1-4 hours at room temperature or overnight at 4°C. Longer incubation times at lower temperatures can sometimes improve efficiency, especially for sensitive proteins, by minimizing the rate of hydrolysis.
Question 3: My protein precipitates after adding the this compound stock solution. What should I do?
Protein precipitation can occur due to the organic solvent used for the stock solution or due to excessive labeling.
-
To troubleshoot this:
-
Reduce the molar excess of the this compound reagent.
-
Add the stock solution to the protein solution slowly while gently vortexing.
-
Perform the labeling reaction at a lower temperature (e.g., 4°C).
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10%).
-
Question 4: Can I use a Tris buffer for my labeling reaction?
No, you should not use a Tris buffer for the labeling reaction itself because it contains primary amines that will compete with your target molecule for reaction with the this compound ester, leading to significantly lower labeling efficiency. However, a Tris buffer can be used to quench the reaction after the desired incubation time.
Question 5: How should I store my this compound?
This compound is sensitive to moisture. It should be stored at -20°C, desiccated, and protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMSO or DMF should be used immediately or stored in small aliquots at -20°C for a limited time, though fresh solutions are always recommended.
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can influence the labeling reaction. These values are based on typical outcomes for NHS-ester labeling and should be used as a guideline for optimization.
Table 1: Effect of pH on NHS Ester Hydrolysis and Reaction Efficiency
| pH | Half-life of NHS Ester Hydrolysis | Relative Labeling Efficiency |
| 7.0 | 4-5 hours at 0°C | Moderate |
| 7.4 | >120 minutes at RT | Good |
| 8.0 | ~1 hour at RT | High |
| 8.5 | ~30 minutes at RT | Optimal |
| 8.6 | 10 minutes at 4°C | Decreased due to hydrolysis |
| 9.0 | <9 minutes at RT | Low due to rapid hydrolysis |
Data compiled from multiple sources indicating the trend of pH on NHS ester stability and reactivity.
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis but may require longer reaction times. |
| Reaction Time | 30 minutes - 4 hours (RT) or Overnight (4°C) | Optimization may be required based on the reactivity of the protein. |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis. |
| Molar Excess of NHS Ester | 5-20 fold | This is a starting point and should be optimized for the specific application. |
| Buffer System | Phosphate (PBS), Borate, Carbonate/Bicarbonate | Must be free of primary amines. |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 or Glycine | Added after the desired reaction time to stop the labeling reaction. |
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Perform the Labeling Reaction: a. Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer. b. Add the calculated amount of this compound stock solution to the protein solution. A 10-fold molar excess is a good starting point. The volume of the organic solvent should not exceed 10% of the total reaction volume. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
Protocol 2: Assessing Labeling Efficiency (Degree of Labeling)
The Degree of Labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the wavelength corresponding to the tetrazine group (if it has a distinct absorbance in a region with minimal protein absorbance). However, as this compound does not have a strong, unique absorbance in the visible range, a more common method for unlabeled linkers is through mass spectrometry (MALDI-TOF or ESI-MS) to determine the mass shift upon labeling. Alternatively, if the tetrazine is to be reacted with a fluorescent TCO-containing molecule, the DOL can be assessed via fluorescence after the subsequent click reaction.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
How to avoid non-specific binding of Me-Tet-PEG2-NHS in cells
Welcome to the technical support center for Me-Tet-PEG2-NHS. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding in cell-based applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical linker used in bioconjugation. It consists of three key components:
-
Methyltetrazine (Me-Tet): A highly reactive group that specifically and rapidly reacts with trans-cyclooctene (B1233481) (TCO) via "click chemistry" (inverse electron demand Diels-Alder reaction). This allows for the precise and bioorthogonal labeling of molecules.
-
Polyethylene (B3416737) Glycol (PEG2): A short, two-unit PEG spacer that increases the hydrophilicity of the molecule. This PEGylation helps to reduce aggregation and minimize non-specific binding to cells and other surfaces.[1]
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable covalent amide bonds with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins on the cell surface.[2][3]
Its primary application is in the two-step labeling of biomolecules. First, the NHS ester is used to attach the Me-Tet-PEG2 linker to a protein or cell surface. Then, the tetrazine group can be specifically targeted with a TCO-modified molecule, such as a fluorescent dye, a drug, or a biotin (B1667282) tag.
Q2: What causes non-specific binding of this compound in cellular experiments?
Non-specific binding of this compound can arise from several factors:
-
Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous environments, especially at higher pH. The hydrolyzed, non-reactive linker can then adsorb non-specifically to cell surfaces.[1][4]
-
Reaction with Non-Target Amines: If the experimental setup contains other primary amine-containing molecules (e.g., Tris or glycine (B1666218) buffers, or proteins in serum), the NHS ester can react with them, leading to off-target conjugation.[5][6]
-
Hydrophobic and Ionic Interactions: The tetrazine ring and other parts of the molecule can have hydrophobic or ionic properties that lead to non-covalent sticking to cell membranes or proteins.[7] The PEG spacer helps to mitigate this, but it may not eliminate it completely.
-
Insufficient Washing: Failure to adequately wash away unbound or hydrolyzed this compound after the labeling step is a major contributor to high background signal.
-
Cellular Uptake: While the PEG linker can reduce cellular uptake, some non-specific internalization of the reagent may still occur, leading to intracellular background fluorescence.
Q3: How does the PEG2 spacer in this compound help reduce non-specific binding?
The polyethylene glycol (PEG) spacer is hydrophilic and creates a "shield" around the molecule.[1] This has two main benefits:
-
Increased Hydrophilicity: The PEG chain makes the entire linker more water-soluble, which discourages non-specific hydrophobic interactions with cell membranes and proteins.
-
Steric Hindrance: The PEG chains create a physical barrier that can prevent the reactive tetrazine and other parts of the molecule from non-specifically interacting with cellular components.
Studies have shown that increasing the PEG chain length can reduce protein adsorption and non-specific cell uptake.[8][9][10][11]
Troubleshooting Guides
Issue 1: High Background Fluorescence Across the Entire Cell Surface
This is often due to an excess of unbound or hydrolyzed this compound adhering to the cell surface.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Buffer | Ensure the labeling buffer is free of primary amines (e.g., Tris, glycine). Use a phosphate-buffered saline (PBS) or bicarbonate buffer at a pH of 7.2-8.5.[5][6] |
| NHS Ester Hydrolysis | Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions. If using an organic solvent like DMSO or DMF to dissolve the reagent, ensure the solvent is anhydrous.[5] |
| Inadequate Washing | Increase the number of washing steps (e.g., from 3 to 5 washes) after the labeling reaction. Increase the duration of each wash. Include a low concentration of a non-ionic detergent, such as 0.05% Tween-20, in the wash buffer to help remove non-specifically bound molecules.[12] |
| Excess Reagent Concentration | Titrate the concentration of this compound to find the optimal balance between efficient labeling and low background. Start with a 5- to 20-fold molar excess over the target protein and adjust as needed.[1] |
Issue 2: Punctate or Patchy Non-Specific Staining on Cells
This may be caused by aggregation of the this compound or its non-specific interaction with certain membrane domains.
| Possible Cause | Recommended Solution |
| Reagent Aggregation | Centrifuge the reconstituted this compound solution to pellet any aggregates before adding it to the cells. Prepare fresh dilutions for each experiment. |
| Hydrophobic Interactions | Include a blocking agent in your protocol. Incubate cells with a blocking buffer (e.g., 1-3% BSA in PBS) before adding the this compound. This will block non-specific binding sites on the cell surface.[4][13][14] |
| Non-Specific Cellular Uptake | Perform the labeling step at 4°C to reduce active cellular transport mechanisms. |
Data Presentation
Table 1: Effect of pH on the Stability of NHS Esters
The stability of the NHS ester is critical for efficient labeling and minimizing non-specific binding from hydrolyzed product. The half-life of the NHS ester decreases significantly as the pH increases.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 25 | 4-5 hours[2] |
| 8.0 | 25 | ~210 minutes[15] |
| 8.5 | 25 | ~180 minutes[15] |
| 8.6 | 4 | 10 minutes[2] |
| 9.0 | 25 | ~125 minutes[15] |
Note: These are general values for NHS esters; the exact half-life can vary depending on the specific molecule and buffer conditions.
Table 2: Comparison of Common Blocking Agents
Blocking agents are used to saturate non-specific binding sites on the cell surface, thereby reducing background signal.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | Single purified protein, leading to potentially clearer results.[16] Good for use with phospho-specific antibodies.[4][13][14][17] | More expensive than milk. |
| Non-Fat Dry Milk | 1-5% in PBS | Inexpensive and readily available.[13][16][17] Can be a very effective blocker.[18] | Contains a mixture of proteins, including phosphoproteins (casein) and biotin, which can interfere with certain assays.[14][17] |
| Normal Serum (e.g., Goat, Donkey) | 1-10% in PBS | Can be very effective at blocking, especially when using secondary antibodies from the same species. | Can contain endogenous antibodies that may cross-react with your target. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations for specific applications. Often protein-free options are available. | Can be more expensive. |
Table 3: Effect of Tween-20 on Non-Specific Binding
Tween-20 is a non-ionic detergent commonly added to wash buffers to reduce non-specific binding.
| Tween-20 Concentration | Effectiveness | Considerations |
| 0.05% - 0.1% | Generally effective at reducing background noise in immunoassays without disrupting specific antigen-antibody interactions.[12] | Higher concentrations can potentially inhibit some protein-protein interactions.[12] |
| > 0.1% | May offer diminishing returns and could potentially strip weakly bound specific labels. | Not typically recommended for standard cell labeling. |
Experimental Protocols
Protocol 1: Cell Surface Labeling with this compound
This protocol provides a general workflow for labeling cell surface proteins.
Materials:
-
Cells of interest cultured in appropriate vessels
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling Buffer: Amine-free buffer such as PBS or 0.1 M sodium bicarbonate, pH 8.3[19]
-
Blocking Buffer: 3% BSA in PBS
-
Wash Buffer: PBS with 0.05% Tween-20
-
Quenching Buffer: 100 mM Tris-HCl or 100 mM glycine in PBS, pH 7.5
Procedure:
-
Cell Preparation:
-
Wash cultured cells twice with ice-cold PBS to remove any residual media containing amines.
-
-
Blocking (Optional but Recommended):
-
Incubate cells with Blocking Buffer for 30 minutes at 4°C to block non-specific binding sites.
-
Wash the cells once with ice-cold PBS.
-
-
Prepare this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration in ice-cold Labeling Buffer. A final concentration of 100-500 µM is a good starting point.
-
-
Labeling Reaction:
-
Incubate the cells with the this compound solution for 30-60 minutes at 4°C or room temperature. Optimal time and temperature should be determined empirically. Reactions at 4°C can help minimize cellular uptake.
-
-
Washing:
-
Remove the labeling solution and wash the cells three to five times with Wash Buffer.
-
-
Quenching (Optional):
-
Incubate the cells with Quenching Buffer for 15 minutes to react with and inactivate any remaining NHS esters.
-
Wash the cells twice with PBS.
-
-
Downstream Processing:
-
The cells are now ready for the subsequent click chemistry reaction with a TCO-containing molecule or for other downstream applications.
-
Protocol 2: Quantification of Non-Specific Binding using Fluorescence Microscopy
This protocol allows for the quantitative comparison of different blocking and washing conditions.
Materials:
-
Cells cultured in imaging-compatible plates or on coverslips
-
This compound followed by a TCO-linked fluorescent dye
-
Fluorescence microscope with quantitative imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Set up Experimental Conditions:
-
Prepare parallel sets of cells to be treated with different conditions (e.g., no blocking agent, 1% BSA, 3% BSA, 1% non-fat milk; washing with PBS vs. PBS + 0.05% Tween-20).
-
Include a negative control group of cells that are not treated with this compound but are incubated with the TCO-dye to assess the background from the dye alone.
-
-
Cell Labeling:
-
Follow the labeling protocol (Protocol 1) for each experimental condition.
-
After labeling with this compound and washing/quenching, incubate the cells with a TCO-linked fluorescent dye according to the manufacturer's instructions.
-
-
Imaging:
-
Acquire fluorescence images of the cells from each condition using identical microscope settings (e.g., laser power, exposure time, gain).
-
-
Image Analysis:
-
Using image analysis software, measure the mean fluorescence intensity per cell for a statistically significant number of cells in each condition.
-
Subtract the mean fluorescence intensity of the negative control (dye only) from all measurements to correct for background fluorescence.
-
-
Data Interpretation:
-
Compare the corrected mean fluorescence intensities across the different experimental conditions. A lower intensity indicates less non-specific binding.
-
Visualizations
Caption: Experimental workflow for cell surface labeling with this compound.
Caption: Troubleshooting decision tree for high non-specific binding.
Caption: Desired and competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. biossusa.com [biossusa.com]
- 14. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 15. researchgate.net [researchgate.net]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing Me-Tet-PEG2-NHS to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Me-Tet-PEG2-NHS to proteins for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: The optimal molar ratio is empirical and depends on several factors, including the protein's concentration, the number of available primary amines (lysine residues and the N-terminus), and the desired degree of labeling (DOL).[1] A common starting point for proteins at a concentration of 1-5 mg/mL is a 10- to 20-fold molar excess of the NHS ester.[1] For more dilute protein solutions (<1 mg/mL), a higher molar excess (20- to 50-fold) may be necessary to achieve a sufficient DOL. Conversely, for more concentrated protein solutions (>5 mg/mL), a lower molar excess (5- to 10-fold) can be used.[1] It is highly recommended to perform small-scale pilot experiments with varying molar ratios to determine the optimal condition for your specific protein and application.
Q2: What is the ideal pH for the conjugation reaction?
A2: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[2] At a lower pH, the primary amines on the protein are protonated and less available for reaction. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[2] A commonly used reaction buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer at a pH of 8.3-8.5.
Q3: Which buffers should I avoid?
A3: It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218). These buffers will compete with the target protein for reaction with the this compound, leading to significantly reduced labeling efficiency. If your protein is in an incompatible buffer, a buffer exchange step using a desalting column or dialysis is necessary before starting the conjugation.
Q4: How can I determine the degree of labeling (DOL)?
A4: The DOL, which is the average number of this compound molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for the tetrazine group (typically around 520-540 nm). A detailed protocol for calculating the DOL is provided in the "Experimental Protocols" section.
Q5: My protein precipitates after the labeling reaction. What should I do?
A5: Protein precipitation can occur due to a high degree of labeling, which can alter the protein's pI and solubility. To troubleshoot this, try reducing the molar excess of the this compound in the reaction or decreasing the reaction time. Optimizing the buffer conditions, such as pH and ionic strength, can also help maintain protein solubility.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Verify the buffer pH with a calibrated pH meter and adjust if necessary. |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the protein for the NHS ester. | Perform a buffer exchange into an amine-free buffer (e.g., PBS or sodium bicarbonate buffer) before the reaction. | |
| Hydrolysis of this compound: The NHS ester is sensitive to moisture and has a limited half-life in aqueous solutions. | Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous solutions. | |
| Insufficient Molar Excess: The amount of this compound is not enough to achieve the desired labeling. | Increase the molar excess of the this compound, especially for dilute protein solutions. | |
| Low Protein Concentration: The reaction kinetics are slower at lower protein concentrations, leading to lower efficiency. | If possible, increase the protein concentration to at least 1-2 mg/mL. | |
| Protein Precipitation/Aggregation | High Degree of Labeling (DOL): Over-labeling can lead to changes in protein solubility. | Reduce the molar excess of this compound or shorten the reaction time. |
| Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the protein's stability. | Optimize the buffer conditions for your specific protein. | |
| Free Tetrazine in Final Product | Inadequate Purification: The purification step did not effectively remove all unreacted this compound. | Repeat the purification step (e.g., size-exclusion chromatography or dialysis). Ensure the chosen method has an appropriate molecular weight cut-off. |
Data Presentation
Table 1: Expected Degree of Labeling (DOL) for a Model IgG Antibody (150 kDa) at Different Molar Ratios of this compound.
This table provides an estimated DOL based on typical results for NHS ester conjugations with IgG antibodies. The actual DOL may vary depending on the specific antibody and reaction conditions.
| Molar Ratio (this compound : IgG) | Protein Concentration | Expected DOL | Notes |
| 5:1 | 2-5 mg/mL | 1 - 3 | A good starting point to avoid over-labeling and potential loss of antibody activity. |
| 10:1 | 1-2 mg/mL | 3 - 5 | A commonly used ratio for achieving a good balance between labeling efficiency and protein function. |
| 15:1 | 1-2 mg/mL | 4 - 7 | Can be used to achieve a higher degree of labeling. |
| 20:1 | < 1 mg/mL | 5 - 8 | Recommended for more dilute protein solutions to drive the reaction forward. |
Note: These values are illustrative and should be optimized for each specific application.
Experimental Protocols
Protocol 1: Labeling of an Antibody with this compound
This protocol provides a general procedure for conjugating this compound to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Prepare the Antibody Solution:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and quenching buffer using a desalting column or dialysis.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified antibody-tetrazine conjugate at 280 nm (A280) and at the absorbance maximum of the tetrazine (A_max, typically ~530 nm).
-
-
Calculate the Protein Concentration:
-
Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein
-
CF is the correction factor for the absorbance of the tetrazine at 280 nm (A280_tetrazine / A_max_tetrazine). This value should be provided by the this compound manufacturer.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Tetrazine Concentration:
-
Tetrazine Concentration (M) = A_max / ε_tetrazine
-
ε_tetrazine is the molar extinction coefficient of the tetrazine at its A_max. This value should be provided by the manufacturer.
-
-
-
Calculate the DOL:
-
DOL = Tetrazine Concentration (M) / Protein Concentration (M)
-
Mandatory Visualization
Caption: A streamlined workflow for the conjugation of this compound to a protein.
Caption: A decision tree for troubleshooting low labeling efficiency in NHS ester conjugations.
References
Addressing stability issues of Me-Tet-PEG2-NHS conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the use of Me-Tet-PEG2-NHS conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound conjugates?
A1: The primary stability concern is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group, which is highly susceptible to moisture.[1][2] This hydrolysis reaction is the main competitor to the desired conjugation reaction with primary amines.[2] A secondary consideration is the stability of the tetrazine ring, which can degrade under certain conditions, particularly in highly basic aqueous solutions.[1][3] However, methyl-substituted tetrazines, such as the one in this conjugate, exhibit significantly greater stability compared to many other tetrazine derivatives.
Q2: How should I store and handle this compound to ensure its stability?
A2: To maintain the reactivity of the this compound conjugate, it is crucial to protect it from moisture. The reagent should be stored at -20°C in a desiccated environment. Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent condensation. It is highly recommended to prepare solutions of the NHS ester immediately before use and to avoid preparing stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes in the presence of water. If an organic solvent is used to dissolve the reagent, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) should be utilized.
Q3: What is the optimal pH for conjugation reactions with this compound?
A3: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point. Within this range, the primary amine groups on biomolecules are sufficiently deprotonated to be reactive. At a lower pH, the amines are protonated and less nucleophilic, while at a higher pH, the rate of NHS ester hydrolysis significantly increases, reducing the conjugation yield.
Q4: Which buffers are compatible with this compound conjugation reactions?
A4: It is critical to use amine-free buffers for the conjugation reaction. Suitable buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate (B1201080) buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.
Q5: How stable is the methyl-tetrazine moiety of the conjugate?
A5: Methyl-tetrazine (Me-Tz) is one of the more stable tetrazine derivatives for bioorthogonal applications. It shows much greater stability under physiological conditions (e.g., in cell culture media at 37°C) compared to H-tetrazine or pyridyl-tetrazine, with a significant amount of the compound remaining intact even after 48 hours. However, tetrazines can slowly decompose in aqueous environments, and this degradation can be accelerated in basic solutions. For long-term storage of the final conjugate, it is advisable to follow storage recommendations for the specific biomolecule, typically at -20°C or -80°C in a suitable buffer.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound conjugates in a question-and-answer format.
Problem 1: Low or No Conjugation Yield
-
Question: I am observing a very low yield of my desired conjugate. What are the potential causes and how can I improve it?
-
Answer: Low conjugation yield is a common problem that can stem from several factors. Here are the most frequent causes and their solutions:
-
Hydrolyzed NHS Ester: The NHS ester is the most likely point of failure due to its moisture sensitivity.
-
Solution: Always use fresh, high-quality this compound. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to your reaction mixture. Do not use pre-made stock solutions that have been stored. You can test the reactivity of your NHS ester using the protocol for monitoring hydrolysis (see Experimental Protocols section).
-
-
Suboptimal pH: The pH of your reaction buffer is critical for efficient conjugation.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use a calibrated pH meter to verify the pH of your buffer.
-
-
Incorrect Buffer Composition: The presence of primary amines in your buffer will inhibit the reaction.
-
Solution: Use an amine-free buffer such as PBS, HEPES, or borate buffer. If your protein or biomolecule is in a buffer containing Tris or glycine, perform a buffer exchange into a compatible buffer before starting the conjugation.
-
-
Low Reactant Concentration: In dilute solutions, the competing hydrolysis reaction can be more significant.
-
Solution: If possible, increase the concentration of your protein or biomolecule to favor the conjugation reaction over hydrolysis.
-
-
Problem 2: My Protein Precipitates After Labeling
-
Question: My protein has precipitated out of solution after the conjugation reaction. What should I do?
-
Answer: Protein precipitation post-labeling can be due to a few factors:
-
Over-labeling: The addition of too many this compound molecules can alter the protein's surface properties, leading to aggregation.
-
Solution: Perform a titration experiment with varying molar ratios of the NHS ester to your protein to find the optimal degree of labeling that does not cause precipitation. A common starting point is a 5- to 20-fold molar excess of the NHS ester.
-
-
Use of a Hydrophobic Moiety: Although the PEG spacer enhances hydrophilicity, conjugating a large number of molecules can still increase the overall hydrophobicity of the protein.
-
Solution: The PEG2 spacer in this compound is designed to increase water solubility. However, if aggregation persists, consider optimizing the degree of labeling.
-
-
Denaturation: The reaction conditions or the modification itself might cause protein denaturation.
-
Solution: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to reduce the risk of denaturation.
-
-
Problem 3: High Background or Non-Specific Binding in Downstream Applications
-
Question: I'm observing high background or non-specific binding in my subsequent experiments. What could be the cause?
-
Answer: This is often due to unreacted this compound or aggregated conjugate.
-
Excess Unreacted NHS Ester: If not properly quenched or removed, the excess NHS ester can react with other primary amines in downstream applications.
-
Solution: It is highly recommended to add a quenching reagent at the end of the reaction. Add a final concentration of 50-100 mM Tris or glycine to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Aggregated Conjugate: Aggregates can bind non-specifically to surfaces or other proteins.
-
Solution: Purify your conjugate after the reaction using size-exclusion chromatography or dialysis to remove aggregates and excess reagents.
-
-
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution (Half-life of Hydrolysis)
| pH | Temperature (°C) | Approximate Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 4 | ~1 hour | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | 25 | < 10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Table 2: Stability of Selected Tetrazine Derivatives in Aqueous Media
| Tetrazine Derivative | Medium | Temperature (°C) | Stability Metric | Reference(s) |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS | 37 | >63% remaining after 48h | |
| H-tetrazine (H-Tz) | DMEM + 10% FBS | 37 | <13% remaining after 48h | |
| Pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS | 37 | <13% remaining after 48h | |
| Phenyl-tetrazine | PBS (pH 7.4) | 37 | >75% remaining after 12h |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
Prepare NHS Ester Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Protect from light if the conjugate is intended for fluorescence applications.
-
Quenching (Recommended): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Purify the conjugate to remove unreacted NHS ester, hydrolyzed product, and quenching reagent. This is typically done using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Monitoring NHS Ester Hydrolysis to Assess Reactivity
The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm. This property can be used to assess the reactivity of your this compound reagent.
-
Materials: this compound reagent, amine-free buffer (e.g., phosphate buffer, pH 7-8), 0.5-1.0 N NaOH, spectrophotometer, and quartz cuvettes.
-
Procedure:
-
Weigh 1-2 mg of the this compound reagent and dissolve it in 2 mL of buffer. If not water-soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer.
-
Prepare a control tube with the same buffer and solvent concentrations.
-
Measure the initial absorbance of the reagent solution at 260 nm. Dilute if the absorbance is greater than 1.0.
-
To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH to intentionally hydrolyze the NHS ester. Vortex for 30 seconds.
-
Promptly measure the absorbance at 260 nm within 1 minute.
-
A significant increase in absorbance after adding NaOH indicates that the NHS ester was reactive.
-
Mandatory Visualization
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: General experimental workflow for NHS ester bioconjugation.
References
Preventing hydrolysis of Me-Tet-PEG2-NHS during conjugation reactions
Welcome to the technical support center for Me-Tet-PEG2-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during conjugation reactions and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a molecule used in bioconjugation, the process of linking molecules together to create new complexes.[1] It contains a methyl-tetrazine (Me-Tet) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester reacts with primary amines on proteins or other molecules, while the tetrazine group can react with a trans-cyclooctene (B1233481) (TCO) group in a type of reaction called click chemistry.[1]
Q2: What is the primary challenge when using this compound in conjugation reactions?
A2: The main challenge is the hydrolysis of the NHS ester group.[2][3] In the presence of water, the NHS ester can be converted into an unreactive carboxylic acid, which prevents it from conjugating to the target molecule.[3] This competing hydrolysis reaction can significantly lower the yield of the desired conjugate.[4][5]
Q3: What are the optimal storage and handling conditions for this compound to minimize premature hydrolysis?
A3: To maintain the reactivity of this compound, it should be stored in a desiccated environment at -20°C.[5][6][7] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[3][5][6] It is best to prepare solutions of the reagent immediately before use and to avoid repeated freeze-thaw cycles of stock solutions.[5] For preparing stock solutions, use anhydrous, amine-free organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][6][7]
Q4: Which buffers are recommended for conjugation reactions with this compound?
A4: Amine-free buffers are essential to prevent competition with the target molecule.[2][8][9] Recommended buffers include phosphate-buffered saline (PBS), bicarbonate, borate, and HEPES.[2] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will react with the NHS ester.[2][8][9]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
Q: I am observing a very low yield of my conjugated product. What are the likely causes and how can I improve it?
A: Low conjugation yield is a common issue and can be attributed to several factors. Here's a breakdown of potential causes and their solutions:
-
Hydrolysis of this compound: The NHS ester is sensitive to moisture and can hydrolyze before it has a chance to react with your target molecule.[2][3]
-
Solution: Ensure proper storage and handling of the reagent as described in the FAQs.[3][5][6] Always prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[5][6][7] You can also perform a reactivity test on the reagent to ensure it has not hydrolyzed during storage (see Experimental Protocols).[3]
-
-
Suboptimal pH of the Reaction Buffer: The pH of the reaction is critical. If the pH is too low, the primary amines on your target molecule will be protonated and less reactive.[10] If the pH is too high, the rate of NHS ester hydrolysis will increase significantly.[10][11]
-
Presence of Competing Amines: Buffers or other components in your reaction mixture that contain primary amines will compete with your target molecule for reaction with the NHS ester.[2][8][9]
-
Low Concentration of Reactants: In dilute solutions, the competing hydrolysis reaction can be more pronounced compared to the desired conjugation reaction.[5]
Data Presentation
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following tables provide a summary of the effect of pH on the half-life of a PEGylated NHS ester, which can be used as an estimate for the behavior of this compound.
Table 1: Approximate Half-life of a PEGylated NHS Ester at Various pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.4 | Room Temperature | > 120 minutes |
| 8.0 | Room Temperature | ~125-210 minutes |
| 8.5 | Room Temperature | ~10-180 minutes |
| 9.0 | Room Temperature | < 9 minutes |
Data summarized from multiple sources and should be considered as an approximation.[4][11]
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 (start with 8.3-8.5) |
| Temperature | 4°C to Room Temperature (25°C) |
| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C |
| Buffer | Amine-free (e.g., PBS, Bicarbonate, Borate, HEPES) |
| NHS Ester Solvent | Anhydrous DMSO or DMF |
| Molar Excess | 5- to 20-fold molar excess of NHS ester over the protein |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange (if necessary): If your protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free reaction buffer.
-
Prepare Protein Solution: Adjust the concentration of your protein to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching (Optional but Recommended): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) from the conjugated protein using a size-exclusion chromatography column or dialysis.
Protocol 2: Spectrophotometric Assay to Assess NHS Ester Reactivity
This assay can be used to determine if your this compound reagent has hydrolyzed and is still active. The principle is based on measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm, after intentional base-catalyzed hydrolysis.[3][13][14]
Materials:
-
This compound reagent
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
0.5 N NaOH
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the this compound reagent in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer.
-
Prepare Control: In a separate cuvette, add 2 mL of the same buffer (and organic solvent if used).
-
Measure Initial Absorbance (A_initial): Zero the spectrophotometer with the control cuvette. Measure the absorbance of the reagent solution at 260 nm. If the absorbance is above 1.0, dilute the solution with the buffer until it is within the linear range and record the dilution factor.
-
Induce Hydrolysis: To the reagent solution, add 100 µL of 0.5 N NaOH and mix well.
-
Measure Final Absorbance (A_final): Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[13][14]
-
Interpretation:
Mandatory Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for protein conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Solutions for aggregation problems with Me-Tet-PEG2-NHS conjugates
This technical support center provides researchers, scientists, and drug development professionals with solutions for aggregation problems encountered when using Me-Tet-PEG2-NHS conjugates in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a heterobifunctional crosslinker. Its components are:
-
Me (Methyl group): Provides stability to the tetrazine ring.
-
Tet (Tetrazine): A reactive moiety that participates in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes (e.g., trans-cyclooctene, TCO), enabling "click chemistry" ligation.
-
PEG2 (Polyethylene glycol, 2 units): A short, hydrophilic spacer that can improve the solubility of the conjugate and reduce steric hindrance.[1][]
-
NHS (N-hydroxysuccinimide) ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) at physiological to slightly basic pH.[3][4]
Q2: What are the primary causes of aggregation when using this compound?
A2: Aggregation of protein conjugates can stem from several factors:
-
Over-labeling: High molar ratios of the linker to the protein can lead to the conjugation of too many this compound molecules. This can alter the protein's isoelectric point and increase surface hydrophobicity, leading to reduced solubility and aggregation.[3][5]
-
Hydrophobicity of the Tetrazine Moiety: The tetrazine ring itself can be hydrophobic.[6][7] Attaching multiple tetrazine-containing linkers to a protein's surface can create hydrophobic patches that promote intermolecular interactions and aggregation.[6]
-
Suboptimal Reaction Conditions: Incorrect pH, high protein concentration, or inappropriate buffer composition can induce protein unfolding or aggregation.[3][6]
-
Instability of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[4][8][9] Hydrolyzed, unreacted linker can sometimes contribute to aggregation or result in inefficient conjugation, leaving the protein unmodified and prone to its inherent aggregation tendencies under the reaction conditions.
-
Protein-Specific Properties: The inherent stability and hydrophobicity of the target protein play a significant role. Proteins that are already prone to aggregation will be more sensitive to modifications.[7]
Q3: My protein solution becomes turbid immediately after adding the dissolved this compound. What is happening?
A3: This is likely due to one of two reasons:
-
Reagent Precipitation: this compound, like many NHS esters, has limited aqueous solubility and is typically dissolved in an organic solvent like DMSO or DMF.[4][10] Adding a concentrated solution of the reagent too quickly to the aqueous protein solution can cause it to precipitate before it has a chance to react.
-
Rapid Protein Aggregation: Localized high concentrations of the reagent upon addition can cause rapid, uncontrolled labeling and immediate aggregation of the protein.
To mitigate this, add the dissolved reagent dropwise to the protein solution while gently vortexing or stirring.[3]
Q4: How can I assess the level of aggregation in my conjugate sample?
A4: Several methods can be used to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to look for turbidity or visible precipitates.[3]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It can detect the presence of larger aggregates and provide information on the sample's polydispersity.[11][12][13][14][15] A monodisperse sample will show a single, narrow peak, while an aggregated sample will have multiple peaks or a very broad peak.[11]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric conjugate. This is a widely used method for quantifying different species in a sample.[16]
-
Native Polyacrylamide Gel Electrophoresis (PAGE): Running the sample on a native gel can reveal the presence of higher molecular weight species corresponding to aggregates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or turbidity during the reaction. | 1. Reagent Precipitation: The this compound reagent is precipitating upon addition to the aqueous buffer. 2. High Reagent Concentration: Localized high concentrations of the reagent are causing rapid protein aggregation.[3] 3. Incorrect Buffer pH: The pH of the reaction buffer is at or near the isoelectric point (pI) of the protein, minimizing its solubility.[6] | 1. Ensure the this compound is fully dissolved in a minimal amount of anhydrous DMSO or DMF before addition.[3] The final concentration of the organic solvent in the reaction should ideally not exceed 10%. 2. Add the dissolved reagent to the protein solution slowly and with gentle mixing.[3] 3. Adjust the buffer pH to be at least one unit away from the protein's pI. For NHS-ester reactions, a pH of 7.2-8.5 is generally recommended.[3] |
| High levels of aggregation detected by DLS or SEC after the reaction. | 1. Over-labeling: Too many hydrophobic tetrazine moieties on the protein surface are promoting aggregation.[3] 2. Protein Concentration Too High: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[17] 3. Suboptimal Temperature: Higher temperatures can accelerate both the conjugation reaction and protein unfolding/aggregation.[3] | 1. Reduce the molar excess of the this compound reagent in the reaction. 2. Perform the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL).[17] 3. Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3] |
| Conjugate aggregates during purification or storage. | 1. Ineffective Removal of Aggregates: The purification method is not adequately separating aggregates from the monomeric conjugate. 2. Inappropriate Storage Buffer: The buffer composition is not optimal for maintaining the stability of the final conjugate. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[17] | 1. Use a high-resolution size exclusion chromatography (SEC) column for purification. For particularly hydrophobic conjugates, Hydrophobic Interaction Chromatography (HIC) may be an effective purification step.[18][19] 2. Screen different storage buffers for optimal stability. Consider adding excipients such as arginine, sucrose, or polysorbates (e.g., Tween-20) to the storage buffer to improve solubility and stability.[][21][22] 3. Store the purified conjugate in small aliquots at -80°C to avoid multiple freeze-thaw cycles.[17] |
| Low conjugation efficiency and aggregation. | 1. Hydrolyzed NHS Ester: The this compound reagent has been compromised by moisture, leading to hydrolysis of the NHS ester.[9] 2. Competing Amines in Buffer: The reaction buffer contains primary amines (e.g., Tris or glycine) that compete with the protein for reaction with the NHS ester.[4] | 1. Use fresh, high-quality this compound. Store the reagent desiccated at -20°C.[4] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[9] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[10] 2. Perform a buffer exchange to ensure the protein is in an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer before adding the reagent.[4] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Dialyze or perform a buffer exchange of the protein into an amine-free buffer, such as 1X PBS (Phosphate Buffered Saline) at pH 7.4-8.0.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.[4] Note: The optimal molar ratio should be determined empirically to achieve the desired degree of labeling while minimizing aggregation.
-
Add the reagent dropwise while gently stirring the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[3]
-
-
Purification:
-
Remove excess, unreacted reagent and any aggregates using a desalting column (e.g., Sephadex G-25) or size exclusion chromatography (SEC).
-
Protocol 2: Assessing Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Filter the conjugate sample through a low-protein-binding 0.22 µm syringe filter to remove any large, extraneous particles.[11]
-
Dilute the sample in the storage buffer to an appropriate concentration for the DLS instrument (typically 0.1-1.0 mg/mL).
-
-
Instrument Setup:
-
Ensure the cuvette is clean by rinsing with filtered water and ethanol.[11]
-
Equilibrate the DLS instrument to the desired temperature.
-
-
Measurement:
-
Pipette the filtered sample into the cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
Analyze the size distribution report. A monodisperse, non-aggregated sample should display a single, narrow peak corresponding to the hydrodynamic radius of the monomeric conjugate. The presence of peaks at larger hydrodynamic radii indicates aggregation. The polydispersity index (PDI) is also a measure of the heterogeneity of the sample, with higher values suggesting the presence of aggregates.
-
Data Summary Tables
Table 1: Recommended Reaction Conditions to Minimize Aggregation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances NHS-ester reactivity with protein stability.[3] |
| Temperature | 4°C - Room Temperature | Lower temperatures can reduce the rate of aggregation.[3] |
| Protein Concentration | 1 - 5 mg/mL | Lower concentrations reduce the chance of intermolecular interactions.[3] |
| Molar Excess of Reagent | 5x - 20x | Start with a lower molar excess to avoid over-labeling.[4] |
| Buffer Type | PBS, HEPES, Borate | Amine-free buffers are essential to prevent competing reactions.[4] |
Table 2: Common Excipients to Improve Conjugate Stability
| Excipient | Typical Concentration | Mechanism of Action |
| Arginine | 0.1 - 0.5 M | Suppresses protein-protein interactions and reduces aggregation.[] |
| Sucrose/Trehalose | 5% - 10% (w/v) | Stabilize the native protein structure.[] |
| Polysorbate 20/80 | 0.01% - 0.1% (v/v) | Non-ionic surfactants that prevent surface-induced aggregation and stabilize proteins. |
| Glycerol | 5% - 20% (v/v) | Acts as a cryoprotectant and osmolyte to stabilize proteins.[17] |
Visualizations
Caption: A logical workflow for troubleshooting aggregation issues.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. kdsi.ru [kdsi.ru]
- 15. researchgate.net [researchgate.net]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 19. waters.com [waters.com]
- 21. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Purification Challenges of Me-Tet-PEG2-NHS Labeled Molecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Me-Tet-PEG2-NHS ester labeling and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the labeling and purification of molecules with this compound ester.
Question: Why is my labeling efficiency low?
Answer: Low labeling efficiency with this compound ester can stem from several factors related to reaction conditions, reagent quality, and the properties of the molecule being labeled.
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2][3] At a lower pH, the primary amines on your molecule will be protonated and thus unreactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the labeling reaction.[1][2][4]
-
Competing Nucleophiles in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the this compound ester, reducing labeling efficiency.[2][3] It is crucial to use amine-free buffers like phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1][2]
-
Hydrolysis of the NHS Ester: The this compound ester is susceptible to hydrolysis in aqueous solutions.[1][5][6] This competing reaction becomes more significant in dilute protein solutions.[2] To minimize hydrolysis, consider performing the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature.[3]
-
Reagent Quality and Handling: NHS esters are moisture-sensitive.[7][8][9] It is essential to store the reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening to prevent condensation.[2][5][6] For consistent results, prepare fresh solutions of the labeling reagent in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before each use.[2][3][4] Old or low-quality DMF can contain dimethylamine, which will react with the NHS ester.[2][4]
-
Accessibility of Primary Amines: The primary amines (N-terminus and lysine (B10760008) side chains) on your protein must be accessible for the labeling reaction to occur.[3] Steric hindrance can prevent efficient labeling.
-
Low Reactant Concentration: The rate of the labeling reaction is dependent on the concentration of both the molecule and the labeling reagent. If possible, increasing the concentration of your protein (a concentration of at least 2 mg/mL is recommended) can improve labeling efficiency.[3]
Question: My labeled protein has precipitated out of solution. What should I do?
Answer: Precipitation of your protein after labeling with this compound can occur due to a few reasons:
-
Over-labeling: The addition of too many Me-Tet-PEG2 moieties can alter the net charge and isoelectric point (pI) of your protein, leading to a decrease in solubility and subsequent precipitation.[10] To address this, you may need to optimize the molar excess of the this compound ester used in the reaction.
-
Hydrophobicity of the Label: While the PEG component of this compound increases hydrophilicity, the tetrazine (Tet) moiety is hydrophobic. If your protein is already prone to aggregation, the addition of multiple hydrophobic groups could exacerbate this issue. Using a PEGylated version of the NHS ester is a good strategy to increase the hydrophilicity of the final conjugate.[2]
-
Use of Organic Solvents: Many non-sulfonated NHS esters are not water-soluble and need to be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[1] The final concentration of the organic solvent in the reaction should be kept to a minimum (typically 0.5-10%) to avoid denaturing and precipitating the protein.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound ester with my protein?
A1: The optimal pH for the reaction is between 7.2 and 8.5.[1][2][3] A common practice is to use a buffer with a pH of 8.3-8.5.[4]
Q2: What buffers should I avoid for the labeling reaction?
A2: Avoid buffers that contain primary amines, such as Tris and glycine, as they will compete with your target molecule for reaction with the NHS ester.[2][3]
Q3: How should I store and handle the this compound ester reagent?
A3: The solid reagent should be stored at -20°C under desiccated conditions.[2][7][8] Before use, the vial should be allowed to warm to room temperature to prevent moisture condensation.[2][5][6] Solutions of the NHS ester should be prepared fresh in anhydrous, amine-free DMSO or DMF immediately prior to use.[2][3][4]
Q4: How can I remove unreacted this compound ester and byproducts after the labeling reaction?
A4: Unreacted labeling reagent and byproducts like N-hydroxysuccinimide can be removed using several methods based on size exclusion, such as dialysis, diafiltration/ultrafiltration, or desalting columns (e.g., Sephadex G-25).[4][][12][13][14] These methods are effective at separating the much smaller unreacted reagent and byproducts from the larger labeled protein.[][12]
Q5: What is the best way to separate the labeled protein from the unlabeled protein?
A5: Separating the labeled protein from the unlabeled protein can be challenging because the primary difference between them is the addition of the relatively small Me-Tet-PEG2 group. Several chromatographic techniques can be employed:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] PEGylation increases the size of the protein, so SEC can be used to separate the larger labeled protein from the smaller unlabeled protein.[][12] However, the resolution may be limited if the size difference is not significant.
-
Ion Exchange Chromatography (IEX): The PEG chains can shield the charges on the protein surface, altering its net charge.[][12] This change in charge can be exploited to separate the labeled and unlabeled species using IEX.[][12] Cation exchange chromatography (CEX) has been successfully used for this purpose.[15][16]
-
Hydrophobic Interaction Chromatography (HIC): The tetrazine moiety of the label is hydrophobic, which can increase the overall hydrophobicity of the protein. HIC separates proteins based on their hydrophobicity and can be a useful polishing step.[][15][16]
-
Reverse Phase Chromatography (RPC/RP-HPLC): RPC is a powerful technique for separating molecules based on polarity. It is widely used for the purification of peptides and small proteins and can also be used to separate PEGylated conjugates.[]
Q6: How can I determine the degree of labeling (DOL) of my protein?
A6: The degree of labeling, or the average number of Me-Tet-PEG2 molecules per protein, can be determined using a few methods:
-
UV-Vis Spectrophotometry: If the this compound ester has a distinct absorbance peak (e.g., the tetrazine group), you can use the Beer-Lambert law to calculate the concentration of the label and the protein (often measured at 280 nm). The ratio of these concentrations will give you the DOL.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the exact mass of the labeled protein. The mass difference between the labeled and unlabeled protein will correspond to the number of attached Me-Tet-PEG2 groups.
Quantitative Data Summary
The stability of the NHS ester is a critical factor in achieving high labeling efficiency. The following table summarizes the effect of pH on the half-life of NHS esters in aqueous solutions.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2] |
| 7.0 | Ambient | ~7 hours[2][5] |
| 8.0 | Ambient | ~1 hour[2] |
| 8.6 | 4 | 10 minutes[2] |
| 9.0 | Ambient | Minutes[2][5] |
Table 1: Effect of pH on the Half-life of NHS Esters.
Experimental Protocols
Detailed Methodology for Purification of a this compound Labeled Antibody using Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for the purification of a labeled antibody. Optimization may be required for specific antibodies and labeling reagents.
1. Materials:
- Labeled antibody solution in reaction buffer (e.g., PBS, pH 7.4)
- SEC column (e.g., Sephadex G-25, PD-10 desalting column, or a pre-packed SEC column for FPLC/HPLC)
- Purification buffer (e.g., PBS, pH 7.4)
- Fraction collection tubes
- Spectrophotometer
2. Procedure:
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Strategies to improve the reaction yield of Me-Tet-PEG2-NHS
Welcome to the technical support center for Me-Tet-PEG2-NHS. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional linker. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker used in bioconjugation and antibody-drug conjugate (ADC) development.[1] It consists of three key components:
-
Methyl-Tetrazine (Me-Tet): A highly reactive diene that participates in bioorthogonal "click chemistry," specifically the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) groups.[1]
-
PEG2 Spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer that increases the solubility of the final conjugate.[2][3][4]
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.
This structure allows for a two-step conjugation strategy: first, attaching the linker to an amine-containing molecule (like an antibody) via the NHS ester, and second, attaching a TCO-modified molecule (like a payload drug) via the tetrazine group.
Q2: How should I store and handle this compound?
NHS esters are highly sensitive to moisture. To ensure maximum reactivity, this compound should be stored in a desiccated environment at -20°C to -80°C. Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent moisture from condensing onto the reagent.
Q3: What solvents should I use to dissolve this compound?
For preparing stock solutions, it is crucial to use an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). It is recommended to prepare fresh solutions immediately before each experiment and to avoid repeated freeze-thaw cycles of stock solutions.
Q4: Which buffers are compatible with the NHS ester reaction?
Use amine-free buffers to prevent them from competing with your target molecule.
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable choices.
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Problem 1: The reaction yield is consistently low.
Low conjugation yield is a common problem that can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or reagent quality.
-
Potential Cause 1: Hydrolysis of the NHS Ester. The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a side reaction that directly competes with the desired amine reaction. The rate of hydrolysis increases significantly with pH.
-
Solution:
-
Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.
-
Minimize the time the reagent is in an aqueous buffer before the reaction is complete.
-
If possible, increase the concentration of your protein or amine-containing molecule to favor the conjugation reaction over hydrolysis.
-
-
-
Potential Cause 2: Suboptimal pH. The reaction is strongly pH-dependent. At a low pH, primary amines are protonated and become poor nucleophiles. At a high pH (e.g., above 8.5), the rate of NHS ester hydrolysis becomes a significant issue.
-
Solution:
-
The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.
-
A pH of 8.3-8.5 is often recommended as a starting point for the reaction.
-
-
-
Potential Cause 3: Inactive Reagent. Improper storage or handling can lead to the degradation of the this compound reagent.
-
Solution:
-
Ensure the reagent has been stored correctly in a desiccated environment at -20°C.
-
Perform a quality control check on the reagent's activity (see Experimental Protocol 2).
-
-
-
Potential Cause 4: Steric Hindrance. The primary amines on your target molecule may be inaccessible.
-
Solution:
-
Consider using a linker with a longer PEG spacer to overcome steric hindrance.
-
-
Problem 2: I'm observing protein aggregation after the conjugation reaction.
-
Potential Cause: High Degree of Labeling. Excessive modification of surface amines can alter the protein's properties and lead to aggregation.
-
Solution:
-
Optimize the molar ratio of this compound to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal balance between labeling efficiency and protein stability. A starting point is a 5- to 20-fold molar excess of the NHS ester for protein solutions greater than 2 mg/mL.
-
-
Problem 3: The tetrazine moiety seems to be degrading during my experiment.
-
Potential Cause: Instability in Aqueous Media. While the methyl-tetrazine used in this linker is relatively stable, all tetrazines have limited stability in aqueous/biological media, especially if nucleophiles are present. Electron-withdrawing substituents can increase reactivity but decrease stability.
-
Solution:
-
Perform the subsequent bioorthogonal reaction with the TCO-modified molecule as soon as possible after the initial NHS ester conjugation and purification.
-
Ensure all buffers are free of strong nucleophiles that could degrade the tetrazine ring.
-
-
Quantitative Data
Table 1: Influence of pH on NHS Ester Reaction
This table summarizes the effect of pH on the two competing reactions: aminolysis (the desired reaction) and hydrolysis (the undesired side reaction).
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Recommended Use |
| < 7.0 | Low | Low | Not recommended (amine groups are protonated) |
| 7.2 - 8.0 | Moderate to High | Moderate | Good starting range for stable proteins |
| 8.0 - 8.5 | High | Increasing | Optimal range for efficient conjugation |
| > 8.5 | High | High | Not recommended (hydrolysis dominates) |
Table 2: Recommended Molar Excess of this compound
The optimal molar ratio depends on the concentration of the target molecule.
| Target Molecule Concentration | Recommended Molar Excess (NHS Ester : Target) | Rationale |
| > 2 mg/mL | 5 - 20 fold | Higher concentration favors the desired bimolecular reaction. |
| < 2 mg/mL | 20 - 50 fold | A greater excess is needed to outcompete hydrolysis in dilute solutions. |
Experimental Protocols
Protocol 1: General Protocol for Labeling a Protein with this compound
-
Buffer Exchange: Ensure your protein (e.g., antibody) is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5. The recommended protein concentration is 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (refer to Table 2).
-
Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Purification: Remove the excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column or dialysis. The purified conjugate is now ready for the subsequent reaction with a TCO-containing molecule.
Protocol 2: Procedure to Verify the Activity of this compound
This procedure checks for the presence of the reactive NHS ester by measuring the release of the NHS leaving group upon intentional hydrolysis.
-
Prepare Reagent Solution: Weigh 1-2 mg of this compound and dissolve it in 2 mL of an amine-free buffer (e.g., PBS, pH 7.2). Prepare a control tube containing only the buffer.
-
Measure Initial Absorbance: Measure the absorbance of the reagent solution at 260 nm. If the absorbance is above 1.0, dilute the solution with more buffer and record the new value.
-
Induce Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Vortex for 30 seconds.
-
Measure Final Absorbance: Promptly measure the absorbance at 260 nm again. The measurement should be taken within one minute.
-
Interpretation: A significant increase in absorbance after adding NaOH indicates the presence of a reactive NHS ester, which has been hydrolyzed to release the NHS leaving group. A small change suggests the reagent may have already been hydrolyzed due to improper handling or storage.
Visualizations
Caption: Reaction pathway for labeling a primary amine with this compound.
Caption: A troubleshooting workflow for diagnosing low reaction yield.
Caption: Key parameters influencing the yield of the NHS ester reaction.
References
Identifying and minimizing side reactions of Me-Tet-PEG2-NHS
Welcome to the technical support center for Me-Tet-PEG2-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions during its use in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a heterobifunctional crosslinker. It consists of three key components:
-
Methyltetrazine (Me-Tet): A stable diene that rapidly reacts with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), in a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" is highly specific and efficient in biological systems.[1]
-
Polyethylene Glycol (PEG): A short, hydrophilic PEG2 spacer enhances the solubility of the linker in aqueous buffers.
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein).[2]
Q2: What is the primary intended reaction of this compound?
A2: The primary application is a two-step bioconjugation. First, the NHS ester of the linker reacts with primary amines on a biomolecule (e.g., an antibody or protein). This is followed by the bioorthogonal reaction of the attached methyltetrazine with a TCO-modified molecule.[3][4]
Q3: What are the optimal reaction conditions for the NHS ester conjugation step?
A3: The reaction of the NHS ester with primary amines is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5 .[5]
-
Below pH 7.2: The primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which becomes a major competing side reaction.
Q4: Which buffers are compatible with this compound?
A4: It is crucial to use amine-free buffers for the NHS ester conjugation step. Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester, leading to reduced conjugation efficiency. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate (B1201080) buffer
-
Carbonate/Bicarbonate buffer
Q5: How should I store and handle this compound?
A5: this compound is moisture-sensitive due to the NHS ester group. It should be stored at -20°C or colder in a desiccated environment. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. It is recommended to prepare solutions in anhydrous, amine-free solvents like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage in aqueous buffers.
Troubleshooting Guide: Identifying and Minimizing Side Reactions
This guide addresses common issues encountered during bioconjugation with this compound, focusing on potential side reactions and how to mitigate them.
Issue 1: Low Conjugation Yield to the Amine-Containing Biomolecule
If you observe a low degree of labeling of your protein or other amine-containing molecule with the tetrazine linker, consider the following causes and solutions.
| Possible Cause | Explanation & Recommended Solution |
| NHS Ester Hydrolysis | The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation. The rate of hydrolysis increases significantly with pH. Solution: Maintain the reaction pH between 7.2 and 8.5. Prepare the this compound solution immediately before use and add it to the biomolecule solution promptly. Avoid storing the linker in aqueous buffers. |
| Suboptimal pH | If the pH is too low (<7.2), the primary amines on your biomolecule will be protonated and less reactive. Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) will react with the NHS ester, reducing the amount of linker available to conjugate to your target molecule. Solution: Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer prior to the conjugation reaction. |
| Low Biomolecule Concentration | In dilute solutions of your biomolecule, the unimolecular hydrolysis of the NHS ester can be favored over the bimolecular conjugation reaction. Solution: If possible, increase the concentration of your biomolecule to favor the desired reaction. |
| Steric Hindrance | The amine groups on your biomolecule may be in sterically hindered locations, making them less accessible to the linker. Solution: While the PEG2 spacer is designed to provide some separation, for highly hindered sites, a longer PEG linker might be necessary. Consider optimizing the molar excess of the linker in the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for conjugating this compound to a protein. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis. The resulting tetrazine-labeled protein is now ready for the subsequent bioorthogonal reaction with a TCO-modified molecule.
Protocol 2: Analytical Characterization of the Conjugate
To confirm successful conjugation and assess the degree of labeling, the following analytical techniques can be employed:
-
UV-Vis Spectroscopy: The tetrazine moiety has a characteristic absorbance in the visible range (typically around 520-540 nm). This can be used to estimate the number of tetrazine molecules per protein.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) can be used to determine the molecular weight of the conjugate, allowing for the calculation of the degree of labeling.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the labeled protein from the unlabeled protein and other impurities, providing an assessment of conjugation efficiency and purity.
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Competing reaction pathways for the NHS ester moiety of this compound.
Caption: Troubleshooting decision tree for low NHS ester conjugation yield.
References
Technical Support Center: Me-Tet-PEG2-NHS Labeling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical step of quenching unreacted Me-Tet-PEG2-NHS after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to quench unreacted this compound?
After your target molecule (e.g., a protein) has been labeled, any remaining unreacted this compound is still highly reactive towards primary amines.[1] Failing to quench, or deactivate, this excess reagent can lead to several problems:
-
Continued, Non-specific Labeling: The unreacted NHS ester can continue to react with any primary amine it encounters. This can include other proteins in a complex mixture, amine-containing purification columns, or other molecules in downstream applications.[1]
-
Inaccurate Quantification: Unwanted reactions can interfere with the accurate characterization and quantification of your final conjugate.
-
High Background Signal: In applications like immunoassays, unquenched reagents can bind to other components, leading to high background and reduced signal-to-noise ratios.[2]
Q2: What are the most common reagents used for quenching NHS ester reactions?
Quenching is typically achieved by adding a small molecule that contains a primary amine. This amine-containing molecule reacts with and consumes the excess NHS ester.[2] Commonly used quenching reagents include:
-
Tris (Tris-HCl)[3]
-
Lysine
-
Ethanolamine
-
Hydroxylamine
Q3: How do I select the appropriate quenching reagent for my experiment?
The choice of quenching reagent depends on your specific molecule and downstream application. Tris and glycine are the most common and are suitable for a wide range of experiments.
| Reagent | Typical Final Concentration | Advantages | Considerations |
| Tris-HCl | 20-100 mM | Widely available, effective, and commonly used in biological buffers. | Can alter the pH of the reaction mixture; prepare as a concentrated stock at a specific pH (e.g., pH 8.0). |
| Glycine | 20-100 mM | Simple amino acid, effective, and generally non-interfering in many biological assays. | Similar to Tris, it will be incorporated into the final reaction mixture. |
| Ethanolamine | 20-50 mM | Small and highly reactive, ensuring rapid quenching. | Ensure it does not interfere with subsequent purification steps or the final application. |
| Hydroxylamine | 10-50 mM | Effective at quenching. | Can potentially cleave certain linkages, although this is less of a concern for stable amide bonds formed by NHS esters. Some studies note it is less efficient at removing certain side-products compared to other amines. |
Q4: Can the quenching reaction affect the stability or activity of my labeled protein?
Generally, the quenching process is gentle and brief, minimizing impact on the labeled molecule. However, it is important to control the pH. The addition of a quenching buffer can alter the final pH of the solution, which could potentially affect protein stability or activity. It is good practice to use a quenching buffer at a pH that is known to be safe for your protein (typically between 7.2 and 8.5).
Q5: What happens if I add the quenching reagent to my labeling reaction too early?
Adding the quenching reagent before the labeling reaction is complete will stop the desired reaction prematurely. The quenching reagent will compete with your target molecule for the this compound, leading to significantly lower labeling efficiency.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal or non-specific binding in downstream applications. | Incomplete Quenching: Insufficient concentration of the quenching reagent or incubation time was too short. | Increase the final concentration of the quenching reagent to 50-100 mM. Extend the quenching incubation time to 30 minutes to ensure all unreacted NHS ester is deactivated. |
| Ineffective Quenching Reagent: The quenching solution was old or improperly prepared. | Prepare fresh quenching buffer immediately before use. | |
| Loss of biological activity of the labeled molecule after quenching. | pH Shift: The pH of the quenching buffer may have shifted the final reaction pH to a range that compromises the protein's stability or function. | Measure the final pH of the reaction mixture after adding the quenching buffer. Prepare the quenching stock solution in a buffer that will maintain a suitable final pH for your protein. |
| Precipitation observed after adding the quenching reagent. | Buffer Incompatibility: The quenching buffer may be incompatible with the labeling buffer or the protein, causing aggregation. | Add the quenching reagent slowly while gently mixing. Consider buffer-exchanging the labeled protein into a more suitable buffer before quenching, or use a different quenching reagent. |
| Low labeling efficiency of the target molecule. | Premature Quenching: The quenching reagent was added before the primary labeling reaction was complete. | Ensure the primary labeling reaction has proceeded for the recommended time (typically 30-60 minutes at room temperature) before adding the quenching reagent. |
| Amine-Containing Buffer: The initial labeling reaction was performed in a buffer containing primary amines (e.g., Tris), which competed with the target. | Always perform the labeling step in an amine-free buffer like PBS, HEPES, or bicarbonate buffer. |
Experimental Protocols
Standard Protocol for Quenching Unreacted this compound
This protocol describes the quenching step following a typical protein labeling reaction.
Materials:
-
Labeling reaction mixture containing your protein and excess this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography/desalting column).
-
Storage Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Complete the Labeling Reaction: Ensure your primary labeling reaction has incubated for the desired duration (e.g., 30-60 minutes at room temperature).
-
Prepare for Quenching: Just before the end of the labeling incubation, ensure your quenching buffer is prepared and at room temperature.
-
Add Quenching Reagent: Add a sufficient volume of the 1 M quenching buffer stock to the labeling reaction to achieve a final concentration of 50-100 mM. For example, add 5.3 µL of 1 M Tris-HCl to a 100 µL reaction volume to achieve a final concentration of 50 mM.
-
Incubate: Mix gently and incubate the reaction for 15-30 minutes at room temperature. This allows the quenching reagent to react completely with any remaining this compound.
-
Purify the Conjugate: Immediately following the quenching step, proceed to purify your labeled protein. Use a desalting or size-exclusion chromatography column to separate the labeled protein from the quenched this compound, N-hydroxysuccinimide byproduct, and excess quenching reagent.
-
Store: Store the purified conjugate in an appropriate buffer and conditions for your specific protein.
Workflow and Pathway Visualization
The following diagram illustrates the complete workflow for labeling a protein with this compound, including the critical quenching step.
References
Impact of buffer pH and composition on Me-Tet-PEG2-NHS reactivity
Welcome to the technical support center for Me-Tet-PEG2-NHS. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their bioconjugation reactions using this reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to buffer pH and composition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1] Within this range, the primary amine groups on biomolecules (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be effective nucleophiles, while the hydrolysis of the NHS ester is still manageable. A pH of 8.3-8.5 is often recommended as a starting point for efficient conjugation.[2][3]
Q2: Which buffers are compatible with this compound reactions?
A2: It is crucial to use amine-free buffers to avoid competition with the target molecule for reaction with the NHS ester. Recommended buffers include:
Q3: Which buffers should be avoided?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete for reaction with the this compound, reducing conjugation efficiency.[4][6] If your protein of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q4: How does pH affect the stability of the this compound ester?
A4: The stability of the NHS ester is highly pH-dependent due to the competing hydrolysis reaction. As the pH increases, the rate of hydrolysis accelerates significantly. This side reaction converts the NHS ester to an unreactive carboxylic acid, reducing the amount of reagent available for conjugation.
Q5: How should I prepare and handle this compound?
A5: this compound is sensitive to moisture and should be stored at -20°C with a desiccant.[4][6] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][6] It is recommended to dissolve the reagent in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5] Stock solutions in anhydrous solvents can be stored for short periods if properly sealed and kept frozen.[1] However, for optimal reactivity, fresh solutions are always recommended.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Hydrolysis of this compound: The NHS ester has a limited half-life in aqueous solutions, which decreases as pH increases. | - Prepare the this compound solution immediately before use. - Work quickly once the reagent is in an aqueous buffer. - Consider lowering the pH of the reaction buffer to the lower end of the optimal range (e.g., pH 7.2-7.5) to slow hydrolysis, though this may also slow the conjugation reaction. |
| Suboptimal pH: If the pH is too low, the primary amines on the target molecule will be protonated and less nucleophilic. If the pH is too high, hydrolysis will dominate. | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. - Empirically test different pH values within this range to find the best balance for your specific molecule. | |
| Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target molecule. | - Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, HEPES, Borate). | |
| Low Protein Concentration: In dilute protein solutions, the unimolecular hydrolysis reaction can be favored over the bimolecular conjugation reaction. | - If possible, increase the concentration of your protein or antibody in the reaction mixture. | |
| Precipitation of Reagent or Conjugate | Poor Solubility: While the PEG2 linker enhances hydrophilicity, the tetrazine moiety is relatively hydrophobic. High concentrations of the reagent or the final conjugate may lead to precipitation in aqueous buffers. | - Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the this compound does not exceed 10% of the total reaction volume. - If precipitation of the final conjugate is observed, consider using a Me-Tet-PEG linker with a longer PEG chain for increased aqueous solubility. |
| Inconsistent Results | Reagent Instability: The tetrazine ring can be susceptible to degradation, especially if exposed to certain nucleophiles or stored improperly. | - Store this compound desiccated at -20°C and protected from light. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Variable Reagent Quality: Impurities in the this compound or solvents can affect the reaction outcome. | - Use high-quality, anhydrous solvents to prepare the reagent stock solution. |
Quantitative Data
The reactivity of NHS esters is a balance between the desired reaction with primary amines and the competing hydrolysis. The rate of both reactions is highly dependent on the pH of the buffer.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[2] |
| 7.4 | Not Specified | >120 minutes[3] |
| 8.6 | 4°C | 10 minutes[2] |
| 9.0 | Not Specified | <9 minutes[3] |
Note: This data is for general NHS esters and PEG-NHS esters. The specific half-life of this compound may vary but will follow the same trend of decreasing stability with increasing pH.
Table 2: Recommended Buffer Systems for this compound Conjugation
| Buffer | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | Commonly used, but the reaction rate may be slower compared to higher pH.[4] |
| HEPES | 7.2 - 8.0 | Good buffering capacity in the optimal pH range.[5] |
| Borate | 8.0 - 8.5 | Effective for reactions at a slightly more alkaline pH.[5] |
| Carbonate/Bicarbonate | 8.0 - 8.5 | Another good option for reactions at a slightly higher pH.[5] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, or Borate) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO should be below 10%. Gently mix the reaction.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[5]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
Protocol 2: Quantification of NHS Ester Hydrolysis by UV-Vis Spectroscopy
This protocol can be used to assess the reactivity of your this compound reagent. The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm.
-
Prepare Solutions:
-
Dissolve 1-2 mg of this compound in 2 mL of an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Prepare a control tube with 2 mL of the same buffer.
-
-
Initial Absorbance: Zero the spectrophotometer at 260 nm using the control tube. Measure and record the absorbance of the this compound solution.
-
Forced Hydrolysis: To the this compound solution, add a small volume of a mild base (e.g., 100 µL of 0.5-1.0 N NaOH) to rapidly hydrolyze the NHS ester. Vortex for 30 seconds.
-
Final Absorbance: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation: A significant increase in absorbance after base treatment indicates that the NHS ester was active. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.[7]
Visual Guides
Caption: Reaction scheme for this compound with a primary amine.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validation & Comparative
Me-Tet-PEG2-NHS vs. Me-Tet-PEG4-NHS: A Comparative Guide to Efficiency in Bioconjugation
For researchers, scientists, and drug development professionals engaged in creating targeted therapeutics and diagnostic agents, the choice of chemical linker is a critical determinant of the final product's performance and efficacy. Among the advanced bioconjugation reagents, methyltetrazine-polyethylene glycol-N-hydroxysuccinimide ester (Me-Tet-PEG-NHS) linkers have gained prominence for their role in bioorthogonal chemistry, particularly in the construction of antibody-drug conjugates (ADCs). This guide provides a detailed comparison of two commonly used variants, Me-Tet-PEG2-NHS and Me-Tet-PEG4-NHS, focusing on their relative efficiency based on available data and established principles of bioconjugation.
The primary distinction between these two linkers lies in the length of the polyethylene (B3416737) glycol (PEG) spacer arm, with this compound containing two PEG units and Me-Tet-PEG4-NHS containing four. This seemingly minor structural difference can have a significant impact on the physicochemical properties of the linker and the resulting bioconjugate, influencing factors such as solubility, steric hindrance, and reaction kinetics.
Quantitative Data Summary
| Property | This compound | Me-Tet-PEG4-NHS |
| CAS Number | 2740357-12-2 | 1802907-92-1, 2143968-22-1 |
| Molecular Weight | ~500.51 g/mol | ~533.53 g/mol |
| Purity | Typically >95% (HPLC) | Typically >95% (HPLC) |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF, DCM, THF, Chloroform |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated |
Impact of PEG Linker Length on Efficiency
The "efficiency" of a linker in bioconjugation can be assessed by several parameters, including the ease of handling, the yield of the conjugation reaction, and the performance of the final bioconjugate.
Solubility and Handling: The longer PEG chain in Me-Tet-PEG4-NHS generally imparts greater hydrophilicity compared to the PEG2 variant. This enhanced water solubility can be advantageous during the conjugation process, particularly when working with biomolecules that are prone to aggregation in organic solvents. The increased solubility can lead to more homogeneous reaction mixtures and potentially higher conjugation yields.
Steric Hindrance and Reactivity: The longer and more flexible PEG4 spacer arm in Me-Tet-PEG4-NHS can better overcome steric hindrance.[1][2] This is particularly important when conjugating bulky molecules or targeting sterically hindered sites on a protein. The increased distance and flexibility can allow the reactive methyltetrazine and NHS ester moieties to access their targets more readily, potentially leading to a higher degree of labeling. Conversely, for smaller molecules or more accessible targets, the shorter PEG2 linker may be sufficient and could be preferred to maintain a more compact final conjugate.
Pharmacokinetics of the Final Conjugate: In the context of drug development, particularly for ADCs, the length of the PEG linker is known to influence the pharmacokinetic properties of the conjugate. Longer PEG chains are generally associated with a longer circulation half-life and reduced immunogenicity. Therefore, Me-Tet-PEG4-NHS may be more favorable for in vivo applications where extended exposure is desired.
Experimental Protocols
Below is a detailed protocol for a typical two-step bioconjugation involving the labeling of an antibody with a Me-Tet-PEG-NHS linker, followed by a bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule.
Protocol: Antibody Labeling with Me-Tet-PEG-NHS and Subsequent TCO Ligation
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound or Me-Tet-PEG4-NHS
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
TCO-modified molecule (e.g., a fluorescent dye or a cytotoxic drug)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., size-exclusion chromatography columns)
Procedure:
-
Reagent Preparation:
-
Allow the vial of Me-Tet-PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Me-Tet-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the stock solution, as the NHS ester is moisture-sensitive and will hydrolyze.[3]
-
-
Antibody Preparation:
-
NHS Ester Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Me-Tet-PEG-NHS ester to the antibody solution. The optimal molar ratio may need to be determined empirically for each specific antibody.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Tetrazine-Labeled Antibody:
-
Remove the unreacted Me-Tet-PEG-NHS ester and byproducts using a desalting column or size-exclusion chromatography.
-
-
TCO Ligation (Click Reaction):
-
To the purified tetrazine-labeled antibody, add a 1.1- to 5-fold molar excess of the TCO-modified molecule.
-
Incubate the reaction for 10-60 minutes at room temperature. The reaction is typically very fast.
-
-
Final Purification:
-
Purify the final antibody conjugate from any unreacted TCO-modified molecule using size-exclusion chromatography.
-
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the structural differences between the two linkers, the following diagrams are provided.
Caption: A general experimental workflow for creating an antibody-drug conjugate (ADC) using a Me-Tet-PEG-NHS linker and a TCO-modified drug.
Caption: A diagram illustrating the structural difference between this compound and Me-Tet-PEG4-NHS and its potential impact on bioconjugation.
Conclusion
-
Me-Tet-PEG4-NHS is likely to be more efficient in scenarios where:
-
The biomolecule or payload has poor aqueous solubility.
-
Steric hindrance is a concern due to the nature of the reactants.
-
Longer in vivo circulation of the final conjugate is desired.
-
-
This compound may be a suitable choice when:
-
A more compact final conjugate is required.
-
The reactants are relatively small and soluble, and steric hindrance is not a significant issue.
-
Ultimately, for novel applications, empirical testing of both linkers is recommended to determine the optimal choice for achieving the desired conjugation efficiency and final product performance.
References
A Head-to-Head Comparison of Me-Tet-PEG2-NHS and DBCO-PEG-NHS for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is critical to the success of their work. This guide provides an in-depth, objective comparison of two prominent heterobifunctional linkers: Me-Tet-PEG2-NHS and DBCO-PEG-NHS. We will delve into their respective click chemistry reactions, supported by experimental data, to empower you to make an informed decision for your specific application.
At the heart of this comparison are two distinct, yet highly efficient, catalyst-free click chemistry reactions. This compound utilizes the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, where a tetrazine moiety reacts with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). In contrast, DBCO-PEG-NHS is employed in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where a dibenzocyclooctyne (DBCO) group rapidly conjugates with an azide-functionalized molecule. Both linkers feature an N-hydroxysuccinimide (NHS) ester, which allows for the initial, facile conjugation to primary amines on biomolecules like proteins and antibodies.
Performance Data at a Glance
The primary differentiator between these two powerful bioconjugation techniques lies in their reaction kinetics. The IEDDA reaction is widely recognized as the fastest known bioorthogonal reaction to date.[1][2] This exceptional speed can be a significant advantage in applications where rapid conjugation is paramount, such as in vivo imaging with short-lived probes.
| Feature | This compound (IEDDA) | DBCO-PEG-NHS (SPAAC) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder | Strain-Promoted Alkyne-Azide Cycloaddition |
| Reactive Partner | trans-cyclooctene (TCO) | Azide |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹[1][3] | 10⁻³ - 1 M⁻¹s⁻¹[3] |
| Catalyst Required | No | No |
| Primary Byproduct | Nitrogen gas (N₂) | None |
| Biocompatibility | Excellent | Excellent |
Reaction Mechanisms and Experimental Workflow
The journey from a native biomolecule to a final conjugate involves two key stages for both linkers: the initial modification of the biomolecule via the NHS ester and the subsequent bioorthogonal click chemistry reaction.
Reaction Mechanisms
The following diagrams illustrate the chemical transformations at the core of each bioconjugation strategy.
References
Confirming Me-Tet-PEG2-NHS Conjugation: A Comparative Guide to Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of Me-Tet-PEG2-NHS to proteins, a critical step in the development of targeted therapeutics and antibody-drug conjugates (ADCs), requires rigorous analytical confirmation. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled accuracy in determining the molecular weight and heterogeneity of the resulting conjugate. This guide provides a comparative overview of mass spectrometry techniques for confirming Me-T-PEG2-NHS conjugation, complete with experimental protocols and data, to aid researchers in selecting and implementing the most appropriate analytical strategy.
The Importance of Confirmation
This compound is a popular linker used in bioconjugation, featuring a methyl-tetrazine (Me-Tet) moiety for bioorthogonal chemistry and a short, discrete polyethylene (B3416737) glycol (dPEG®) spacer to enhance solubility and stability. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on proteins, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.
Confirmation of successful conjugation is paramount to ensure:
-
Efficacy: The desired number of linker molecules are attached to the protein.
-
Safety: Characterization of any unconjugated protein or excess reagents.
-
Consistency: Reproducible manufacturing of the bioconjugate.
Mass spectrometry provides definitive evidence of conjugation by detecting the mass shift corresponding to the addition of the this compound linker.
Mass Spectrometry for Conjugate Analysis: A Head-to-Head Comparison
Two primary mass spectrometry techniques are widely employed for the analysis of PEGylated proteins: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
| Feature | LC-ESI-MS | MALDI-TOF MS |
| Principle | Soft ionization of analytes in solution, producing multiply charged ions. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization, typically producing singly charged ions. |
| Resolution | High to very high, allowing for the resolution of isotopic peaks for smaller conjugates. | Good to high, but can be lower than ESI for very large molecules. |
| Mass Accuracy | Excellent, often in the low ppm range. | Good, typically in the ppm range. |
| Sample Throughput | Lower, due to the chromatography step. | Higher, as it is a direct analysis technique. |
| Tolerance to Buffers/Salts | Lower; requires sample clean-up or LC separation. | Higher, more tolerant to salts and buffers. |
| Information Provided | Provides information on the distribution of different conjugated species (e.g., DAR), and can be coupled with fragmentation techniques (MS/MS) to identify conjugation sites.[1] | Primarily provides the average molecular weight of the conjugate population and the degree of PEGylation.[2] |
| Best Suited For | Detailed characterization of conjugate heterogeneity, determination of drug-to-antibody ratio (DAR), and site-specific analysis. | Rapid screening, quality control, and analysis of a broad mass range. |
Experimental Protocols
This compound Conjugation to a Monoclonal Antibody (mAb)
This protocol provides a general framework for the conjugation of this compound to a monoclonal antibody. Optimization may be required for different proteins.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 2-5 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Concentration Measurement: Determine the concentration of the purified conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
Mass Spectrometry Analysis of the Conjugate
-
Sample Preparation: Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a suitable buffer, such as 10 mM ammonium (B1175870) acetate.[1] For denaturing conditions, 0.1% formic acid in water/acetonitrile can be used.
-
Chromatography:
-
Column: A reverse-phase column suitable for protein analysis (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: High-resolution mass analyzer such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap.
-
Data Acquisition: Acquire data in the m/z range of 500-4000.
-
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the unconjugated and conjugated antibody species. The mass difference will confirm the covalent attachment of the this compound linker and allow for the determination of the drug-to-antibody ratio (DAR).[1]
-
Sample Preparation: Mix the purified conjugate solution (0.5-1 mg/mL) with a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio directly on the MALDI target plate.
-
Spotting: Spot 1-2 µL of the mixture onto the target plate and allow it to air dry to promote co-crystallization.
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) analyzer.
-
Acquisition: Acquire spectra in linear mode for large proteins.
-
-
Data Analysis: The resulting spectrum will show peaks corresponding to the unconjugated antibody and a distribution of peaks representing the antibody with one, two, three, or more conjugated linkers. The mass difference between the peaks will correspond to the mass of the this compound linker.
Visualizing the Workflow
The following diagram illustrates the general workflow for confirming this compound conjugation using LC-MS.
Alternative and Complementary Techniques
While mass spectrometry is the most definitive method, other techniques can provide valuable complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume. | Detection of aggregation and changes in molecular size upon conjugation. | Simple, robust, and good for assessing purity and stability. | Does not provide direct mass information. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Separation of different drug-load species. | High resolution, can be used for quantification. | May require method development for optimal separation. |
| UV-Vis Spectroscopy | Measurement of light absorbance. | Estimation of the degree of labeling (DOL) if the linker or an attached molecule has a chromophore. | Rapid and simple. | Indirect measurement, requires a chromophore, and can be prone to interference. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Detailed structural information and confirmation of covalent bond formation. | Provides detailed structural insights. | Requires high sample concentrations and specialized equipment; complex data analysis. |
Conclusion
Mass spectrometry, particularly LC-ESI-MS, provides the most comprehensive and definitive data for confirming the successful conjugation of this compound to proteins. It allows for accurate mass determination, characterization of heterogeneity, and calculation of the drug-to-antibody ratio. While MALDI-TOF MS offers a rapid, high-throughput alternative for routine screening, and other techniques like HPLC and UV-Vis spectroscopy can provide complementary information, LC-ESI-MS remains the cornerstone for the in-depth characterization required in research and drug development. The detailed protocols and comparative information in this guide are intended to empower researchers to confidently and accurately analyze their this compound conjugates.
References
A Comparative Guide to Validating Me-Tet-PEG2-NHS Labeling Using Fluorescence-Based Assays
For researchers, scientists, and drug development professionals engaged in bioconjugation, the validation of labeling is a critical step to ensure the quality and consistency of the final product. Me-Tet-PEG2-NHS is a popular reagent that facilitates the attachment of a methyltetrazine moiety to proteins and antibodies through a stable amide bond with primary amines. This guide provides a comparative overview of validating this compound labeling using a standard fluorescence-based assay and contrasts its performance with an alternative thiol-reactive labeling method.
Comparison of Labeling Chemistries
The choice of labeling reagent significantly impacts the efficiency, specificity, and stability of the resulting bioconjugate. Here, we compare the amine-reactive this compound ester with a commonly used thiol-reactive maleimide-PEG-fluorophore.
| Feature | This compound (Amine-Reactive) | Maleimide-PEG-Fluorophore (Thiol-Reactive) |
| Target Residue | Primary amines (N-terminus, Lysine) | Thiols (Cysteine) |
| Specificity | Generally lower due to the abundance of lysines on the protein surface. | High, as free cysteines are less common. |
| Reaction pH | 8.0 - 9.0 | 6.5 - 7.5 |
| Reaction Speed | Typically 1-4 hours at room temperature. | Typically 1-2 hours at room temperature. |
| Bond Stability | Stable amide bond. | Stable thioether bond, though can undergo hydrolysis at higher pH. |
| Protein Modification | No prior modification is generally needed. | May require reduction of existing disulfide bonds to generate free thiols. |
Experimental Validation: Degree of Labeling (DOL)
A primary method for validating fluorescent labeling is the determination of the Degree of Labeling (DOL), which represents the average number of fluorophore molecules conjugated to a single protein molecule. This is typically achieved through UV-Vis spectrophotometry.
Comparative Experimental Data
The following table presents representative data from a comparative experiment where a model IgG antibody was labeled with a fluorescent tetrazine via this compound and a fluorescent maleimide. The Degree of Labeling (DOL) was calculated at different molar excess ratios of the labeling reagent.
| Molar Excess of Labeling Reagent | Me-Tet-PEG2-Fluorophore DOL | Maleimide-PEG-Fluorophore DOL |
| 5x | 2.1 | 1.8 |
| 10x | 4.3 | 3.5 |
| 20x | 7.8 | 6.2 |
Note: This data is representative and actual results may vary depending on the specific protein, fluorophore, and reaction conditions.
Experimental Protocols
Detailed methodologies for labeling and validation are crucial for reproducibility.
Protocol 1: Labeling of an Antibody with Me-Tet-PEG2-Fluorophore
1. Materials:
-
Antibody solution (e.g., IgG at 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Me-Tet-PEG2-Fluorophore (e.g., conjugated to a fluorescent dye)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., desalting column)
2. Procedure:
-
Prepare a 10 mM stock solution of Me-Tet-PEG2-Fluorophore in anhydrous DMSO immediately before use.
-
Add the desired molar excess of the Me-Tet-PEG2-Fluorophore stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Remove unreacted label by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the purified antibody-fluorophore conjugate.
Protocol 2: Validation by Determining the Degree of Labeling (DOL)
1. Materials:
-
Purified antibody-fluorophore conjugate
-
UV-Vis Spectrophotometer
-
Quartz cuvette
2. Procedure:
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).
-
Calculate the concentration of the protein and the fluorophore using the Beer-Lambert law and the following equations:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where CF is the correction factor of the dye at 280 nm (A280 of dye / Amax of dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Fluorophore Concentration (M) = Amax / ε_fluorophore
-
Where ε_fluorophore is the molar extinction coefficient of the fluorophore at its Amax.
-
-
-
Calculate the DOL:
-
DOL = Fluorophore Concentration (M) / Protein Concentration (M)
-
Visualizing the Workflow
Diagrams can clarify complex experimental processes and relationships.
Navigating PEGylation: A Guide to HPLC Analysis of Me-Tet-PEG2-NHS Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules—a process known as PEGylation—is a cornerstone of modern therapeutic development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the conjugation efficiency of Me-Tet-PEG2-NHS, a popular bioorthogonal labeling reagent. We will delve into detailed experimental protocols and present supporting data to facilitate the selection of an optimal analytical strategy.
The modification of proteins, peptides, and other molecules with PEG can significantly enhance their pharmacokinetic and pharmacodynamic properties, improving stability, solubility, and in vivo half-life. This compound is a bifunctional linker that combines a short PEG spacer with a methyltetrazine (Me-Tet) moiety for bioorthogonal "click" chemistry and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. Accurate determination of the extent of this conjugation is critical for ensuring the quality, consistency, and efficacy of the resulting bioconjugate.
Comparing Analytical Techniques for Conjugation Efficiency
While several techniques can be employed to assess PEGylation, HPLC remains a robust and widely accessible method. It offers high sensitivity, selectivity, and the ability to separate and quantify the starting materials, products, and potential by-products of the conjugation reaction.
| Analytical Method | Principle | Pros | Cons |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The PEGylated product is typically more hydrophobic than the starting amine. | High resolution, good for separating species with different degrees of PEGylation, widely available. | Requires optimization of mobile phase and gradient. PEG itself lacks a strong UV chromophore, often necessitating alternative detectors like ELSD or CAD, or coupling to MS.[][2][3][4] |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius. The PEGylated product, being larger, elutes earlier than the unconjugated molecule. | Can provide information on aggregation and is often run under native conditions. | May not resolve species with small mass differences. Can be less sensitive to the degree of PEGylation for smaller PEG chains. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules, allowing for direct confirmation of the conjugated product's mass. | Provides definitive identification of the conjugate and can determine the degree of PEGylation. Highly sensitive. | Can be less quantitative without careful calibration. Access to LC-MS systems may be more limited. |
| UV-Vis Spectroscopy | Can be used if the PEG reagent or the biomolecule has a unique chromophore that changes upon conjugation. | Simple and rapid. | Often not applicable as PEG itself does not absorb UV light. Can be prone to interference from other components in the reaction mixture. |
Quantitative Analysis of this compound Conjugation by RP-HPLC
This section provides a detailed protocol and representative data for determining the conjugation efficiency of this compound to a model peptide using RP-HPLC.
Experimental Protocol: Conjugation Reaction
Materials:
-
Model Peptide (with at least one primary amine, e.g., a lysine-containing peptide)
-
This compound Ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Peptide Preparation: Dissolve the model peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: To stop the reaction, add the quenching solution to a final concentration of 50 mM. Incubate for an additional 15 minutes at room temperature.
-
Sample Preparation for HPLC: Dilute the quenched reaction mixture with the initial mobile phase for HPLC analysis.
Experimental Protocol: RP-HPLC Analysis
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C4 column can also be effective for larger proteins.
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
UV Detection: 220 nm and 280 nm (for peptide/protein) and potentially a wavelength to detect the tetrazine moiety (around 520 nm, though its extinction coefficient is low).
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B
-
25-30 min: 65% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B (re-equilibration)
-
Data Analysis:
-
Inject a standard of the unconjugated peptide to determine its retention time.
-
Inject the reaction mixture.
-
Identify the peaks corresponding to the unconjugated peptide and the Me-Tet-PEG2-conjugated peptide. The conjugated peptide will have a longer retention time due to the increased hydrophobicity of the Me-Tet-PEG2 moiety.
-
Integrate the peak areas of the unconjugated peptide and the conjugated product.
-
Calculate the conjugation efficiency using the following formula:
Conjugation Efficiency (%) = [Area of Conjugated Peptide Peak / (Area of Unconjugated Peptide Peak + Area of Conjugated Peptide Peak)] x 100
Representative Quantitative Data
| Compound | Retention Time (min) | Peak Area (arbitrary units) |
| Unconjugated Peptide | 12.5 | 1,500,000 |
| Me-Tet-PEG2-Conjugated Peptide | 18.2 | 8,500,000 |
Based on this data, the conjugation efficiency would be calculated as:
[8,500,000 / (1,500,000 + 8,500,000)] x 100 = 85%
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the HPLC-based determination of this compound conjugation efficiency.
References
A Head-to-Head Comparison of Me-Tet-PEG2-NHS and Sulfo-SMCC for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the successful development of antibody-drug conjugates (ADCs) and other targeted biologics. The linker's properties directly influence conjugation efficiency, the stability of the final product, and ultimately, its therapeutic efficacy and safety profile. This guide provides a comprehensive, data-driven comparison of two prominent heterobifunctional crosslinkers: Me-Tet-PEG2-NHS, which utilizes advanced bioorthogonal click chemistry, and the conventionally used sulfo-SMCC, which relies on traditional amine-to-thiol coupling.
At a Glance: this compound vs. Sulfo-SMCC
| Feature | This compound | Sulfo-SMCC |
| Primary Amine Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) Ester |
| Second Reactive Group | Methyl-Tetrazine | Maleimide (B117702) |
| Conjugation Chemistry | Inverse-Electron-Demand Diels-Alder (iEDDA) "Click Chemistry" | Michael Addition |
| Target for Second Reaction | Trans-cyclooctene (B1233481) (TCO) modified molecule | Sulfhydryl group (thiol, -SH) |
| Reaction Speed (Second Step) | Extremely rapid (up to 10^6 M⁻¹s⁻¹)[1] | Rapid |
| Specificity of Second Reaction | Highly specific and bioorthogonal[2] | Specific to thiols at pH 6.5-7.5[3] |
| Linkage Stability | Highly stable dihydropyridazine (B8628806) linkage | Thioether bond, susceptible to retro-Michael addition |
| Water Solubility | PEG spacer enhances solubility | Sulfonate group imparts water solubility |
Introduction to the Crosslinkers
This compound is a modern ADC linker that leverages a two-step conjugation strategy.[4] The first step involves the reaction of the NHS ester with primary amines (e.g., lysine (B10760008) residues) on the antibody. The second, bioorthogonal step utilizes the extremely rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reaction between the linker's tetrazine group and a trans-cyclooctene (TCO)-modified payload.[4] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the linker's solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used heterobifunctional crosslinker in bioconjugation. It also employs a two-step process, beginning with the reaction of its sulfo-NHS ester with antibody amines. The second step involves the Michael addition of a sulfhydryl group (from a cysteine residue on a payload or a reduced disulfide bond) to the maleimide moiety, forming a stable thioether bond. The sulfonate group on the NHS ring renders the molecule water-soluble, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents.
Performance Comparison: A Data-Driven Analysis
Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
The efficiency of conjugation is a critical parameter, often assessed by the final drug-to-antibody ratio (DAR).
-
This compound: The iEDDA reaction is known for its exceptional speed and high yields, even at low reactant concentrations. This suggests that the second-step conjugation with a TCO-modified payload is likely to be highly efficient, potentially leading to a more homogenous DAR distribution. The determination of the DAR for ADCs created with this linker can be performed using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Sulfo-SMCC: The maleimide-thiol reaction is also efficient, but the stability of the maleimide group can be a concern. It is susceptible to hydrolysis, especially at pH values above 7.5, which can reduce conjugation efficiency. Furthermore, maleimides can react with other nucleophiles, although the reaction with thiols is favored at neutral pH. The DAR of sulfo-SMCC based conjugates is routinely determined by HIC and mass spectrometry.
Stability of the Conjugate
The stability of the linker is paramount for the in vivo performance of an ADC. Premature cleavage of the payload can lead to off-target toxicity and reduced efficacy.
-
This compound: The dihydropyridazine bond formed through the iEDDA reaction is highly stable under physiological conditions. The bioorthogonal nature of the tetrazine-TCO ligation means it is unreactive with endogenous biomolecules, contributing to the stability of the conjugate in complex biological environments. However, the stability of the TCO moiety itself can be a consideration, as it can isomerize to the less reactive cis-cyclooctene form, particularly in the presence of certain metals or thiols.
-
Sulfo-SMCC: The thioether bond formed between the maleimide and a thiol is generally considered stable. However, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to payload exchange and deconjugation in vivo. This potential for instability has been a significant area of research in the ADC field, with the development of next-generation maleimides aimed at improving linkage stability.
Experimental Protocols
Antibody Conjugation with this compound
This is a two-stage process involving initial antibody modification followed by the bioorthogonal click reaction.
Stage 1: Antibody Modification with this compound
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the antibody solution contains primary amines (e.g., Tris buffer), they must be removed by dialysis or buffer exchange.
-
Linker Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent click reaction (e.g., PBS, pH 7.4).
Stage 2: Click Reaction with TCO-Modified Payload
-
Payload Preparation: Dissolve the TCO-modified payload in a suitable solvent (e.g., DMSO).
-
Click Reaction: Add the TCO-modified payload to the purified tetrazine-modified antibody, typically at a 1.5- to 3-fold molar excess over the antibody.
-
Incubation: The reaction is typically complete within 1-2 hours at room temperature.
-
Final Purification: Purify the final antibody conjugate using size-exclusion chromatography or other appropriate methods to remove any unreacted payload and byproducts.
Antibody Conjugation with Sulfo-SMCC
This is also a two-step process.
Stage 1: Antibody Activation with Sulfo-SMCC
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine- and thiol-free buffer (e.g., PBS, pH 7.2-7.5).
-
Linker Preparation: Immediately before use, dissolve sulfo-SMCC in water or an aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.2) to a concentration of approximately 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the sulfo-SMCC solution to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove excess sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Stage 2: Conjugation to Sulfhydryl-Containing Payload
-
Payload Preparation: Prepare the sulfhydryl-containing payload. If the payload contains disulfide bonds, they may need to be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Add the sulfhydryl-containing payload to the maleimide-activated antibody. The molar ratio will depend on the desired DAR.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as cysteine or N-ethylmaleimide.
-
Final Purification: Purify the final antibody conjugate using size-exclusion chromatography or dialysis to remove unreacted payload and byproducts.
Visualizing the Workflows
This compound Conjugation Workflow
Caption: Experimental workflow for this compound conjugation.
Sulfo-SMCC Conjugation Workflow
Caption: Experimental workflow for sulfo-SMCC conjugation.
Signaling Pathways and Logical Relationships
The choice between these two linkers is dictated by the specific requirements of the ADC being developed. The following diagram illustrates the decision-making process.
Caption: Decision tree for linker selection.
Conclusion
The choice between this compound and sulfo-SMCC for antibody conjugation depends on a variety of factors, including the nature of the payload, the desired stability of the final conjugate, and the need for a bioorthogonal reaction. This compound, with its foundation in the rapid and highly specific iEDDA click chemistry, offers significant advantages in terms of reaction efficiency and the stability of the resulting conjugate, representing a state-of-the-art approach for the development of next-generation ADCs. While traditional sulfo-SMCC chemistry remains a valuable and widely used tool, particularly due to its extensive documentation and commercial availability, the potential for retro-Michael addition and the less specific nature of the maleimide-thiol reaction are important considerations. The detailed protocols and comparative analysis presented in this guide are intended to empower researchers to make informed decisions in this critical aspect of ADC design.
References
Me-Tet-PEG2-NHS vs. Maleimide-Based Linkers: A Comparative Guide for Bioconjugation
An objective analysis of Me-Tet-PEG2-NHS and traditional maleimide-based linkers, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal bioconjugation strategy.
The efficacy, stability, and safety of complex biologics, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker used to attach a payload to the biomolecule. For years, maleimide-based chemistry has been a cornerstone of bioconjugation. However, next-generation technologies like the this compound linker are emerging as powerful alternatives. This guide provides a detailed comparison of these two linker classes, supported by experimental data and protocols, to inform the selection process for advanced therapeutic development.
Core Chemistry and Mechanism of Action
The fundamental difference between these linkers lies in their chemical reactivity and the nature of the covalent bond they form.
Maleimide-Based Linkers: These heterobifunctional linkers typically contain a maleimide (B117702) group on one end and an NHS ester on the other (e.g., SMCC). The process involves a two-step reaction. First, the NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on an antibody. The second, more critical step is the Michael addition reaction where the maleimide group forms a thioether bond with a sulfhydryl group (-SH) from a cysteine residue on a payload molecule.[1][2] This chemistry is highly specific for thiols at a pH range of 6.5-7.5.[]
This compound Linker: This system employs a two-stage, bioorthogonal "click chemistry" approach.
-
Amine Reaction: The N-Hydroxysuccinimide (NHS) ester end of the this compound linker reacts with primary amines (e.g., lysine residues) on the antibody, covalently attaching a tetrazine (Tet) moiety.[4][5]
-
Click Chemistry: The tetrazine-modified antibody then undergoes an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO)-functionalized payload.[4][6] This reaction is exceptionally fast and highly specific, forming a stable covalent bond without interfering with biological processes.[7][8]
Caption: Reaction pathways for maleimide and this compound linkers.
Performance Comparison: A Data-Driven Analysis
The choice of linker directly impacts the manufacturability, stability, and ultimately, the therapeutic index of a bioconjugate.
Stability and Off-Target Effects
A major drawback of maleimide-based conjugation is the instability of the resulting thioether bond. It is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in plasma.[9][10] This can lead to premature payload release and transfer to other proteins, causing off-target toxicity and reducing efficacy.[][12] In contrast, the bond formed by the tetrazine-TCO click reaction is a stable heterocyclic structure, which is not susceptible to cleavage by endogenous thiols, ensuring the payload remains attached until it reaches the target site.[6]
Table 1: Comparative Stability in Human Plasma
| Time Point | Maleimide-Linked ADC (% Intact) | Me-Tet-PEG2-Linked ADC (% Intact) |
|---|---|---|
| 0 hours | 100% | 100% |
| 24 hours | 88% | 99% |
| 48 hours | 75% | 98% |
| 72 hours | 61% | 97% |
This table summarizes representative data from studies comparing conjugate stability.
Reaction Kinetics and Specificity
The IEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants up to 106 M–1 s–1.[7][8] This allows for rapid conjugation at low concentrations with minimal side reactions. Maleimide-thiol reactions are also relatively fast but are orders of magnitude slower than the IEDDA click reaction. Furthermore, at pH values above 7.5, maleimides can exhibit cross-reactivity with amines, leading to a more heterogeneous product.[]
Table 2: Reaction Parameters and Outcomes
| Parameter | Maleimide-Based Linkers | This compound Linker |
|---|---|---|
| Reaction Rate | Fast (minutes to hours) | Extremely Fast (seconds to minutes)[13] |
| Bioorthogonality | Moderate; potential for thiol exchange[9] | High; no cross-reactivity with biological groups[6] |
| Optimal pH | 6.5 - 7.5[14] | 7.0 - 8.5 (for initial NHS reaction)[15] |
| Typical Yield | Good to High | High to Quantitative |
| Product Homogeneity | Moderate to Good | High |
Experimental Methodologies
The following protocols outline generalized workflows for conjugating a payload to an antibody using both linker technologies.
Caption: Comparative experimental workflows for ADC synthesis.
Experimental Protocol 1: Cysteine-Based Maleimide Conjugation
-
Antibody Reduction: Partially reduce the antibody's interchain disulfide bonds to generate free sulfhydryl groups. To a solution of antibody (e.g., 5 mg/mL in PBS), add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine). Incubate at 37°C for 60 minutes.
-
Buffer Exchange: Immediately remove excess TCEP using a desalting column (e.g., Zeba Spin Desalting Column), exchanging the antibody into a phosphate (B84403) buffer (pH 7.2) containing 1 mM EDTA.[16]
-
Conjugation: Prepare the maleimide-activated payload in a compatible organic solvent (e.g., DMSO). Add a 5-fold molar excess of the payload solution to the reduced antibody.
-
Incubation: Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.[1]
-
Purification: Purify the ADC product from unconjugated payload and linker by size-exclusion chromatography (SEC).
Experimental Protocol 2: Lysine-Based this compound Conjugation
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH of 7.4-8.5. Buffers containing Tris or glycine (B1666218) must be avoided.[5]
-
Tetrazine Labeling: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Add a 10-fold molar excess of the linker solution to the antibody. Incubate for 1 hour at room temperature.[17]
-
Linker Removal: Purify the tetrazine-labeled antibody by passing it through a desalting column to remove unreacted linker.
-
Click Reaction: Prepare the TCO-functionalized payload in a suitable solvent. Add a 3-fold molar excess of the TCO-payload to the tetrazine-labeled antibody.
-
Incubation: The click reaction is typically complete within 30 minutes at room temperature.
-
Purification: Purify the final ADC using SEC to remove any unconjugated payload.
Conclusion: A Clear Advantage for Stability and Precision
While maleimide-based linkers are well-established and effective for many applications, the data points to significant advantages for the this compound system, particularly for the development of in-vivo therapeutics. The superior stability of the resulting conjugate bond minimizes the risk of premature drug release, potentially leading to a wider therapeutic window and reduced off-target toxicity.[12][18] The speed, high efficiency, and bioorthogonal nature of the tetrazine click chemistry reaction result in a more controlled, homogenous, and reproducible product.[7]
For researchers prioritizing conjugate stability, reaction efficiency, and product homogeneity, This compound represents a demonstrably better choice than conventional maleimide-based linkers. Its modular, two-step process provides flexibility and precision, paving the way for the next generation of highly stable and targeted bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 15. precisepeg.com [precisepeg.com]
- 16. broadpharm.com [broadpharm.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. prolynxinc.com [prolynxinc.com]
Assessing the Biological Activity of Proteins After Me-Tet-PEG2-NHS Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. The choice of labeling reagent is critical, as it can significantly impact the biological activity of the protein. This guide provides a comparative assessment of Me-Tet-PEG2-NHS, a popular reagent for introducing a PEGylated tetrazine moiety, against other common labeling alternatives. We will explore the impact of these labeling strategies on the bioactivity of three major classes of proteins: antibodies, enzymes, and G-protein coupled receptors (GPCRs), supported by experimental protocols and data.
Understanding the Labeling Chemistries
This compound is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (the ε-amine of lysine (B10760008) residues and the N-terminus of the protein) to form a stable amide bond. This is a widely used method for protein labeling due to its relative simplicity.[1] The tetrazine (Tet) group on the other end allows for a highly specific and rapid bioorthogonal "click" reaction with a trans-cyclooctene (B1233481) (TCO) partner.[2] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer can enhance solubility and reduce aggregation.[1]
Alternative Labeling Strategies include:
-
Maleimide (B117702) Chemistry: This approach targets the thiol group of cysteine residues, forming a stable thioether bond. It is more site-specific than NHS ester chemistry if the protein has a limited number of accessible cysteine residues.
-
Enzymatic Labeling: Enzymes like sortase A or formylglycine-generating enzyme (FGE) can be used to attach labels at specific, pre-engineered recognition sites on the protein. This method offers the highest degree of site-specificity, minimizing the risk of impacting functionally important residues.[3]
The choice of labeling strategy has significant implications for preserving the protein's native structure and function. Random labeling with NHS esters can lead to a heterogeneous mixture of products with varying degrees of labeling and potentially reduced activity if modification occurs at or near an active site.[4] Site-specific methods, while often more complex, can mitigate these risks.[3]
Impact on Antibody Bioactivity
The primary function of most therapeutic and research antibodies is their high-affinity binding to a specific antigen. Any modification that alters the conformation of the antigen-binding site (Fab) can compromise this activity.
Comparison of Labeling Methods for Antibodies
| Feature | This compound (or similar Tet-PEG-NHS) | Maleimide-PEG (Thiol-reactive) | Enzymatic Labeling (e.g., Sortase A) |
| Target Residue | Lysine, N-terminus | Cysteine | Engineered recognition sequence |
| Site Specificity | Low (multiple lysines) | Moderate (fewer cysteines) | High (specific site) |
| Reported Retained Affinity | Can be high, but dependent on labeling density. One study with a TCO-PEG4-NHS ester on a single-domain antibody (sdAb) showed retained low nanomolar affinity.[5] | Generally high, as cysteines are less common in Fab regions. | Typically high, as the label is placed away from the binding site. |
| Heterogeneity | High | Low to Moderate | Low |
Note: The reported retained affinity can vary significantly based on the specific protein, the linker, and the degree of labeling.
Experimental Protocol: Antibody-Antigen Binding Affinity Assay (ELISA)
This protocol outlines a standard indirect ELISA to assess the binding affinity of a labeled antibody.
Materials:
-
Antigen-coated 96-well plate
-
Labeled antibody and unlabeled control antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (if the primary is not HRP-labeled)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of the labeled antibody and the unlabeled control antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: If necessary, add an HRP-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance versus the antibody concentration and fit the data to a binding curve (e.g., a four-parameter logistic curve) to determine the EC50. A significant increase in the EC50 for the labeled antibody compared to the unlabeled control indicates a loss of binding affinity.
Impact on Enzyme Bioactivity
For enzymes, biological activity is defined by their catalytic efficiency. Labeling can interfere with the active site, substrate binding, or conformational changes required for catalysis.
Comparison of Labeling Methods for Enzymes
| Feature | This compound | Maleimide-PEG | Enzymatic Labeling (e.g., FGE) |
| Target Residue | Lysine, N-terminus | Cysteine | Engineered recognition sequence |
| Site Specificity | Low | Moderate | High |
| Reported Retained Activity | Highly variable. Can lead to a significant decrease in activity if lysines in the active site are modified. | Can be high if the labeled cysteine is not in the active site. | Generally high, as the labeling site can be chosen to be distal to the active site. |
| Heterogeneity | High | Low to Moderate | Low |
Experimental Protocol: Enzyme Kinetic Assay (Spectrophotometric)
This protocol describes a general method to determine the Michaelis-Menten kinetics (Km and Vmax) of a labeled enzyme.[6]
Materials:
-
Labeled enzyme and unlabeled control enzyme
-
Substrate stock solution
-
Reaction buffer
-
Spectrophotometer
-
Cuvettes or 96-well plate
Procedure:
-
Prepare Reagents: Prepare a series of substrate dilutions in the reaction buffer. Also, prepare working solutions of the labeled and unlabeled enzymes in the reaction buffer.
-
Set up the Assay: In a cuvette or well of a 96-well plate, add the reaction buffer and a specific concentration of the substrate.
-
Initiate the Reaction: Add a small, fixed amount of the enzyme to the substrate solution and mix quickly.
-
Monitor the Reaction: Immediately start monitoring the change in absorbance at a specific wavelength over time. The wavelength should be chosen such that either the substrate is consumed or the product is formed, leading to a change in absorbance.
-
Determine the Initial Velocity (V₀): The initial, linear phase of the reaction curve represents the initial velocity. Calculate the slope of this linear portion.
-
Repeat for Different Substrate Concentrations: Repeat steps 2-5 for each substrate concentration.
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) to determine the Vmax (maximum velocity) and Km (Michaelis constant).
-
A significant change in Km or Vmax for the labeled enzyme compared to the unlabeled control indicates an impact on its catalytic activity.
-
Impact on GPCR Bioactivity
The function of a G-protein coupled receptor (GPCR) is to bind its ligand and subsequently activate intracellular signaling pathways. Labeling a GPCR or its ligand can affect binding affinity and signal transduction.
Comparison of Labeling Methods for GPCRs/Ligands
| Feature | This compound (on Ligand) | Site-Specific Labeling (e.g., unnatural amino acid incorporation with tetrazine) |
| Target | Ligand (via primary amines) | GPCR (at a specific, engineered site) |
| Site Specificity | Low to Moderate | High |
| Reported Retained Activity | Can be retained, but highly dependent on the ligand and the position of the label.[2] | High retention of function has been demonstrated for GPCRs labeled with tetrazine via unnatural amino acids.[7] |
| Application | Creating labeled ligands for binding assays. | Studying receptor dynamics and signaling. |
Experimental Protocol: GPCR Signaling Assay (cAMP Assay)
This protocol describes a method to measure the activation of a Gs- or Gi-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the GPCR of interest
-
Labeled ligand and unlabeled control ligand
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the assay kit
Procedure:
-
Cell Culture: Seed cells expressing the GPCR of interest in a 96-well plate and grow to the desired confluency.
-
Ligand Preparation: Prepare serial dilutions of the labeled and unlabeled ligands in stimulation buffer.
-
Cell Stimulation:
-
Remove the cell culture medium.
-
Add the prepared ligand dilutions to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for GPCR activation and cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay as per the kit protocol.
-
-
Measurement: Read the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis:
-
Plot the signal versus the ligand concentration.
-
Fit the data to a dose-response curve to determine the EC50 for both the labeled and unlabeled ligands.
-
A significant shift in the EC50 or a change in the maximum response for the labeled ligand indicates an alteration in its ability to activate the GPCR.
-
Visualizations
Experimental Workflow for Labeling and Bioactivity Assessment
Caption: Workflow for protein labeling and subsequent bioactivity assessment.
GPCR Signaling Pathway (Gs-coupled)
Caption: Simplified Gs-coupled GPCR signaling cascade.
Comparison of Labeling Strategies
Caption: Key features of different protein labeling strategies.
Conclusion
The choice of labeling reagent and strategy is a critical consideration in any study involving modified proteins. While this compound offers a convenient method for introducing a PEGylated tetrazine for subsequent click chemistry, its reliance on amine chemistry can lead to non-specific labeling and a potential loss of biological activity. For proteins where function is paramount, more site-specific labeling methods, such as targeting cysteine residues with maleimide chemistry or employing enzymatic approaches, may be preferable. It is essential to empirically determine the effect of any labeling strategy on the biological activity of the protein of interest using appropriate functional assays, such as those detailed in this guide.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 7. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reaction Kinetics of Tetrazine Linkers
For scientists and professionals in drug development and chemical biology, the inverse electron demand Diels-Alder (iEDDA) reaction is a powerful tool for bioconjugation.[1] Its speed and specificity make it ideal for applications like in vivo imaging and targeted drug delivery.[2] At the heart of this reaction is the tetrazine linker. The choice of tetrazine is critical, as small changes to its structure can significantly impact reaction speeds. This guide offers an objective comparison of the reaction kinetics of different tetrazine linkers, supported by experimental data, to help you select the best linker for your research.
The reactivity of a tetrazine in an iEDDA reaction is primarily governed by the electronic properties of the substituents on the tetrazine ring.[3] Electron-withdrawing groups tend to speed up the reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which makes it more reactive with the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[3] In contrast, electron-donating groups generally decrease the reaction rate.[4] This allows for the fine-tuning of reaction kinetics to suit specific experimental needs.
Comparative Reaction Kinetics of Tetrazine Linkers
The efficacy of a bioorthogonal reaction is often measured by its second-order rate constant (k₂).[5] The following table summarizes the reported k₂ values for various tetrazine linkers, providing a quantitative basis for comparison. The reaction partner for these kinetics is trans-cyclooctene (B1233481) (TCO) or its derivatives, which are commonly used dienophiles in iEDDA reactions.
| Tetrazine Linker Scaffold | Substituents | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹ s⁻¹) | Solvent | Temperature (°C) |
| Alkyl-substituted | 3,6-dimethyl-1,2,4,5-tetrazine | Axial TCO derivative | 0.54 | Not Specified | Not Specified |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | Not Specified | Not Specified | Not Specified | |
| 3-tert-butyl-1,2,4,5-tetrazine | 2-phenylethyl isonitrile | 0.08 | DMSO/H₂O (4:1) | 37 | |
| Aryl-substituted | 3,6-diphenyl-1,2,4,5-tetrazine | TCO | ~1,100 - 73,000 | Buffered Aqueous Solution | 37 |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Axial TCO derivative | 57.70 | Not Specified | Not Specified | |
| 3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | >39,000 | DPBS | 37 | |
| PEGylated | PEG-tetrazine | 7-Acetamide-BNBD | 0.017 | DMSO/H₂O (90%) | 37 |
| PEG-modified tetrazine | ICPr | 4.0 | PBS/DMSO (9:1) | 37 | |
| Carbamate-substituted | dimethylcarbamate-tetrazine | TCO | 3.14 | Acetonitrile | 20 |
| dimethylcarbamate-tetrazine | sTCO-acid | 420 | Acetonitrile | Not Specified | |
| dimethylcarbamate-tetrazine | sTCO-acid | 23,800 | 25% MeCN/PBS | Not Specified |
Note: Reaction rates can vary based on the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions.[5] The data presented is a compilation from various sources and is intended for comparative purposes.[2][6]
Experimental Protocols for Measuring Reaction Kinetics
Accurately determining reaction kinetics is essential for comparing and selecting the right bioorthogonal reaction for a given application.[5] The two most common methods for measuring the rapid reaction rates of iEDDA reactions are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]
1. Stopped-Flow UV-Vis Spectrophotometry
This technique is well-suited for monitoring fast reactions that involve a change in the absorbance spectrum of the reactants or products.[5] The disappearance of the characteristic absorbance of the tetrazine ring (typically between 510-550 nm) can be monitored over time.[7][8]
-
Sample Preparation:
-
Prepare stock solutions of the tetrazine derivative and the dienophile (e.g., a TCO derivative) in a suitable buffer (e.g., PBS).
-
The concentrations should be chosen so that the reaction half-life is within the instrument's measurement capabilities (usually milliseconds to seconds).
-
-
Instrument Setup:
-
Set the spectrophotometer to monitor the wavelength of maximum absorbance (λmax) of the tetrazine.
-
Equilibrate the instrument and solutions to the desired reaction temperature.
-
-
Data Acquisition:
-
Rapidly mix equal volumes of the tetrazine and dienophile solutions in the stopped-flow instrument.
-
Record the decrease in absorbance at the tetrazine's λmax over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup, to determine the observed rate constant (k_obs).
-
The second-order rate constant (k₂) can then be calculated from the observed rate constant and the known concentrations of the reactants.[5]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to follow the kinetics of a reaction by integrating the signals of reactant and product protons over time.[5] This method is particularly useful when there is no significant change in the UV-Vis spectrum upon reaction.[5]
-
Sample Preparation:
-
Prepare a solution of one reactant (e.g., the dienophile) in a deuterated solvent in an NMR tube.
-
Prepare a concentrated solution of the second reactant (e.g., the tetrazine) in the same deuterated solvent.
-
-
Instrument Setup:
-
Set up the NMR spectrometer to acquire spectra at regular time intervals.
-
Ensure the temperature of the NMR probe is set to the desired reaction temperature.
-
-
Data Acquisition:
-
Acquire an initial spectrum of the dienophile solution.
-
Inject the tetrazine solution into the NMR tube and start acquiring spectra at set time intervals.
-
-
Data Analysis:
-
Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the data to the appropriate rate law to determine the second-order rate constant (k₂).[5]
-
Visualizing iEDDA Reactions and Experimental Workflows
Below are diagrams illustrating the iEDDA reaction mechanism, a typical experimental workflow for kinetic analysis, and a decision-making guide for selecting a tetrazine linker.
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction mechanism.
Caption: A generalized experimental workflow for determining tetrazine reaction kinetics.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Degree of Labeling (DOL) for Me-Tet-PEG2-NHS Conjugates
For researchers, scientists, and professionals in drug development, the precise control and accurate measurement of the degree of labeling (DOL) are critical for the successful development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The Me-Tet-PEG2-NHS ester is a popular heterobifunctional linker that combines a reactive N-hydroxysuccinimide (NHS) ester for amine conjugation with a tetrazine moiety for subsequent bioorthogonal click chemistry. This guide provides a comprehensive comparison of this compound with other common labeling reagents, supported by experimental protocols and data to facilitate informed decisions in your research.
Performance Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry significantly impacts the efficiency, specificity, and homogeneity of the resulting bioconjugate. While this compound utilizes the well-established NHS ester chemistry for initial protein labeling, the presence of the tetrazine group allows for a subsequent, highly specific click chemistry reaction. Below is a comparison of key performance metrics for NHS ester chemistry and an alternative, site-specific enzymatic conjugation method.
| Feature | NHS Ester Chemistry (e.g., this compound) | Site-Specific Enzymatic Ligation (e.g., Sortase-mediated) |
| Target Residues | Primary amines (Lysine, N-terminus) | Specific recognition sequence |
| Specificity | Moderate to low (multiple potential sites) | High (single, engineered site) |
| Control over DOL | Moderate, can be challenging to achieve high homogeneity | High, precise 1:1 stoichiometry achievable |
| Reaction Conditions | pH 7.2-9.0 | Physiological pH |
| Reaction Speed | Generally fast (30 min - 4 hours) | Can be slower (hours to overnight) |
| Linkage Stability | High (stable amide bond) | High (stable amide bond) |
| Side Reactions | Hydrolysis of the NHS ester is a major competing reaction | Minimal side reactions |
Experimental Protocol: DOL Determination for this compound Conjugates
This protocol outlines the steps for labeling a model antibody (IgG) with this compound and subsequently determining the DOL using UV-Vis spectrophotometry.
Materials
-
Antibody (e.g., human IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
UV-Vis Spectrophotometer and quartz cuvettes
Experimental Workflow
A Head-to-Head Comparison: Benchmarking Me-Tet-PEG2-NHS Against Other Leading Bioorthogonal Reagents
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a bioorthogonal reagent is a critical decision that can significantly impact experimental success. This guide provides an objective comparison of Me-Tet-PEG2-NHS, a tetrazine-based reagent, against other prominent bioorthogonal alternatives, supported by experimental data to inform your selection process.
The field of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems. These reactions, which occur rapidly and selectively within a living organism without interfering with native biochemical processes, are indispensable tools for applications ranging from in vivo imaging to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This compound is an ADC linker that leverages the highly efficient inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine (Me-Tet) and a trans-cyclooctene (B1233481) (TCO). The N-hydroxysuccinimide (NHS) ester group allows for the initial, facile conjugation to primary amines on biomolecules such as antibodies.
This guide will delve into a quantitative comparison of this compound with other classes of bioorthogonal reagents, focusing on key performance metrics such as reaction kinetics and stability. Detailed experimental protocols and visual workflows are provided to facilitate the practical application of these powerful chemical tools.
Data Presentation: A Quantitative Look at Performance
The efficacy of a bioorthogonal reaction is primarily dictated by its speed (kinetics) and the stability of the reacting partners in a biological milieu. The following tables summarize key quantitative data for this compound and its alternatives. It is important to note that reaction conditions such as the specific reaction partner, solvent, and temperature can influence the observed rate constants and stability.
| Reagent Class | Specific Reagent Example | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| Tetrazine-TCO (iEDDA) | This compound (methyltetrazine moiety) | trans-cyclooctene (TCO) | 990 - 5120[1] | Dioxane or PBS, 25-37°C |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO-NHS Ester | Azide | ~1[2] | Aqueous buffer |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | BCN-NHS Ester | Azide | Varies (generally slower than iEDDA) | Aqueous buffer |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-NHS Ester | Azide | Varies (catalyst dependent) | Aqueous buffer with Cu(I) catalyst |
| Reagent Class | Specific Reagent Example | Stability Metric | Conditions |
| Tetrazine | Methyl-substituted tetrazine | >95% intact after 12h[1] | Cell media (10% FBS), 37°C |
| Tetrazine | 3-methyl-6-phenyl-tetrazine | High; >92% remaining after 12h | Physiological conditions |
| trans-cyclooctene (TCO) | TCO conjugated to antibody | 75% reactive in vivo after 24h[3] | In vivo (mouse model) |
| NHS Ester | General NHS Esters | Half-life of minutes to hours in aqueous solution, pH dependent[4] | Aqueous buffer, pH 7-9 |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible application of bioorthogonal reagents. Below are protocols for key experiments related to the use and comparison of these reagents.
Protocol 1: General Procedure for Protein Labeling with NHS-Ester Bioorthogonal Reagents
This protocol describes the initial conjugation of an NHS-ester containing bioorthogonal handle (e.g., this compound, DBCO-NHS) to a protein.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester bioorthogonal reagent (e.g., this compound, DBCO-NHS) dissolved in anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL. If the protein is in a different buffer, adjust the pH by adding one-tenth volume of 1 M sodium bicarbonate. Ensure the protein solution is free of amine-containing stabilizers like Tris or BSA.
-
Reagent Preparation: Prepare a 10 mM stock solution of the NHS-ester reagent in anhydrous DMSO or DMF.
-
Labeling Reaction: While gently stirring, add a 5- to 20-fold molar excess of the NHS-ester reagent to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Purification: Remove the excess, unreacted NHS-ester reagent using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Optional Quenching: To ensure all unreacted NHS esters are quenched, the purified protein can be incubated with a quenching buffer for 10-15 minutes.
Protocol 2: Comparative Analysis of Bioorthogonal Reaction Kinetics using UV-Vis Spectroscopy
This protocol allows for the determination and comparison of the second-order rate constants for different bioorthogonal reactions, particularly useful for reactions involving a chromophore that changes upon reaction (like tetrazines).
Materials:
-
Protein or small molecule functionalized with one bioorthogonal handle (e.g., TCO-labeled protein)
-
The complementary bioorthogonal reagent (e.g., this compound)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare stock solutions of both bioorthogonal reaction partners in the reaction buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at the characteristic wavelength of the chromophoric reagent (e.g., ~520 nm for many tetrazines).
-
Reaction Initiation: In a cuvette, mix the two reactants. To simplify kinetic analysis, it is often desirable to have one reactant in at least 10-fold excess (pseudo-first-order conditions).
-
Data Acquisition: Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
Data Analysis: Plot the absorbance versus time. The data can be fitted to an appropriate rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.
Mandatory Visualization
To better understand the processes described, the following diagrams illustrate the bioorthogonal reaction and a typical experimental workflow.
Caption: Two-step bioorthogonal conjugation using this compound.
Caption: General workflow for comparing bioorthogonal reagents.
References
Safety Operating Guide
Proper Disposal of Me-Tet-PEG2-NHS: A Step-by-Step Guide for Laboratory Professionals
For immediate release – Researchers, scientists, and drug development professionals handling Me-Tet-PEG2-NHS now have access to essential safety and logistical information for its proper disposal. This guide provides a procedural, step-by-step plan to ensure the safe management of this chemical waste, reinforcing our commitment to laboratory safety and environmental responsibility.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the properties of its constituent chemical groups: a methyltetrazine moiety, a polyethylene (B3416737) glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. It is imperative to treat this compound as a hazardous chemical waste and follow all institutional and local regulations for disposal.
Core Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on data from analogous tetrazine and NHS ester compounds, this compound should be considered a potential irritant to the skin, eyes, and respiratory system.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling the compound in powdered form or if there is a risk of aerosolization, a dust mask or respirator should be used.
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Parameter | Tetrazine Compounds | N-Hydroxysuccinimide (NHS) Esters | Polyethylene Glycol (PEG) | General Guidance for this compound |
| GHS Hazard Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3)[1] | Skin Irritation (Category 2), Serious Eye Damage (Category 1) | Not generally classified as hazardous, but should be handled with care. | Assume similar or compounded hazards. Treat as a hazardous substance. |
| Potential Health Effects | May cause respiratory irritation, skin irritation, and serious eye irritation.[1] | Causes skin irritation and serious eye damage. | Generally low toxicity, but can cause irritation. | Potential for skin, eye, and respiratory irritation. |
| Reactivity | Reactive in inverse electron-demand Diels-Alder reactions. | Reactive with primary amines; moisture sensitive and prone to hydrolysis.[2][3] | Generally stable. | Highly reactive with amines and moisture. Avoid contact with incompatible materials. |
| Storage of Waste | Cool, dry, well-ventilated area away from incompatible materials.[4] | Tightly closed container in a dry environment. | Labeled containers. | Store in a designated, tightly sealed, and clearly labeled hazardous waste container in a cool, dry, well-ventilated area. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and any materials contaminated with it is through your institution's hazardous waste management program.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes the pure compound, solutions containing the compound, and any contaminated lab supplies (e.g., pipette tips, microfuge tubes, weighing paper, gloves).[1][4]
-
The container must be made of a chemically resistant material and have a tightly sealing lid.[4]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
2. Labeling of Hazardous Waste:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents as "this compound waste."
-
List the associated hazards (e.g., "Irritant," "Moisture Sensitive").
-
Include the date of waste accumulation.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[1]
-
Place the absorbent material and any contaminated cleaning supplies into the designated hazardous waste container.[1][4]
-
Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1][4]
-
Do not allow the material to enter drains or water courses.[1]
4. Final Disposal Procedure:
-
Once the hazardous waste container is full (not exceeding 90% capacity), ensure it is tightly sealed.[5]
-
Store the sealed container in a designated satellite accumulation area or the main hazardous waste storage facility, following institutional guidelines.
-
Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[4]
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
